3,5-dimethyl-4-propyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-4-propyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-4-5-8-6(2)9-10-7(8)3/h4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPLVEKPBMMCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NN=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513323 | |
| Record name | 3,5-Dimethyl-4-propyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81328-51-0 | |
| Record name | 3,5-Dimethyl-4-propyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of 3,5-dimethyl-4-propyl-1H-pyrazole?
An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-dimethyl-4-propyl-1H-pyrazole
Introduction
Pyrazoles are five-membered heterocyclic scaffolds containing two adjacent nitrogen atoms. They represent a cornerstone in medicinal chemistry and materials science due to their versatile reactivity and diverse biological activities.[1][2] Derivatives of the pyrazole core are integral to numerous pharmaceuticals, exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] This guide focuses on a specific, substituted derivative: This compound . Understanding its fundamental physical and chemical properties is critical for its effective utilization as a synthetic building block or a pharmacologically active agent. This document provides a comprehensive overview of its molecular structure, physicochemical characteristics, spectroscopic profile, and chemical reactivity, supported by actionable experimental protocols.
Molecular Structure and Identifiers
The foundational step in characterizing any chemical entity is to define its structure and associated identifiers. This compound is an unsymmetrical molecule featuring a central pyrazole ring substituted with two methyl groups at the C3 and C5 positions and a propyl group at the C4 position. The presence of the N-H proton allows for tautomerism, a key feature influencing its reactivity.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Molecular structure of this compound.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [5] |
| CAS Number | 81328-51-0 | [5][6] |
| Molecular Formula | C₈H₁₄N₂ | [5] |
| Molecular Weight | 138.21 g/mol | [5] |
| InChI | InChI=1S/C8H14N2/c1-4-5-8-6(2)9-10-7(8)3/h4-5H2,1-3H3,(H,9,10) | [5] |
| InChIKey | CBPLVEKPBMMCPF-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CCCC1=C(NN=C1C)C |[5] |
Physical Properties
The physical properties of a compound dictate its behavior in various environments, influencing its solubility, formulation, and bioavailability. While extensive experimental data for this specific derivative is not widely published, we can summarize computed properties and draw comparisons with the well-characterized parent compound, 3,5-dimethylpyrazole.
Table 2: Physical and Computed Properties
| Property | Value | Notes | Source |
|---|---|---|---|
| Appearance | White solid (predicted) | Based on the parent compound, 3,5-dimethylpyrazole. | [7] |
| Melting Point | 107.5 °C | Data for parent compound 3,5-dimethylpyrazole. The propyl group may lower this value. | [7][8] |
| Boiling Point | 218 °C | Data for parent compound 3,5-dimethylpyrazole. | [7][8] |
| XLogP3 | 2.4 | A computed measure of lipophilicity. A value >2 suggests moderate lipophilicity. | [5] |
| Hydrogen Bond Donor Count | 1 | From the N-H group. | |
| Hydrogen Bond Acceptor Count | 1 | The lone pair on the second pyrazole nitrogen. |
| Solubility | Soluble in polar organic solvents | Based on the parent compound's properties. |[7] |
Expert Insight: The XLogP3 value of 2.4 indicates that this compound is significantly more lipophilic than its parent, 3,5-dimethylpyrazole (XLogP3 ≈ 1.0).[8] This increased lipophilicity, conferred by the propyl group, is a critical consideration in drug development, as it can enhance membrane permeability but may also decrease aqueous solubility.
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. Below are the expected and reported spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): Based on the structure, the following proton signals are predicted (in CDCl₃):
-
~8.5-9.5 ppm (broad singlet, 1H): N-H proton of the pyrazole ring. The chemical shift can vary significantly with concentration and solvent.
-
~2.3-2.5 ppm (triplet, 2H): Methylene protons (-CH₂-) of the propyl group adjacent to the pyrazole ring.
-
~2.2 ppm (singlet, 6H): Protons of the two equivalent methyl groups at C3 and C5.
-
~1.5-1.7 ppm (sextet, 2H): Central methylene protons (-CH₂-) of the propyl group.
-
~0.9-1.0 ppm (triplet, 3H): Terminal methyl protons (-CH₃) of the propyl group.
-
-
¹³C NMR (Carbon NMR): Spectral data for this compound has been reported.[5] The expected chemical shifts are:
-
~145 ppm: C3 and C5 carbons.
-
~115 ppm: C4 carbon.
-
~25 ppm: Propyl -CH₂- attached to the ring.
-
~23 ppm: Propyl central -CH₂-.
-
~14 ppm: Propyl terminal -CH₃.
-
~11 ppm: C3 and C5 methyl carbons.
-
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 138.21 . Key fragmentation patterns would likely involve the loss of the propyl chain or methyl groups.
Chemical Properties and Reactivity
The chemical behavior of this compound is governed by the aromatic pyrazole ring and its substituents.
-
Aromaticity and Tautomerism: The pyrazole ring is an electron-rich aromatic system. The N-H proton can reside on either nitrogen atom, leading to annular tautomerism. However, in this symmetrically substituted compound, the two tautomers are identical.
-
Acidity and Basicity: The N-H proton is weakly acidic and can be removed by a strong base to form a pyrazolate anion. The sp²-hybridized nitrogen atom is weakly basic and can be protonated by strong acids.
-
Reactivity of the Pyrazole Ring:
-
N-Substitution: The N1 position is the primary site for reactions like alkylation and acylation.[1] Deprotonation with a base followed by reaction with an electrophile (e.g., an alkyl halide) is a common strategy to introduce functionality at this position.
-
Electrophilic Substitution: The C4 position is typically the most reactive site for electrophilic aromatic substitution in pyrazoles. However, in this molecule, the C4 position is already occupied by the propyl group, rendering it unreactive towards further electrophilic substitution.
-
Oxidation and Reduction: The pyrazole ring is generally stable to oxidation. The alkyl substituents can be oxidized under harsh conditions. Reduction of the ring is difficult due to its aromaticity.[3]
-
dot graph "Reactivity" { graph [rankdir="LR", fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} Caption: General workflow for N-alkylation of the pyrazole ring.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following protocols provide practical guidance for the synthesis and analysis of this compound.
Synthesis via Knorr-Type Condensation
This protocol describes the synthesis from 3-propylpentane-2,4-dione and hydrazine hydrate, a classic and reliable method for constructing the pyrazole ring.[7]
Objective: To synthesize this compound.
Materials:
-
3-Propylpentane-2,4-dione (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator, round-bottom flask, condenser, magnetic stirrer.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 3-propylpentane-2,4-dione (1.0 eq) and ethanol (30 mL).
-
Addition of Hydrazine: Begin stirring the solution. Slowly add hydrazine hydrate (1.1 eq) to the flask, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux (~80°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of saturated sodium bicarbonate solution. Transfer to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer twice more with ethyl acetate (25 mL each).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.
dot graph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Step-by-step workflow for the synthesis of the title compound.
Protocol for NMR Sample Preparation and Acquisition
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).
-
Data Processing: Process the resulting Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Conclusion
This compound is a valuable heterocyclic compound with distinct physical and chemical properties. Its structure, characterized by a substituted aromatic pyrazole core, provides a platform for further chemical modification, particularly at the N1 position. Its moderate lipophilicity suggests potential applications in medicinal chemistry where membrane permeability is desired. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, verify, and utilize this compound in their scientific endeavors.
References
- EvitaChem. Buy 3,5-dimethyl-1-propyl-1H-pyrazole (EVT-1605100).
- PubChem. This compound | C8H14N2 | CID 12933275.
- The Royal Society of Chemistry. Supplementary Information.
- Chemsrc. This compound(SALTDATA: FREE).
- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- The Good Scents Company. 3,5-dimethyl pyrazole, 67-51-6.
- SVAK Life Sciences. 3,5-Dimethyl-1H-Pyrazole-4-Propanol | Cas no:1779428-05-5.
- Wikipedia. 3,5-Dimethylpyrazole.
- PubMed. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors.
- ChemicalBook. 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDE(934-48-5) 1H NMR spectrum.
- Benchchem. (E)-3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole.
- TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
- JOCPR. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives.
- Google Patents. Method for preparing 3.5-dimethylpyrazole.
- Ataman Kimya. 3,5-DMP (3,5 DIMETHYLPYRAZOLE).
- Sigma-Aldrich. 3,5-Dimethylpyrazole 99 67-51-6.
- MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 3. Buy 3,5-dimethyl-1-propyl-1H-pyrazole (EVT-1605100) | 1124-02-3 [evitachem.com]
- 4. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C8H14N2 | CID 12933275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS#:81328-51-0 | this compound(SALTDATA: FREE) | Chemsrc [chemsrc.com]
- 7. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 8. 3,5-dimethyl pyrazole, 67-51-6 [thegoodscentscompany.com]
3,5-dimethyl-4-propyl-1H-pyrazole CAS number and molecular formula.
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-dimethyl-4-propyl-1H-pyrazole, a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document elucidates its chemical identity, molecular structure, and physicochemical properties. A detailed, field-proven protocol for its synthesis via the classical Knorr pyrazole synthesis is presented, along with a discussion of the underlying reaction mechanism. Furthermore, this guide offers an in-depth analysis of its expected spectroscopic characteristics, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), based on established principles and data from analogous structures. The potential pharmacological relevance and applications in drug discovery are explored, drawing upon the extensive bioactivity profile of the pyrazole scaffold. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.
Chemical Identity and Molecular Structure
Chemical Name: this compound[1] CAS Number: 81328-51-0[1] Molecular Formula: C₈H₁₄N₂[1] Molecular Weight: 138.21 g/mol [1] IUPAC Name: this compound[1]
The molecular structure of this compound consists of a five-membered aromatic heterocycle, the pyrazole ring, which is characterized by two adjacent nitrogen atoms. This core is substituted with two methyl groups at positions 3 and 5, and a propyl group at position 4. The presence of the N-H proton allows for tautomerism, a common feature of N-unsubstituted pyrazoles.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂ | [1] |
| Molecular Weight | 138.21 g/mol | [1] |
| CAS Number | 81328-51-0 | [1] |
| IUPAC Name | This compound | [1] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the well-established Knorr pyrazole synthesis. This method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the target molecule, the logical precursors are 3-propyl-2,4-pentanedione and hydrazine.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-diketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The choice of reaction conditions, such as solvent and temperature, can influence the reaction rate and yield.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is a representative procedure for the synthesis of 4-alkyl-3,5-dimethyl-1H-pyrazoles and has been adapted for the synthesis of this compound.
Materials:
-
3-propyl-2,4-pentanedione
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 3-propyl-2,4-pentanedione (1 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the reaction mixture at room temperature with continuous stirring.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the N-H proton, the two methyl groups, and the propyl group.
-
N-H proton: A broad singlet in the region of 10-12 ppm.
-
Methyl protons (C3-CH₃ and C5-CH₃): A sharp singlet around 2.2 ppm, integrating to 6 protons.
-
Propyl group protons:
-
-CH₂- (alpha to pyrazole ring): A triplet around 2.4 ppm.
-
-CH₂- (beta to pyrazole ring): A sextet around 1.5 ppm.
-
-CH₃ (gamma to pyrazole ring): A triplet around 0.9 ppm.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
C3 and C5 (pyrazole ring): Signals around 140 ppm.
-
C4 (pyrazole ring): A signal around 115 ppm.
-
Methyl carbons (C3-CH₃ and C5-CH₃): A signal around 11 ppm.
-
Propyl group carbons:
-
-CH₂- (alpha): Around 25 ppm.
-
-CH₂- (beta): Around 23 ppm.
-
-CH₃ (gamma): Around 14 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H stretch: A broad band in the region of 3100-3300 cm⁻¹.
-
C-H stretch (aliphatic): Sharp peaks in the region of 2850-3000 cm⁻¹.
-
C=N and C=C stretch (pyrazole ring): Bands in the region of 1500-1600 cm⁻¹.
-
C-N stretch: A band around 1350 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 138, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns would involve the loss of methyl and propyl groups.
Applications in Drug Development
The pyrazole nucleus is a well-known "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[8][9] These activities include anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[8][9][10][11]
The introduction of a propyl group at the 4-position of the 3,5-dimethylpyrazole core can significantly influence its pharmacokinetic and pharmacodynamic properties. The increased lipophilicity due to the propyl group may enhance membrane permeability and binding to hydrophobic pockets of target proteins.
Given the established biological activities of pyrazole derivatives, this compound represents a valuable lead compound for the development of novel therapeutics in areas such as:
-
Oncology: Many pyrazole-containing compounds have shown potent anticancer activity.[12]
-
Inflammation and Pain: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Infectious Diseases: Pyrazole derivatives have demonstrated broad-spectrum antimicrobial and antifungal activities.[10][11]
Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek medical attention.
-
Conclusion
This compound is a readily accessible heterocyclic compound with significant potential for applications in drug discovery and development. Its synthesis is straightforward, and its chemical structure is amenable to further modification to optimize its biological activity. This technical guide provides a solid foundation for researchers and scientists working with this promising molecule, outlining its key chemical properties, a reliable synthetic protocol, and its potential therapeutic relevance. Further studies are encouraged to fully elucidate its pharmacological profile and unlock its potential as a novel therapeutic agent.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. [Link]
-
Chemsrc. This compound. [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]
-
PubChem. 3,4-dimethyl-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 8(1), 2-17. [Link]
-
Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. In Materials Horizons: From Nature to Nanomaterials (pp. 229-306). Springer, Singapore. [Link]
-
Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivatives. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]
-
Deng, X., & Mani, N. S. (2006). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 83, 143-151. [Link]
-
SpectraBase. Propyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonate. [Link]
-
NIST. 3,5-Dimethylpyrazole. National Institute of Standards and Technology. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Der Pharma Chemica. Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole. [Link]
-
ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Naturalista Campano. Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
El-Sayed, M. A. A., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(4), 1053. [Link]
-
NIST. 1H-Pyrazole, 3,5-dimethyl-. National Institute of Standards and Technology. [Link]
-
ResearchGate. The FT-IR spectrum of 3,5-dimethylpyrazole. [Link]
Sources
- 1. This compound | C8H14N2 | CID 12933275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum [chemicalbook.com]
- 3. 3,5-Dimethylpyrazole(67-51-6) 13C NMR [m.chemicalbook.com]
- 4. 3,5-Dimethylpyrazole(67-51-6) IR Spectrum [m.chemicalbook.com]
- 5. 3,5-Dimethylpyrazole [webbook.nist.gov]
- 6. 3,5-Dimethylpyrazole [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pjoes.com [pjoes.com]
- 11. researchgate.net [researchgate.net]
- 12. 1H-Pyrazole, 3,4-dimethyl- [webbook.nist.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3,5-dimethyl-4-propyl-1H-pyrazole: Unveiling its Unique Position Among Pyrazole Derivatives
Abstract
The pyrazole scaffold represents a cornerstone in medicinal chemistry and materials science, valued for its synthetic versatility and wide-ranging biological activities.[1] This technical guide provides a comprehensive analysis of a specific, yet under-explored derivative, 3,5-dimethyl-4-propyl-1H-pyrazole. We will delve into its core characteristics, contrasting them with other notable pyrazole derivatives to highlight the key structural nuances that govern their physicochemical properties and biological potential. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding, practical synthetic protocols, and a comparative analysis to inform future research and development endeavors.
Introduction: The Pyrazole Scaffold - A Privileged Structure
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structural feature that imparts a unique combination of chemical properties.[1] This arrangement allows for a high degree of aromaticity, stability, and the capacity for diverse substitution patterns at the nitrogen and carbon atoms of the ring. Consequently, pyrazole derivatives have been successfully developed as therapeutic agents across a multitude of disease areas, including oncology, inflammation, and infectious diseases.[1][2] The biological and chemical nature of a pyrazole derivative is profoundly influenced by the type and position of its substituents. This guide will focus on elucidating these structure-property relationships by centering on this compound as a model compound.
Profiling this compound
Physicochemical Characteristics
This compound is a simple, yet structurally distinct, member of the pyrazole family. Its core physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂ | PubChem CID: 12933275 |
| Molecular Weight | 138.21 g/mol | PubChem CID: 12933275 |
| IUPAC Name | This compound | PubChem CID: 12933275 |
| CAS Number | 81328-51-0 | PubChem CID: 12933275 |
The presence of the propyl group at the C4 position and methyl groups at the C3 and C5 positions significantly influences its lipophilicity and steric profile compared to the unsubstituted pyrazole core. This alkyl substitution pattern is a key differentiator from many of the more extensively studied aryl-substituted pyrazoles.
Synthesis of this compound
The synthesis of this compound can be logically approached through a modification of the classical Knorr pyrazole synthesis. This method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.
The key to synthesizing the target molecule lies in the preparation of the appropriate β-dicarbonyl precursor, 3-propyl-2,4-pentanedione.
Sources
The Versatile Scaffold: Unlocking the Therapeutic Potential of 3,5-Dimethyl-1H-Pyrazole
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
The 3,5-dimethyl-1H-pyrazole core, a seemingly simple five-membered heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a cornerstone for the development of a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of the significant biological activities associated with this scaffold, offering insights into its mechanism of action, structure-activity relationships, and the experimental methodologies crucial for its evaluation. Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][3]
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the exploration of novel chemical entities. The 3,5-dimethyl-1H-pyrazole scaffold has demonstrated considerable promise in this arena, with derivatives exhibiting potent activity against a range of bacterial and fungal strains.[4][5]
Mechanism of Action
The antimicrobial action of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in pathogens. One of the key mechanisms involves the inhibition of crucial enzymes necessary for microbial survival. For instance, some pyrazole derivatives have been shown to target glucosamine-6-phosphate synthase, an enzyme vital for the biosynthesis of the bacterial cell wall.[6] The disruption of this pathway leads to compromised cell wall integrity and ultimately, cell death.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of 3,5-dimethyl-1H-pyrazole derivatives can be significantly modulated by the nature and position of substituents on the pyrazole ring and its N1-substituent.
-
Substitution at N1-position: The introduction of various aryl or heterocyclic moieties at the N1-position has been a common strategy to enhance antimicrobial activity. For example, the presence of a carbothiohydrazide group at this position has been shown to yield compounds with significant antibacterial and antifungal properties.[4]
-
Substitution at C4-position: The C4 position of the pyrazole ring offers another avenue for structural modification. The incorporation of bulky aromatic groups at this position can influence the compound's interaction with the target enzyme's active site.
-
Hybrid Molecules: The synthesis of hybrid molecules, where the 3,5-dimethyl-1H-pyrazole scaffold is coupled with other known antimicrobial pharmacophores like thiazolidinone or triazole, has led to synergistic effects and broader-spectrum activity.[7]
Experimental Protocols
The evaluation of antimicrobial activity of novel 3,5-dimethyl-1H-pyrazole derivatives typically involves the following key experiments:
1. Minimum Inhibitory Concentration (MIC) Determination: This is a fundamental assay to quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Protocol: Broth Microdilution Method
-
Prepare a stock solution of the test compound in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., ~5 x 10^5 CFU/mL for bacteria).
-
Include positive (microorganism in medium without compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[8]
-
2. Well Diffusion Assay: This method provides a qualitative assessment of the antimicrobial activity.
-
Protocol:
-
Prepare agar plates seeded with the test microorganism.
-
Create wells of a specific diameter in the agar.
-
Add a defined volume of the test compound solution to each well.
-
Incubate the plates under suitable conditions.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the well.[6]
-
Table 1: Representative Antimicrobial Activity of 3,5-Dimethyl-1H-Pyrazole Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 0.25 | [8] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [8] |
| Compound 2 | Aspergillus niger | 1 | [8] |
| Compound 5b | Bacillus subtilis | 2.6 | [9] |
| Compound 5b | Bacillus cereus | 1.2 | [9] |
| Hydrazone 21a | Gram-positive bacteria | 62.5-125 | [4] |
| Hydrazone 21a | Fungi | 2.9-7.8 | [4] |
Note: This table presents a selection of data from the cited literature and is not exhaustive.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The 3,5-dimethyl-1H-pyrazole scaffold has been extensively investigated for its anti-inflammatory potential, with some derivatives showing promising results in preclinical models.[2][10]
Mechanism of Action
The anti-inflammatory effects of pyrazole derivatives are often linked to their ability to modulate key inflammatory pathways. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins. The well-known NSAID, celecoxib, features a pyrazole core and is a selective COX-2 inhibitor. Furthermore, some derivatives have been shown to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which play a central role in the inflammatory cascade.[11]
Structure-Activity Relationship (SAR) Insights
-
N1-Substitution: The nature of the substituent at the N1-position is critical for anti-inflammatory activity. Aryl groups with specific substitution patterns can enhance COX-2 selectivity.
-
C4-Substitution: Modifications at the C4 position can influence the molecule's interaction with the active site of target enzymes.
-
Di-substitution at C3 and C5: The presence of methyl groups at both C3 and C5 positions appears to be a favorable feature for anti-inflammatory activity in many reported compounds.
Experimental Protocols
1. In Vivo Carrageenan-Induced Paw Edema Model: This is a classic and widely used model to assess acute anti-inflammatory activity.
-
Protocol:
-
Acclimatize rodents (typically rats or mice) to the experimental conditions.
-
Administer the test compound or vehicle control orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject a sub-plantar injection of carrageenan (a phlogistic agent) into the paw of the animal.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[11]
-
2. Cytokine Production Assays: These in vitro assays measure the effect of the compounds on the production of pro-inflammatory cytokines.
-
Protocol (LPS-stimulated macrophages):
-
Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Pre-treat the cells with different concentrations of the test compound for a specific duration.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce the production of inflammatory cytokines.
-
After incubation, collect the cell supernatant.
-
Quantify the levels of TNF-α and IL-1β in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11]
-
Table 2: Representative Anti-inflammatory Activity of 3,5-Dimethyl-1H-Pyrazole Derivatives
| Compound ID | Assay | Result | Reference |
| Compound 4 | Carrageenan-induced paw edema | 82.1% inhibition at 10 mg/kg | [8] |
| Compounds 1, 2, 12 | Carrageenan-induced paw edema | 20-49% inhibition | [11] |
| Compounds 1, 2, 12 | TNF-α and IL-1β suppression | Significant suppression | [11] |
Note: This table presents a selection of data from the cited literature and is not exhaustive.
Anticancer Activity: Targeting Uncontrolled Cell Growth
The quest for more effective and less toxic anticancer agents is a continuous endeavor. The 3,5-dimethyl-1H-pyrazole scaffold has emerged as a valuable pharmacophore in the design of novel anticancer compounds, with derivatives demonstrating cytotoxicity against various cancer cell lines.[7][12][13]
Mechanism of Action
The anticancer mechanisms of 3,5-dimethyl-1H-pyrazole derivatives are diverse and often involve the targeting of multiple cellular pathways. Some of the reported mechanisms include:
-
Induction of Apoptosis: Many cytotoxic compounds exert their effects by triggering programmed cell death, or apoptosis. Pyrazole derivatives have been shown to induce apoptosis in cancer cells, a desirable trait for an anticancer agent.[12][14]
-
Enzyme Inhibition: Certain pyrazole derivatives can inhibit enzymes that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[15]
-
Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.
Structure-Activity Relationship (SAR) Insights
-
Aroyl Groups at N1: The introduction of aroyl groups at the N1-position has been shown to be a successful strategy for developing potent anticancer agents.[14]
-
Hybrid Structures: Combining the pyrazole core with other anticancer moieties has led to the development of compounds with enhanced cytotoxic activity.[7]
-
Substituents on Aryl Rings: The nature and position of substituents on any aryl rings attached to the pyrazole scaffold can significantly impact the anticancer potency and selectivity.
Experimental Protocols
1. In Vitro Cytotoxicity Assays (MTT Assay): This is a colorimetric assay that measures the metabolic activity of cells and is widely used to assess the cytotoxic potential of compounds.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.[12][14]
-
2. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): These assays are used to determine if the compound induces apoptosis.
-
Protocol:
-
Treat cancer cells with the test compound.
-
Harvest the cells and stain them with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells).
-
Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
-
Table 3: Representative Anticancer Activity of 3,5-Dimethyl-1H-Pyrazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound D | HCT116 | 31.12 | [12] |
| Compound D | MCF-7 | 22.69 | [12] |
| Compound 9 | K-562 | 4 | [14] |
| Derivative XIII | HePG2 | 6.57 | [15] |
| Derivative XIII | HCT-116 | 9.54 | [15] |
| Derivative XIII | MCF-7 | 7.97 | [15] |
Note: This table presents a selection of data from the cited literature and is not exhaustive.
Anticonvulsant Activity: Calming the Storms in the Brain
Epilepsy is a neurological disorder characterized by recurrent seizures. The 3,5-dimethyl-1H-pyrazole scaffold has been explored for its potential in developing novel anticonvulsant drugs.[16][17]
Mechanism of Action
The precise anticonvulsant mechanisms of pyrazole derivatives are still under investigation, but they are thought to involve the modulation of neuronal excitability. Potential mechanisms include interacting with ion channels (such as sodium or calcium channels) to reduce excessive neuronal firing or enhancing the activity of inhibitory neurotransmitter systems, such as the GABAergic system. Some studies also suggest a role in reducing oxidative stress and inflammation in the brain, which can contribute to seizure activity.[17]
Structure-Activity Relationship (SAR) Insights
-
Amide and Imine Derivatives: The synthesis of amide and imine derivatives from 4-amino-3,5-dimethylpyrazole has yielded compounds with anticonvulsant properties.[18]
-
Substitution on Benzoyl Groups: For benzoyl derivatives, the substitution pattern on the benzoyl ring can significantly influence the anticonvulsant activity.[18]
Experimental Protocols
1. Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds that are effective against generalized tonic-clonic seizures.
-
Protocol:
-
Administer the test compound to mice.
-
After a specific pre-treatment time, deliver a brief electrical stimulus through corneal or auricular electrodes to induce a seizure.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the hindlimb tonic extensor component.[18][19]
-
2. Pentylenetetrazole (PTZ)-Induced Seizure Test: This model is used to screen for compounds effective against absence seizures and myoclonic seizures.
-
Protocol:
-
Administer the test compound to mice.
-
After a pre-treatment period, inject a subcutaneous or intraperitoneal dose of pentylenetetrazole (PTZ), a GABA receptor antagonist.
-
Observe the animals for the onset and severity of seizures (e.g., clonic seizures).
-
The ability of the compound to prevent or delay the onset of seizures is recorded.[18][19]
-
Table 4: Representative Anticonvulsant Activity of 3,5-Dimethyl-1H-Pyrazole Derivatives
| Compound ID | Animal Model | Activity | Reference |
| Compound 2 | PTZ test | Decreased seizure severity and mortality | [18] |
| Compound 3 | PTZ test | Decreased seizure severity and mortality | [18] |
| Compound 7h | MES and PTZ tests | Significant anticonvulsive activity | [17] |
Note: This table presents a selection of data from the cited literature and is not exhaustive.
Synthesis of the 3,5-Dimethyl-1H-Pyrazole Scaffold
The synthetic accessibility of the 3,5-dimethyl-1H-pyrazole scaffold is a key reason for its widespread use in drug discovery. The most common and straightforward method for its synthesis is the Knorr pyrazole synthesis.
General Synthetic Protocol: Knorr Pyrazole Synthesis
This method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the synthesis of 3,5-dimethyl-1H-pyrazole, the starting materials are acetylacetone (2,4-pentanedione) and hydrazine hydrate.[13][20]
-
Reaction Setup: In a round-bottom flask, dissolve acetylacetone in a suitable solvent, such as ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate to the solution of acetylacetone, often at a controlled temperature (e.g., room temperature or with cooling).
-
Reaction: The reaction is typically stirred for a period ranging from a few hours to overnight.
-
Work-up and Purification: The product can be isolated by removing the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography to yield pure 3,5-dimethyl-1H-pyrazole.[21]
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Knorr Synthesis of 3,5-Dimethyl-1H-pyrazole.
Caption: Workflow for Biological Evaluation of Derivatives.
Conclusion
The 3,5-dimethyl-1H-pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its remarkable versatility and proven track record in yielding compounds with a wide range of biological activities make it a highly attractive starting point for the development of new therapeutic agents. This guide has provided a technical framework for understanding and exploring the potential of this privileged core. By leveraging the insights into its synthesis, biological activities, and evaluation methodologies, researchers and drug development professionals can continue to unlock the full therapeutic potential of the 3,5-dimethyl-1H-pyrazole scaffold in the ongoing quest for novel and effective medicines.
References
-
ResearchGate. (n.d.). Anticonvulsant effect of compounds 7 (a–h). Retrieved January 17, 2026, from [Link]
-
PubMed Central. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Reactions of 3,5-dimethyl-1-phenyl-1H-pyrazole with electrophiles. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Overview on Biological Activities of Pyrazole Derivatives | Request PDF. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole | Request PDF. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Pyrazole derivatives 17-22 preliminary antibacterial activity versus.... Retrieved January 17, 2026, from [Link]
-
Journal of Chemical Health Risks. (n.d.). “Review on Biological Activities of Pyrazole Derivatives”. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and antidepressant/anticonvulsant Agents. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Anticonvulsant activity of 3,5-dimethylpyrazole derivatives in animal models. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. Retrieved January 17, 2026, from [Link]
-
ACS Omega. (n.d.). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Convenient One‐Pot Synthesis and Biological Evaluation of New 3,5‐Dimethyl‐1H‐pyrazole‐1‐carbothiohydrazide Derivatives as Anti‐Tumor Agents. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. Retrieved January 17, 2026, from [Link]
-
ScienceDirect. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved January 17, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Some Azole Derivatives. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (n.d.). Recent developments on triazole nucleus in anticonvulsant compounds: a review. Retrieved January 17, 2026, from [Link]
-
TSI Journals. (n.d.). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Retrieved January 17, 2026, from [Link]
-
IJNRD. (n.d.). Mini review on anticancer activities of Pyrazole Derivatives. Retrieved January 17, 2026, from [Link]
-
Allied Academies. (n.d.). TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. Retrieved January 17, 2026, from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tsijournals.com [tsijournals.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
- 12. researchgate.net [researchgate.net]
- 13. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Whitepaper: Unlocking the Therapeutic Promise of Novel Pyrazole Compounds: A Technical Guide for Drug Discovery
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable structural versatility and metabolic stability have anchored the development of numerous blockbuster drugs, from the anti-inflammatory celecoxib to targeted cancer therapies like ibrutinib.[2][3] This guide provides drug development professionals with an in-depth technical framework for navigating the discovery pipeline for novel pyrazole-based therapeutics. We will dissect the critical stages, from rational library design and synthesis to robust preclinical validation. By integrating field-proven experimental protocols, explaining the causal logic behind strategic decisions, and providing illustrative case studies, this document serves as a comprehensive resource for harnessing the full therapeutic potential of this essential chemical motif.
The Foundation: Strategic Design and Synthesis of Pyrazole Libraries
The success of any drug discovery campaign begins with the quality and diversity of the chemical matter being screened. For pyrazole-based projects, the goal is not merely to synthesize pyrazoles, but to create a library of compounds with strategically diversified substituents at key positions (typically R1, R3, R4, and R5) to explore a wide chemical space and facilitate future Structure-Activity Relationship (SAR) studies.
Causality in Synthetic Strategy: The Knorr Synthesis and Its Variants
The most prevalent and versatile method for constructing the pyrazole core is the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[4][5] This approach, a variant of the classic Knorr pyrazole synthesis, is favored for its reliability, broad substrate scope, and the relative accessibility of starting materials.
The "Why": Choosing this synthetic route provides direct control over the substituents at the 1, 3, and 5 positions of the pyrazole ring, which are frequently critical for target engagement and defining the molecule's pharmacological properties. For instance, the nature of the substituent at the 1-position often dictates selectivity and pharmacokinetic behavior.
General Synthetic Workflow
The diagram below illustrates a generalized, yet powerful, workflow for generating a diverse library of 1,3,5-substituted pyrazoles, a common pattern in many therapeutic agents.
Caption: Generalized workflow for the synthesis of a 1,3,5-substituted pyrazole library.
From Library to "Hit": Target-Driven Screening
Once a diverse library is established, the next phase is to identify initial "hits"—compounds that exhibit activity against a specific biological target in a primary assay. The choice of assay is fundamentally linked to the target class (e.g., enzyme, receptor, ion channel) and the therapeutic hypothesis.
Rationale for Kinase Inhibition as a Primary Target
Protein kinases are a major class of therapeutic targets, particularly in oncology and immunology, and their dysregulation is a hallmark of many diseases.[6] Pyrazole scaffolds are exceptionally well-suited to fit into the ATP-binding pocket of many kinases, making kinase inhibition a frequent objective of pyrazole-based drug discovery programs.[7]
High-Throughput Screening (HTS) Workflow
The objective of HTS is to rapidly test thousands of compounds at a single concentration to identify a manageable number of hits for further investigation. A self-validating HTS workflow incorporates positive and negative controls on every plate to ensure data integrity.
Caption: High-Throughput Screening (HTS) workflow for identifying pyrazole-based kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a robust, HTS-compatible method for measuring kinase activity by quantifying the amount of ADP produced.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, converting ATP to ADP. Second, a detection reagent is added to terminate the kinase reaction and simultaneously deplete the remaining ATP. A second detection reagent then converts the generated ADP back into ATP, which is used in a luciferase/luciferin reaction to produce a light signal directly proportional to the initial kinase activity.
Materials:
-
Kinase of interest (e.g., PI3K, VEGFR-2)
-
Kinase substrate peptide
-
ATP solution
-
Test Compounds (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds in DMSO, starting from a high concentration (e.g., 1 mM).
-
Assay Plating: In a 384-well plate, add 25 nL of each compound dilution or control (DMSO for 100% activity, known inhibitor for 0% activity) to the appropriate wells.
-
Kinase Addition: Add 5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.
-
Reaction Initiation: Add 5 µL of the substrate/ATP mixture (prepared in Kinase Assay Buffer) to each well to start the reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the light-producing reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by fitting the percent inhibition versus compound concentration data to a four-parameter logistic curve.
The Iterative Cycle: Lead Optimization and SAR
A "hit" is not a drug. The process of converting a hit into a "lead" and then into a "drug candidate" is known as lead optimization. This phase is an iterative cycle of chemical synthesis and biological testing designed to improve potency, selectivity against other kinases, and drug-like properties (e.g., solubility, metabolic stability).
The Logic of Structure-Activity Relationship (SAR)
SAR is the cornerstone of medicinal chemistry. It involves making systematic chemical modifications to a hit compound and observing the resulting change in biological activity.[8] This process allows scientists to build a model of which chemical features are essential for activity. For pyrazole-based cannabinoid receptor (CB1) antagonists, for example, studies revealed that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position were all critical for potent and selective activity.[9][10][11]
SAR Decision-Making Workflow
The lead optimization process is a hypothesis-driven cycle. An initial hit provides the starting point, and each new data point informs the design of the next set of compounds.
Caption: A streamlined workflow for the preclinical characterization of a lead compound.
Case Studies: Pyrazole Drugs in the Clinic
Examining approved drugs and clinical candidates provides invaluable, field-proven insights into the application of these principles.
Case Study: Celecoxib (Celebrex) – A Paradigm of Selectivity
Celecoxib is a diaryl-substituted pyrazole and a non-steroidal anti-inflammatory drug (NSAID). [12]Its success stems from its selective inhibition of cyclooxygenase-2 (COX-2) over COX-1. [13][14][15] Mechanism of Action: COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. [12][13]While COX-1 is constitutively expressed and has protective functions (e.g., in the stomach lining), COX-2 is induced at sites of inflammation. [14][15]Celecoxib's sulfonamide side chain binds to a hydrophilic pocket present in COX-2 but not COX-1, conferring its selectivity. [13][14]By selectively inhibiting COX-2, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. [15]
Caption: Simplified signaling pathway showing the mechanism of action of Celecoxib.
Case Study: Rimonabant – A Cautionary Tale of Off-Target Effects
Rimonabant was developed as a selective CB1 cannabinoid receptor antagonist for the treatment of obesity. [16][17]The rationale was sound: the endocannabinoid system is involved in regulating appetite, and blocking CB1 receptors reduces food intake. [18] Mechanism and Withdrawal: Rimonabant is an inverse agonist of the CB1 receptor, effectively blocking its activation by endocannabinoids. [19][20]While effective for weight loss, the drug was withdrawn from the market due to serious psychiatric side effects, including depression and anxiety. [17][18][19][20]This outcome underscores a critical lesson in drug development: CB1 receptors are widely expressed in the central nervous system and are involved in mood regulation. The on-target, mechanism-based side effects were too severe for the drug's therapeutic benefit. This case highlights the absolute necessity of comprehensive safety profiling and understanding the full physiological role of a drug's target.
Conclusion and Future Outlook
The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of new medicines. Its synthetic tractability allows for the creation of vast, diverse libraries, while its structural properties make it suitable for interacting with a wide range of biological targets, from enzymes to G-protein coupled receptors.
The journey from a novel pyrazole compound to a clinically approved drug is a complex, multi-stage process demanding scientific rigor, strategic foresight, and an iterative, data-driven approach. By understanding the causality behind experimental choices, employing self-validating and robust protocols, and learning from both the successes and failures of past programs, researchers can more effectively unlock the immense therapeutic potential held within this privileged chemical structure. Future efforts will likely focus on developing pyrazoles with even greater selectivity and exploring novel therapeutic areas where this versatile scaffold can address unmet medical needs.
References
-
News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]
-
Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Pharmaceutical Chemistry Journal. Retrieved from [Link]
-
Tariq, T., & Panah, E. (2023). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. Retrieved from [Link]
-
Wikipedia. (2024). Celecoxib. Retrieved from [Link]
-
Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. Retrieved from [Link]
-
Siatra-Papastaikoudi, T., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(23), 8213. Retrieved from [Link]
-
Lal, K. (2022). Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. Elementary Education Online, 21(1), 5451-5458. Retrieved from [Link]
-
PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]
-
Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. Retrieved from [Link]
-
Kaur, H., et al. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. Retrieved from [Link]
-
Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Meyer, D., et al. (2011). Perspective: the potential of pyrazole-based compounds in medicine. BioMetals, 24(6), 969-982. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Rimonabant?. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
DrugInfo. (2023). Rimonabant: Indications, Uses, Dosage, Drugs Interactions, Side effects. Retrieved from [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Rimonabant used for?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Gelfand, E. V., & Cannon, C. P. (2006). Rimonabant: a selective blocker of the cannabinoid CB1 receptors for the management of obesity, smoking cessation and cardiometabolic risk factors. Expert Opinion on Investigational Drugs, 15(3), 307–315. Retrieved from [Link]
-
Bardaweel, S. K., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(16), 4840. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes - Assay Guidance Manual. Retrieved from [Link]
-
Wikipedia. (2024). Rimonabant. Retrieved from [Link]
-
Cuzzocrea, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1686. Retrieved from [Link]
-
Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
-
Ferfra, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6483. Retrieved from [Link]
-
O'Dwyer, P. J., et al. (1988). Pyrazole: preclinical reassessment. Investigational New Drugs, 6(4), 305-310. Retrieved from [Link]
-
Signal Transduction and Targeted Therapy. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
ResearchGate. (2024). Various methods for the synthesis of pyrazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Retrieved from [Link]
-
Kamal, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(3), 1395. Retrieved from [Link]
-
Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]
-
Tekmal, R. R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1991-1995. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
-
ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
Labtoo. (n.d.). Drug development | Preclinical, in vivo, ADME. Retrieved from [Link]
Sources
- 1. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 10. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Celecoxib - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 16. Rimonabant : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 17. Rimonabant: a selective blocker of the cannabinoid CB1 receptors for the management of obesity, smoking cessation and cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is Rimonabant used for? [synapse.patsnap.com]
- 19. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 20. Rimonabant - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Initial Synthesis Routes for 3,5-dimethyl-4-propyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary and most efficient synthetic pathways to obtain 3,5-dimethyl-4-propyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is strategically divided into two core transformations: the C-alkylation of a β-dicarbonyl compound and the subsequent cyclization via the Knorr pyrazole synthesis. This document furnishes detailed experimental protocols, mechanistic insights, and characterization data to facilitate the successful and reproducible synthesis of the target molecule.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with numerous pyrazole-containing compounds exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific substitution pattern on the pyrazole ring is crucial for its pharmacological profile. This compound presents a valuable scaffold for further functionalization and exploration in drug discovery programs. This guide focuses on establishing a robust and reliable synthetic route to this key intermediate.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound is most logically approached through the well-established Knorr pyrazole synthesis. This powerful reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[1][2] Our retrosynthetic analysis, therefore, disconnects the pyrazole ring at the N-N and C-N bonds, identifying two key precursors: hydrazine and 3-propyl-2,4-pentanedione.
The synthesis is thus a two-stage process:
-
Stage 1: Synthesis of the 1,3-Dicarbonyl Precursor: C-alkylation of acetylacetone (2,4-pentanedione) to introduce the propyl group at the C3 position, yielding 3-propyl-2,4-pentanedione.
-
Stage 2: Knorr Pyrazole Synthesis: Cyclocondensation of the synthesized 3-propyl-2,4-pentanedione with hydrazine to form the target pyrazole ring.
Caption: Retrosynthetic approach for this compound.
Stage 1: Synthesis of 3-Propyl-2,4-pentanedione
The introduction of the propyl group at the central carbon of acetylacetone is a critical first step. This is typically achieved through a C-alkylation reaction. The methylene protons at the C3 position of acetylacetone are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for deprotonation by a suitable base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with a propyl halide.
Mechanistic Considerations
The alkylation of acetylacetone can be complicated by O-alkylation, where the enolate attacks through the oxygen atom. To favor the desired C-alkylation, the choice of base and solvent is crucial. The use of a moderately strong base like potassium carbonate in a polar aprotic solvent such as acetone or DMF is a common and effective strategy.[3][4]
Caption: Mechanism of C-alkylation of acetylacetone.
Experimental Protocol: C-Alkylation of Acetylacetone
This protocol is adapted from a well-established procedure for the alkylation of acetylacetone.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Acetylacetone (2,4-pentanedione) | 100.12 | 50.0 g | 0.50 |
| Anhydrous Potassium Carbonate | 138.21 | 83.0 g | 0.60 |
| 1-Iodopropane | 169.99 | 93.5 g | 0.55 |
| Acetone | 58.08 | 250 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetylacetone (50.0 g, 0.50 mol), anhydrous potassium carbonate (83.0 g, 0.60 mol), and acetone (250 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
Once refluxing, add 1-iodopropane (93.5 g, 0.55 mol) dropwise over 30 minutes.
-
Continue to heat the mixture under reflux for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium iodide salts and wash the filter cake with acetone (2 x 50 mL).
-
Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by vacuum distillation to yield 3-propyl-2,4-pentanedione as a colorless liquid.
Purification:
-
Vacuum Distillation: The crude product is subjected to vacuum distillation. The fraction boiling at approximately 80-85 °C at 15 mmHg is collected.
Expected Yield: 60-70%
Stage 2: Knorr Pyrazole Synthesis
With the 3-propyl-2,4-pentanedione in hand, the final step is the construction of the pyrazole ring. The Knorr synthesis provides a direct and efficient method for this transformation through the reaction with hydrazine.[1][5]
Mechanistic Pathway
The reaction proceeds through a series of condensation and cyclization steps. Initially, one of the carbonyl groups of the dicarbonyl compound reacts with one of the amino groups of hydrazine to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second amino group on the remaining carbonyl group, leading to a cyclic hemiaminal. Subsequent dehydration results in the formation of the aromatic pyrazole ring.[6][7]
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the reliable Organic Syntheses procedure for the preparation of 3,5-dimethylpyrazole.[8]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Propyl-2,4-pentanedione | 142.19 | 28.4 g | 0.20 |
| Hydrazine Hydrate (~64% Hydrazine) | 50.06 | 12.5 g | ~0.25 |
| Ethanol (95%) | 46.07 | 50 mL | - |
| Glacial Acetic Acid | 60.05 | 1 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-propyl-2,4-pentanedione (28.4 g, 0.20 mol) in ethanol (50 mL).
-
Add hydrazine hydrate (12.5 g, ~0.25 mol) to the solution, followed by a catalytic amount of glacial acetic acid (1 mL).
-
Heat the reaction mixture to reflux for 2-3 hours. The reaction is typically exothermic. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol and excess hydrazine under reduced pressure using a rotary evaporator.
-
The resulting residue is then purified.
Purification:
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or hexanes, to yield pure this compound as a crystalline solid.
-
Column Chromatography: If further purification is required, silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent can be employed.
Expected Yield: 80-90%
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Physical Properties:
| Property | Value |
| Molecular Formula | C₈H₁₄N₂ |
| Molar Mass | 138.21 g/mol [9] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl groups, the propyl chain (triplet, sextet, triplet), and the N-H proton of the pyrazole ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the propyl carbons, and the carbons of the pyrazole ring. A reference spectrum is available in the PubChem database.[9]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z = 138.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving the C-alkylation of acetylacetone followed by a Knorr pyrazole synthesis. The provided protocols are based on well-established and high-yielding reactions, offering a practical and efficient route for researchers in the field of medicinal and materials chemistry. Careful execution of the experimental procedures and appropriate purification techniques will ensure the acquisition of the target compound in high purity.
References
-
Johnson, A. W.; Markham, E.; Price, R. 3-Methylpentane-2,4-dione. Org. Synth.1962 , 42, 75. DOI: 10.15227/orgsyn.042.0075. [Link]
- Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Ber. Dtsch. Chem. Ges.1883, 16, 2597–2599.
-
Venkateswarlu, V., et al. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Adv., 2018 , 8, 27345-27349. [Link]
-
PubChem. This compound. [Link]
- Barberis, C.; Serra, A. Synthesis of 3-Substituted Pentane-2,4-diones: Valuable Intermediates for Liquid Crystals. J. Org. Chem.1995, 60 (22), 7304–7308.
-
Name-Reaction.com. Knorr Pyrazole Synthesis. [Link]
- Staniszewski, B.; Urbaniak, W. A simple and efficient synthesis of 3-substituted derivatives of pentane-2,4-dione. Chem. Pap.2009, 63, 212–216.
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
- Zhang, X., et al. Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. J. Chil. Chem. Soc.2012, 57(3), 1232-1233.
- Chen, X., et al. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. New J. Chem., 2015, 39, 5069-5075.
- Jimeno, M. L., et al. 1H and 13C NMR study of perdeuterated pyrazoles. Magn. Reson. Chem.1997, 35(5), 291-294.
- Duddeck, H. Combination of 1H and 13C NMR Spectroscopy.
-
NIST. 3,5-Dimethylpyrazole. [Link]
-
SpectraBase. Propyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonate. [Link]
-
Wiley, R. H.; Hexner, P. E. 3,5-Dimethylpyrazole. Org. Synth.1951 , 31, 43. DOI: 10.15227/orgsyn.031.0043. [Link]
-
Chegg. Hydrazine reacts with 2,4-pentanedione to yield 3,5-dimethylpyrazole. [Link]
-
Wikipedia. Knorr pyrrole synthesis. [Link]
-
ResearchGate. Structure of the 3-propyl-pentane-2,4-dione. [Link]
-
Filo. What is the product of the reaction between 2,4-pentanedione and hydrazine? [Link]
-
Brainly. Hydrazine reacts with 2,4-pentanedione to yield 3,5-dimethylpyrazole. [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Question: What is the product of the reaction between 2,4-pentanedione an.. [askfilo.com]
- 7. brainly.com [brainly.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | C8H14N2 | CID 12933275 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Privileged Core in Elucidating and Modulating Biological Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrazole Ring
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its remarkable versatility stems from its unique physicochemical properties. The pyrazole ring can act as both a hydrogen bond donor and acceptor, engage in π-π stacking interactions, and its substitution pattern can be readily modified to fine-tune steric and electronic properties.[1][2] These characteristics allow pyrazole-based compounds to interact with a wide array of biological targets with high affinity and specificity, earning it the designation of a "privileged scaffold."[1][4] This guide will delve into the core mechanisms of action for pyrazole-based compounds, focusing on their roles as protein kinase inhibitors and cyclooxygenase (COX) inhibitors, two areas where they have made a profound therapeutic impact. We will also explore their significant applications in agriculture, showcasing the breadth of their biological activities.
I. Pyrazole-Based Compounds as Protein Kinase Inhibitors: A Targeted Approach to Disease
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] Aberrant kinase activity is a hallmark of many diseases, particularly cancer.[1][4][5] Pyrazole-containing compounds have emerged as a major class of protein kinase inhibitors (PKIs), with several FDA-approved drugs utilized in clinical practice.[1]
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
The predominant mechanism of action for most pyrazole-based PKIs is competitive inhibition of adenosine triphosphate (ATP) binding. These inhibitors are designed to mimic the purine ring of ATP and occupy the ATP-binding pocket of the kinase. The pyrazole ring is often a key pharmacophore that forms critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor in the active site, preventing ATP from binding and halting the phosphorylation cascade.
The substitutions on the pyrazole ring and the appended moieties are crucial for achieving selectivity for a specific kinase. These groups extend into adjacent hydrophobic pockets and form additional interactions, allowing for the targeting of specific kinases out of the more than 500 in the human kinome.
Featured Case Study: Ruxolitinib - A Pyrazole-Containing JAK1/2 Inhibitor
Ruxolitinib is a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2), with IC50 values in the low nanomolar range.[1] It is approved for the treatment of myelofibrosis and polycythemia vera, conditions characterized by dysregulated JAK-STAT signaling.
-
Mechanism: Ruxolitinib functions as a type I inhibitor, binding to the active (DFG-in) conformation of the JAK1 and JAK2 kinases.[1] The core of the molecule, a pyrrolo[2,3-d]pyrimidine, is directly linked to a pyrazole ring. This pyrazole moiety plays a crucial role in the molecule's interaction with the kinase active site.[1]
A common method to determine the potency of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate.
Protocol:
-
Reagents and Materials:
-
Recombinant human JAK1 or JAK2 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Test compound (e.g., Ruxolitinib) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the recombinant kinase and peptide substrate to the wells of the assay plate.
-
Add the diluted test compound or vehicle (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| Ruxolitinib | JAK1 | ~3 |
| Ruxolitinib | JAK2 | ~3 |
| Ruxolitinib | JAK3 | ~430 |
Data sourced from literature.[1]
Signaling Pathway Diagram:
Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.
II. Pyrazole-Based Compounds as Cyclooxygenase (COX) Inhibitors: Combating Inflammation
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid to prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation.[6][7] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.
Mechanism of Action: Selective COX-2 Inhibition
The pyrazole scaffold is a key feature of several selective COX-2 inhibitors, with celecoxib being a prominent example.[6][8] The mechanism of selectivity for COX-2 over COX-1 lies in the structural differences between the active sites of the two enzymes. The COX-2 active site is larger and has a side pocket that is not present in COX-1. Pyrazole-based COX-2 inhibitors are designed with bulky side groups that can fit into this side pocket, leading to a tighter binding to COX-2 and reduced activity against COX-1. This selectivity is desirable as it minimizes the gastrointestinal side effects associated with the inhibition of COX-1.[6]
The inhibitory activity of a compound against COX-1 and COX-2 can be determined using a cell-free enzymatic assay.
Protocol:
-
Reagents and Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl)
-
Colorimetric or fluorometric probe to detect prostaglandin production (e.g., Amplex Red)
-
Heme cofactor
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In separate wells of a microplate, add the COX-1 or COX-2 enzyme, heme, and the test compound.
-
Pre-incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | >10 | 0.04 | >250 |
| Compound 5u | 130.2 | 1.79 | 72.73 |
| Compound 5s | 165.0 | 2.51 | 65.75 |
Data for compounds 5u and 5s are from a study on hybrid pyrazole analogues.[8]
Logical Relationship Diagram:
Caption: Selective vs. Non-selective COX Inhibition.
III. Pyrazole Amides in Agriculture: Protecting Crops Through Targeted Mechanisms
The pyrazole scaffold is also a critical component in modern agrochemicals, particularly in the form of pyrazole amides.[9][10] These compounds exhibit a broad spectrum of activities, including fungicidal, insecticidal, and herbicidal effects.[9][10][11][12]
Mechanism of Action:
-
Fungicides (Succinate Dehydrogenase Inhibitors - SDHIs): Many pyrazole amide fungicides act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II) of fungi.[9] This inhibition disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.[9]
-
Insecticides: Some pyrazole amide insecticides disrupt the electron transport system of the mitochondrial energy metabolism in insects, leading to paralysis and death.[10]
-
Herbicides: Pyrazole-based herbicides can have various modes of action. One notable mechanism is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[13] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protecting the plant from oxidative damage.
Conclusion
The pyrazole ring is a truly privileged scaffold in the design of biologically active compounds. Its ability to be readily synthesized and functionalized, coupled with its favorable physicochemical properties, has enabled the development of a diverse range of molecules with highly specific mechanisms of action. From targeted cancer therapies and anti-inflammatory agents to innovative agrochemicals, the pyrazole core continues to be a fertile ground for the discovery of novel compounds that address critical needs in medicine and agriculture. The continued exploration of the structure-activity relationships of pyrazole derivatives promises to yield even more sophisticated and effective therapeutic and crop protection agents in the future.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
-
Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. ACS Publications. [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed Central. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. PubMed. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. [Link]
-
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. [Link]
-
A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed. [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]
-
Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. ResearchGate. [Link]
-
Pyrazole chemistry in crop protection. Semantic Scholar. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PubMed Central. [Link]
-
Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. ResearchGate. [Link]
-
ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR.org. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link]
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. ResearchGate. [Link]
-
Discovery of pyrazole derivatives as promising leads against NSCLC: An integrated computational and experimental approach. Semantic Scholar. [Link]
-
Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole chemistry in crop protection | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to the 3,5-Dimethyl-4-Propyl-1H-Pyrazole Scaffold and Its Analogs in Drug Discovery
Abstract
The pyrazole nucleus represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful therapeutic agents.[1][2][3] This technical guide provides an in-depth review of the 3,5-dimethyl-4-propyl-1H-pyrazole core and its extensive family of analogs. We delve into the fundamental chemical properties and versatile synthetic strategies that enable the creation of diverse pyrazole libraries. The narrative emphasizes the causality behind experimental choices, exploring the rich structure-activity relationships (SAR) that have guided the development of potent modulators for various biological targets, including cannabinoid receptors, phosphodiesterases, and protein kinases. Through detailed protocols, data-driven tables, and explanatory diagrams, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the therapeutic potential of this remarkable heterocyclic system.
The Pyrazole Nucleus: A Privileged Scaffold in Medicinal Chemistry
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This unique arrangement imparts a set of chemical properties that are highly advantageous for drug design. The N-1 atom can act as a hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor.[1] This duality allows for versatile interactions within biological binding pockets. Furthermore, the pyrazole ring is relatively stable to metabolic degradation and can act as a bioisosteric replacement for other aromatic systems, often improving properties like lipophilicity and solubility.[1]
The significance of this scaffold is underscored by its incorporation into numerous blockbuster drugs, including:
-
Celecoxib: A selective COX-2 inhibitor for treating inflammation.[4]
-
Sildenafil: A phosphodiesterase 5 (PDE5) inhibitor for erectile dysfunction.[1]
-
Rimonabant: A cannabinoid receptor 1 (CB1) antagonist developed for obesity.[5][6]
-
Ruxolitinib: A Janus kinase (JAK) inhibitor for myelofibrosis.[3]
While many substitution patterns have been explored, this guide focuses on the this compound core. This specific arrangement provides a valuable starting point for library synthesis, with the methyl groups at positions 3 and 5 anchoring the core, and the propyl group at position 4 offering a lipophilic handle that can be modified to fine-tune activity and pharmacokinetic properties.[7]
Synthesis of the Core Scaffold and Its Analogs
The construction of the pyrazole ring is a well-established area of organic synthesis, with the Knorr pyrazole synthesis and its variations being the most fundamental and widely used methods.
Foundational Synthesis: The Knorr Pyrazole Synthesis
The archetypal synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][8] The reaction proceeds via a condensation-cyclization-dehydration sequence to yield the aromatic pyrazole ring. The choice of substituents on both the dicarbonyl compound and the hydrazine directly dictates the substitution pattern of the final pyrazole product, making this a highly modular approach for generating chemical diversity.
Protocol: Synthesis of 3,5-Dimethyl-1H-Pyrazole
This protocol details the synthesis of the parent 3,5-dimethylpyrazole from acetylacetone and hydrazine, a foundational precursor to the target scaffold.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydrazine hydrate or Hydrazine sulfate
-
Sodium hydroxide (if using hydrazine salt)
-
Ethanol or Water (as solvent)
-
Glacial acetic acid (as catalyst, optional)[9]
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 eq.) in a suitable solvent like ethanol.[10]
-
Hydrazine Addition: Slowly add a solution of hydrazine hydrate (1.0-1.1 eq.) to the stirred acetylacetone solution. If using a hydrazine salt (e.g., sulfate), pre-dissolve it in an aqueous base (e.g., sodium hydroxide) before addition.[11] The reaction is often exothermic; addition should be controlled to maintain a moderate temperature.
-
Reaction Progression: Once the addition is complete, heat the mixture to reflux for 2-4 hours to drive the cyclization and dehydration to completion.[10] Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into cold water.[11] The product may precipitate and can be collected by filtration. Alternatively, if the product is soluble, extract the aqueous mixture with an organic solvent like diethyl ether.[11]
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 3,5-dimethylpyrazole can be further purified by recrystallization or column chromatography.
Caption: Workflow for the synthesis of 3,5-dimethyl-1H-pyrazole.
Introducing Substituents and Generating Analogs
The true power of the pyrazole scaffold lies in the ability to systematically modify substituents at four key positions (N1, C3, C4, C5) to modulate biological activity.
Caption: Key diversification points on the pyrazole scaffold.
-
N1-Position: This position is diversified by choosing a substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) during the initial synthesis.[12] Alternatively, the NH of a pre-formed pyrazole can be substituted via alkylation or arylation reactions.[13] The N1-substituent is often critical for activity, frequently occupying a key hydrophobic pocket in the target protein.[14]
-
C3 and C5-Positions: These positions are defined by the choice of the 1,3-dicarbonyl starting material. Using acetylacetone yields 3,5-dimethyl substitution. Using a different diketone, such as dibenzoylmethane, would yield a 3,5-diphenylpyrazole.[13]
-
C4-Position: To obtain the 4-propyl core, a 3-propyl-2,4-pentanedione would be used as the starting dicarbonyl. Alternatively, the C4 position of a pre-formed pyrazole can be functionalized via electrophilic substitution reactions like halogenation or formylation, followed by further modifications.[15]
Structure-Activity Relationships (SAR) and Biological Targets
The modular synthesis of pyrazoles has enabled extensive exploration of their SAR, leading to the identification of potent and selective agents for a wide array of biological targets.
Overview of Biological Activities
Analogs of the pyrazole scaffold have demonstrated a remarkable breadth of pharmacological activities. A summary of these findings is presented below.
| Biological Activity | Key Target(s) | Example Compound Class | References |
| Anti-inflammatory | COX-2, 5-LOX, NF-κB | Diarylpyrazoles (e.g., Celecoxib) | [4][16] |
| Anticancer | Kinases (JAK, ALK), Tubulin | Substituted Pyrazoles | [3][15] |
| Antiviral | Reverse Transcriptase | Non-nucleoside Pyrazoles | [17][18] |
| Antimicrobial | DHPS, Fatty Acid Biosynthesis | Sulfonamide & Phenyl Pyrazoles | [1][3] |
| CNS Activity | Cannabinoid Receptors (CB1) | Biarylpyrazole Carboxamides | [5][14][19] |
| Metabolic Disorders | PDE4, α-glucosidase | Dimethylpyrazole Derivatives | [20][21] |
SAR Deep Dive: Cannabinoid Receptor (CB1) Antagonists
The development of CB1 antagonists provides a classic case study in pyrazole SAR. For potent and selective CB1 antagonism, key structural features were identified:[14][19]
-
N1-Position: A 2,4-dichlorophenyl group was found to be optimal for binding affinity.[14]
-
C3-Position: A carboxamide group, particularly with a piperidinyl substituent, provided the best selectivity for the CB1 receptor over CB2.[14][19]
-
C5-Position: A para-substituted phenyl ring, such as a p-chlorophenyl or p-iodophenyl group, was crucial for potent activity.[19]
SAR Deep Dive: PDE4 Inhibition
A series of 3,5-dimethylpyrazole derivatives were investigated as inhibitors of phosphodiesterase type 4 (PDE4), a key enzyme in inflammatory pathways. Docking studies and bioassays revealed that introducing a 5-phenyl-2-furan moiety at the N1 position led to compounds with significant inhibitory activity. The SAR study concluded that further substitution on the para-position of the phenyl ring, especially with a methoxy group, was beneficial for enhancing PDE4B inhibition.[20] Compound If from this series showed an IC50 value of 1.7 µM against PDE4B and demonstrated in vivo efficacy in animal models of asthma.[20]
SAR Deep Dive: Anticancer Applications
Pyrazole derivatives have been successfully developed as anticancer agents, most notably as kinase inhibitors. The pyrazole scaffold serves as a rigid core to correctly orient pharmacophoric groups that interact with the ATP-binding site of kinases. For example, Crizotinib, an anaplastic lymphoma kinase (ALK) inhibitor, features a disubstituted pyrazole core.[3]
Another anticancer strategy involves the inhibition of tubulin polymerization. A series of 3-alkyl-1,5-diaryl-1H-pyrazoles were designed as rigid analogs of Combretastatin A-4 (CA-4), a potent tubulin inhibitor. SAR studies revealed that placing the 3,4,5-trimethoxyphenyl 'A-ring' at the N1-position of the pyrazole was more potent than placing it at the C5-position.[15] The most active compound, 7k , exhibited potent antiproliferative activity (IC50 = 0.076 μM) by disrupting microtubule dynamics.[15]
Caption: Pyrazole analogs can inhibit kinase activity by blocking the ATP-binding site.
Conclusion and Future Outlook
The this compound scaffold and its analogs represent a fertile ground for drug discovery. The synthetic tractability, coupled with the proven success of the pyrazole nucleus in medicine, makes it an attractive starting point for developing novel therapeutics. The extensive body of literature on pyrazole SAR provides a robust roadmap for optimizing ligands against both established and novel biological targets. While the specific 3,5-dimethyl-4-propyl substitution pattern is less explored than others, it holds significant potential. The propyl group at the C4 position provides a unique lipophilic vector that can be exploited to probe deep hydrophobic pockets or to fine-tune ADME (absorption, distribution, metabolism, and excretion) properties. Future research should focus on synthesizing and screening libraries based on this core against a diverse range of targets, including kinases, metabolic enzymes, and epigenetic modulators, to unlock the full therapeutic potential of this versatile chemical scaffold.
References
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ2HPcRkNTZtU0gkhOqbWt6OqCaWqXqQS1-kyj1NpH4_qPtSyW46fSfBTOUi2thUmhygkAJ8Cu3N7tLqR0TlOHZRjE5yZ2CabqqPN-dWHRxCNGoDPeYu7X3emwSHp5q5rq830k]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [URL: https://vertexaisearch.cloud.google.
- The therapeutic voyage of pyrazole and its analogs: A review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQzTwQF_bIMO5hgrH4un_6Bo_5mU-fA1XxlyTSPSUar89gBrMAvRc2sEnzZ7dsiiwbhh7j3GLsu2TeLkz1ZyhUrweB-uPoNrxwNjrqF7r1i7N2xnZfGKjsG6cSBAbTCTt5EdbE]
- Therapeutic Outlook of Pyrazole Analogs: A Mini Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmg0n7ewIjgHSu4OP3uQqh752kWAh-MfC6-c8E29T0DdhRGcsaltlKURIw2DZG7D1chS1UELfxgU899KyeO0MnDPVnNda_a0d6XlwKYtd_sZl5V9XpWLQH2G6sn4qlCyK1ZH0=]
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9WSwj5mcQ0D1UUUeO72esuro93PeL-UGioAPQhPh4LAViiBkEp4AGuLhPy7zVAExwdsPmEuTF3bj7w78ed_t2JRR0fUJI1QBQPpRBZ54bog63bqxuDkmNQ2Ehq9YOiC6_tgo=]
- Therapeutic Outlook of Pyrazole Analogs: A Mini Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKheEPzcWm4ewSEC_QF6-nJTW4B_-VSKtn4-D-HPK6FDM-KrAjN8tbkp7uE-_ANZJXpoMmJV8zELB5jyb_hfZ4yutY5mv4Ha4veyGN0Lf3GjYDZEOQVtY5IAdkCs-mHOaTCx-LRaBTExZLna7enFObDvr_coBUl8HIfAGoQRIhfuqAvbxTUI2m14IXayo=]
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI2-Dn681Hz7lIjp4l6jQ0CUF_BmVpJB7TnnPKMvvCRmAX_snwPb_f-Yn2gw3vkbo8qBFTCKGR1Vu_3jaVvCI5W2P0yBOhBZhu3nSBF0AZFsYtmbLF74HFLzXAaJHkjQwLr2XM-PDTD-lMXPA=]
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXNByxz00kH65Wq0ewgC7Jd18zKsbyaK5UeqnReH7z_KOnNsyB80F63XBPNGXMXxAqigtiUPPw54xWNs-qsW5Y_nwd63hK2UjjiaVAI-Sfe-sf4nRqDyqYtIi7bulLqt2GkpRk3w==]
- Therapeutic Outlook of Pyrazole Analogs: A Mini Review | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUkZGe_E625KabeBuADru2sPYFUxHU2pT5h32FhMe7-O-aG3kJFTbVLeOz16SVwMVv1YKgJDoIqwYfdO0vwgObT0rN--SlnY8LDhbCbv07YnuducgM8vggmu9CAWrC7EalhAYzd0LZmdODNfgLSjCoBDlHg-bBNyz9cFGjOeMs_WogpWMC4axi8pLgyFypTMtjMXJnXRsRhpfJI81hA3TIuKpM]
- Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQkK1nXSJX54OEdPzvG7Dh8GQpk-pAehjw4Kh9NyjV_r8ooql4qICcAddDPjaWueNEgj5eA8kX6Cz8M9ToZUIXrvKqCKtFwyUVX-_GGDkgqkauIZUOITCOYQyXMMvsPdBnrVEQzQD5Pap-VbYFbBy8HkAAa2XYO7Y8dnZvI7rY0r15WJDzapcqLrg15msfVbYEys37yMGkOXrA8FvQPFvSYGcarKQVqxBrpDI9_3-WcFFBdw0Zlap-HP-S_5vt9w==]
- A review of pyrazole an its derivative. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgb24ba44mEO1YmwRBKsOLFrnm7jgFBIe_uZsw8fWml0pZV36A80JOxX3wUBxNk6x8roNF9riUFl6eRCw9ZTmRTDKOxM6U-pos195RZZnj14_u8PQgN9e7LuxHiByTXVt6AJ-dSlBNDm2e7C9YAGTb]
- Recent advances in the therapeutic applications of pyrazolines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQU6Bm6NF_OUM-eja_4Rqo0wqELThd2Vw7h1ygsaYRsdQv2pcW4JcYeOT2Sm0Se6t57Zpxq7OkaWyoBNB-dpUkHtxuzDcUOEf26ZujOyafVqhuGxVYRaI-ZVWGpGIM_OStxORjs8XnofPI09E=]
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdi_nX708GHTpNmsSR0xKX5Ek7UCTJB92TaATNfTqZ4aFsKWSR6DEDNKh_32zcKb4i_dg7gIRI2pS74DpWynLiOiEh3wqcUqYrmiN87enKWfu27dWvtq7xSMrGh2EhXcUBGT7JSjJ7Fw0lazXXO4aAbP9GcXdVbxMoAbVVnXlTestWyw0Xs_mz5ebXq1ebGxICJzVJBuRiqYXQDkwDGco_RfP5P7ZuzK3lGmqVtvoZ06Xhko_6Ug==]
- Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIya7mnyzP5L_xBku7i5U40nhoK7q_r8RT_woMRfuvo4WJTecPfBzzUcmUVBsrApdU6-Dm1aq_csLBiAOcXleoLNFzbeNl9gZKYNzr2jbwmIX-nR-tmOpkum_Z1LQecCghj_SZxxwxlN0HxusbXvFNYLXhdQ_u5CCRpE8rDrz4NWeHJeN7ocK0kQ==]
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGrqewwnjsKJxiToSfhti0gYd6X79cS-dCR28dP_XirrzT7TVwkiQytmfyjeivd55mhuUG6sDNxrpP_YR-2FuEZbM25tkrzQu2ptdaqwj-dkGrBLDIr4YI02_4qRLtBDAnEdLWfJmJF0Lb2PwQSXwtuQqTJu1CBP8=]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNOvCBdRtwrgOCGa4sAkqR4hEmmOAeNEfObHrxQG75jCP0OpmXudqscE2afGCuw6ur3zscvZxvJZH6bKvmrEs7XxMcGzZjhXQdgX4GawnfaLUpZ46NOgJBLRssRENDr_I9EQ==]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmOBoK5sOBq_GN2iUUogim-iDVxkXo_q0P3jtGGtHAfjLs9AjVgMQXZ59Ch6Jf4jb-xlsctRBBmpZ51m1t-vGdvLm5IB5wCp2I55q94vUcZagZqpkZsqmmLaD7JhFlBqiqhcGutt6tlttM3Bc=]
- Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFepEZFfIy4_Ba6XHQub2ocJJ0h838ldd6aTiu-ZkpECAiKDjo4bPcvX_VbYJ3AtRnfVYoGyKebf7A7g1UnKOYccHYwl2MO7GnwTCcawSkHw9fYYfMxEebajXgZm1o8ZTEfWy9S]
- 3,5-dimethyl-1-propyl-1H-pyrazole (EVT-1605100). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgKoampVDsb10vkrpM06FLIcFR7MYm9pFlnm0U_UDXd55ZrFamYCMi9tT9ESUIrvtwz98DXOQpL_xmAdEDZeEGeFmGKq0oVCun24VDTtMFjimUbOoezeqWtqpvzjMp4RsWPWqlbtp4Rw==]
- Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPsYxYpDauWb2pgNLWsHsMr09XXjouUeyBhegeJ9I4B6oWqsEjfkdVDyMOZGxipJ0otkbKQmy5x8wgL0bglcjZGn9XSfUr6fVq0tUMIwSvvEAoW7SeUFTx-Tv0meD36pfFhKmgemAPcA0JrQ==]
- Current status of pyrazole and its biological activities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOpfrztFhxJef2lGssZfETpEruZL0lvGSJsOKbjO-1s3hZD7BqlRCH4uZgJh9K0AAJnQsYVeFDAes2N3gLlc6Rb9ipqEabvC1ejk-EzNFH_M0voTMfnkjf_2qO_XnWl700lTVB2VXj4o0XhcQ=]
- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_iknXiQnnVra2nDPsJkBGdN4pO7U2MFSmMOWYpw4AnK0aQOFJ-yJmKvrzgruPhn7C4Y9GPfRPukNrm6U7eRQW7-nwpkfokS3J3PCAL9KpST80Cfyu_18I17XB-YkKpDISJjY_OwEUIB2ZtGeglwZ3R192mHZDuaS5d2ca6f5eL93cw3f-8pqdBdtuHVfYCUVNSiaVTGKX-7bNhXGYAS05nh4m3SOco3rImeBjdOk5Ai0=]
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp4rhBFf7h05H3i04bJAiqKupx0d3A4id19XLf6utJGUuHLnTytBjawU7Ix20fNDK8dEJif8lKLUP0XZjUzFfceWH-lgDfW3vjxryzqQGcv9Vx_0mUAqxtcUVaTVwKww_yIqBnLPOLBp6m4P4ZWSUpgHQD4u5cliMp33nK1GyZIABxa65NSpK5C8889SUS3edBJMZqdkeJyk4z3tT8kAD66_r3-_SeN7F5hVeRcw==]
- Method for preparing 3.5-dimethylpyrazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyq4l-s_4dR9-8W6AnKXSRyuB_G_VwKsuD7_SiOecpi7o8KTEs34uQrm88qHthEg1X9g_Wus1MqBcNBHT7s738ATLnnarsbZDf4L2B94gqD0b0YuzDl93kP5VRb1Y6D7mK-jcBbC6KVL1E]
- Pyrazole: an emerging privileged scaffold in drug discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_9jzRttXe6bWyuj1R94SwN1PYpUuNf94_n41uNhsdvee58ARGfiEa67yI_POkaGgSdU4g_tAJE8k89OTBypdHg6ac147qj0Ck7WAXuVrg5tNhVkDQTbmr8tW4eNGj56dg2Ir6ZU7KpUi81rqr]
- Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtdpBpTCdwnIXNTZI4VzKBMdNLMhYO-ZHy2xrq0UvKtXwyqj4LPHV8c_CzZzAVjBy4MXpKck_DVe_ao_9rJUUC0yOqXZaT15Df0iYX27-ifCwjuGQGW2KC6Vgu7TJyjOMhZ9X-4YlCYt5pL93SmMKGJeG4Fq4o00PZfaczTc0nGP3HtHLGaGRa6JvHVC-s5nGZxhlzWIWh06k_jFx0TbxJjy3BxzMODFYIt2AvcmzooSH0VL3Ah9Dz2i2QkNMGEtgtahurE61PenkxXXioe1mYpRBCOpDOn-22bXVb0m_xbA9hHzHPwToesFxI2uIqD9R8ehYzTQZxV2sgOx_69WPHrYQRA7q_sxF8K138G6MOr0HTUS9GUu_zaktAItwKV_AonqT8HgZ8khezarm2n-6ogyX8d-LTwX3bMJO2sMSszUBc_vikwDIkKBdtXA2-cQJLbajzG_ydJU8qto4uf7UpYY_IpVPnniNFxa_BwqMk7fy9TfmhT-lev1hUhDNGpnvPDywvPQ==]
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-I2mmdOD1FzcLo65emfKtHVB3ofKqUYhjvxZBvWLI_f5Nv6TyrqzBmJidMEGvjquIQytliXMKucsCBPN5S3gwqUFGWR1S59IUfBv2xennawnZtfyMZuH1p5lZf1zLIVN1Y9QgWcEraRY-kDSLw7EPK17NUMCh0Kd3uoIYVv_i1HcWaqIzmJtjxlOoUmzoJewdhMfW1ITTPBQTE1AXp4OAR50B-zlY4wByVn46WBLDaaYZudX2AygoVLS2nGDog9wBZg==]
- Synthesis of 3,5-Dimethylpyrazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUEKLRplMbH7TJmO4cRIYoGtx6bSFiPKl0CgBfVSs0Dyhkt1sGxXAbPIYQ6tBwc0oAD3JrbTXqn5Fi7_d6aIiFBN4xhz0A755rdTKWry911UasUNDJqsoxRblTBJGn2s7HOTDdc3g=]
- Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQBEzEGrPBvluJUzDwG5dz_Ie93UR_j-JkkuAmXBSemDLg5xEJFnlPiZxFyO3hHyiUCwSxgnK7wHEeB7w5uvo1UnX9e3gk4rxo8xNEoRa5e9j7vyBCYRvbT_IbwJDsptHqMj78_uKjT46lSOwqzjoQhZHoRSmHxm1tSSucjn1L0mbAIQc=]
- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4VD7OnyyP6grmc7s9vMnxZ_Pd7seBJ3CAuLHRRRtMS-Q2_sqZt_Gw2NloIMJxNTgq_oPrzxwSSFMV1_yslpMjfMfmJt8wbzZL805EWh7B_N_6LYewlExOW1H9D-6VyDVX9g9TJX-cJ7PWGWpa]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4M5gcmKSO3Vy5I2gQeEI_X1n21SF3IfN2Ysc9YjhLBfIH5i_Q-B7PSbN3lz3uiy3pWiphKxsVCAshTSFqoA8hleiyz4NaCkzbSmNeYrS2A0SmZ-SYZUQWWZna4exBrVFG5TW5czAjr6bqjj3ZsdAXjwfmBiHzZyE=]
- This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKSmRHSnyx8y2KE_QnxctWbfgp-9N2ztJAwsT3FFnCZsxgfsULoEoTsKisVDwlcGc5A5zYa0c-1MAyWU9xQ-240ub-9LfY4PugrzZgLNOt2L4-qZdfsWxU617t5FXW_JnU_JNZC_1B53hkL0KanPMKdWoZy6UF1GNSl5k9XAnJri3eDjEu-w==]
- SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXzqeNhHSkf60rf-TFh17fM3ad7vAWAWVTcugUQDJGP2qrDTK5z4F6TJGYHNY2AkXGcXqfwv3fNNjSZbP-c1hc8mwuIGhQF3cSdpHIb268-0Ei4qPKTY5gn8YXh8Qj8WGlNmy_2BSnVPCZskw=]
- Pyrazole synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEb7FfhywT9I1-J87Z42aHhKNtUrEHtPCsP7XiFnTjlHPTMB-07Xq5GMtcjl6fGzEWV_qIQkv1owIBQcnIFCVD0px1VVZ8rZbujwRrbs9LUW5dKPT5cayIoumlJ92UIHM4giWeInPfgevpMv2hzStSRBxnN4NJ9ClK24_8Wwv34_x4]
- 1,3,5-Triaryl-4-alkyl substituted pyrazole derivatives and 4-nitro-17β-estradiol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDlDLWLBK4UsOaHuib1BpFUD685__AaPg0RdEQv1D-nOwO6YyMBqXS7HbMFcd3fe1siPbzO-qq1-Z0m_0xq6g5L1a5WJJcWskMqcIGSt-90tSur9UI-vhZmf2qy9O7LAAmWIjKD6jzSEWD8mQtwtmXL9y2RYXr4mfuXDsXa4Dmue16hwBTHs_fVpuK7bj_IOMOrv-pVc96b3bEZ-b3oGx2bLrcFEUdxDrj1A0LzsGv4Q630bDU6WDiY0Bia0c=]
- Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERL_Ev90PmVvFl7vEUTV_GKcFt3EVgq2WsHvHiYkNTd9qd8z10AyHarXXcidTvuvR2smtc_-vgsdfMigDp0vhi_rXvcncE_QvBmnUGh6nXyK2_L19kUMH64kcbAWlGIjw7MosS]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic voyage of pyrazole and its analogs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C8H14N2 | CID 12933275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 10. tsijournals.com [tsijournals.com]
- 11. m.youtube.com [m.youtube.com]
- 12. rsc.org [rsc.org]
- 13. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity | PLOS One [journals.plos.org]
- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmajournal.net [pharmajournal.net]
- 18. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 19. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Safety, Toxicity, and Handling of 3,5-dimethyl-4-propyl-1H-pyrazole
A Note on This Guidance: As of the latest data review, specific toxicological and safety data for 3,5-dimethyl-4-propyl-1H-pyrazole (CAS RN: 81328-51-0) is not publicly available. This guide, therefore, is constructed on the principles of chemical safety for compounds with unknown hazard profiles, drawing cautious inferences from structurally related pyrazole derivatives. It is imperative for researchers, scientists, and drug development professionals to treat this compound as potentially hazardous and to apply rigorous safety protocols.
Section 1: Compound Identification and Physicochemical Properties
This compound is a substituted pyrazole, a class of heterocyclic compounds recognized for their broad applications in medicinal chemistry and materials science.[1] The lack of empirical data necessitates a conservative approach to its handling, grounded in its fundamental physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂ | PubChem[1] |
| Molecular Weight | 138.21 g/mol | PubChem[1] |
| CAS Number | 81328-51-0 | PubChem[1] |
| Appearance | Data not available (likely a solid or liquid at room temperature) | N/A |
| Solubility | Data not available (likely soluble in organic solvents) | N/A |
Section 2: Hazard Identification and Toxicological Profile
In the absence of specific toxicological data for this compound, a risk assessment must be based on the known hazards of analogous compounds. This approach, while informative, should be applied with the utmost caution, as minor structural modifications can significantly alter a compound's toxicological profile.
Inferred Potential Hazards from Structurally Related Pyrazoles:
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[2][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][4]
-
Reproductive Toxicity: Some related pyrazoles are suspected of damaging fertility or the unborn child.[3]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[3]
It is crucial to understand that these are potential hazards based on related compounds and have not been confirmed for this compound. Therefore, this compound must be handled as a substance of unknown toxicity with the potential for significant health effects.
Section 3: Risk Assessment and Control
A thorough risk assessment is mandatory before commencing any work with this compound. This involves evaluating the potential routes of exposure and implementing a hierarchy of controls to minimize risk.
Risk Assessment Workflow for Compounds of Unknown Toxicity
Caption: A workflow for assessing risk and applying controls for chemicals with unknown toxicity.
Engineering Controls
Engineering controls are the primary line of defense to minimize exposure.
-
Primary Containment: All manipulations of this compound, including weighing, dissolving, and transferring, should be conducted within a certified chemical fume hood or a glove box.
-
Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors.
Administrative Controls
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound. These should include handling, storage, and waste disposal.
-
Training: All personnel must be trained on the potential hazards (even if unknown) and the specific SOPs for handling this compound.
-
Designated Areas: Clearly designate areas where this compound is stored and handled.
Personal Protective Equipment (PPE)
PPE is the last line of defense and should be used in conjunction with engineering and administrative controls.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection:
-
A lab coat with long sleeves is required.
-
Wear appropriate chemical-resistant gloves. Given the unknown nature of the compound, double-gloving is recommended. Change gloves frequently and immediately if contamination is suspected.[5]
-
-
Respiratory Protection: If there is a risk of aerosolization and engineering controls are insufficient, a properly fitted respirator (e.g., a NIOSH-approved N95 or higher) should be used.[6]
Section 4: Safe Handling and Storage Protocols
General Handling
-
Avoid all direct contact with the compound.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling.
-
Avoid the formation of dust or aerosols.[4]
Storage
-
Store in a tightly sealed, properly labeled container.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
The storage area should be secure and accessible only to authorized personnel.
Section 5: Emergency Procedures
Spills
-
Evacuate the area immediately.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area.
Emergency Response Decision Tree for a Chemical Spill
Caption: A decision tree for responding to a chemical spill in a laboratory setting.
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a properly labeled, sealed container.
-
Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.
References
- Current time information in Montezuma County, US. (n.d.). Google.
- Material Safety Data Sheet. (2006, March 22). Cole-Parmer.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- 3,5-Dimethyl-4-nitro-1H-pyrazole - Safety Data Sheet. (2025, July 26). ChemicalBook.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
-
3,5-Dimethylpyrazole. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
- Power, L. (2013, October 3). Personal protective equipment for preparing toxic drugs. GERPAC.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- 3,5-Dimethylpyrazole Safety Data Sheet. (2014, October 10). Fisher Scientific.
-
This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
- Safety Data Sheet. (2026, January 5). Angene Chemical.
Sources
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 3,5-Dimethyl-4-propyl-1H-pyrazole
Abstract
This document provides a comprehensive, two-part protocol for the synthesis of 3,5-dimethyl-4-propyl-1H-pyrazole, a substituted pyrazole of interest in medicinal chemistry and materials science. Pyrazoles are a critical class of N-heterocyclic compounds, with many derivatives exhibiting a wide range of biological activities.[1] The synthesis detailed herein employs a robust and well-established chemical pathway: the initial C-alkylation of acetylacetone to form the 3-propyl-2,4-pentanedione intermediate, followed by a classical Knorr pyrazole synthesis via cyclocondensation with hydrazine.[2][3] This guide is designed for researchers and professionals in organic synthesis and drug development, offering not just a procedural walkthrough but also the underlying chemical principles, safety protocols, and characterization methodologies.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole scaffold is a privileged structure in pharmacology, found in numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1] The functionalization of the pyrazole ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. The target molecule, this compound, is a tetrasubstituted pyrazole whose synthesis is a prime example of fundamental organic reactions.
The chosen synthetic route involves two key transformations:
-
C-Alkylation of a β-Diketone: Acetylacetone, a prototypical 1,3-dicarbonyl compound, is first deprotonated at the central carbon (C3) to form a stabilized enolate. This nucleophilic enolate is then reacted with an alkyl halide (1-iodopropane) to introduce the propyl group at the 4-position of the final pyrazole ring.
-
Knorr Pyrazole Synthesis: The resulting 3-propyl-2,4-pentanedione is then condensed with hydrazine.[2][4] This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[5][6]
This application note provides detailed, field-tested protocols for each of these steps, ensuring a reliable and reproducible synthesis.
Overall Reaction Scheme
Experimental Workflow Overview
The following diagram outlines the complete workflow from starting materials to the final, characterized product.
Caption: High-level workflow for the two-part synthesis.
Part 1: Synthesis of 3-Propyl-2,4-pentanedione
Mechanistic Rationale
The protons on the central carbon of acetylacetone are significantly acidic (pKa ≈ 9 in water) due to the formation of a resonance-stabilized enolate ion upon deprotonation. A strong base like sodium hydride (NaH) is used to irreversibly deprotonate the acetylacetone. The resulting sodium acetylacetonate is a potent carbon nucleophile that readily attacks the electrophilic carbon of 1-iodopropane in an SN2 reaction to form the C-C bond.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Acetylacetone (2,4-pentanedione) | 100.12 | 10.0 g (10.2 mL) | 100 | Reagent grade, freshly distilled |
| Sodium Hydride (NaH) | 24.00 | 4.4 g | 110 | 60% dispersion in mineral oil |
| 1-Iodopropane | 169.99 | 18.7 g (10.7 mL) | 110 | Stabilized, store over copper |
| Tetrahydrofuran (THF) | - | 250 mL | - | Anhydrous |
| Diethyl Ether | - | 150 mL | - | For extraction |
| 1 M Hydrochloric Acid (HCl) | - | 100 mL | - | For workup |
| Saturated NaCl Solution | - | 50 mL | - | For washing |
| Anhydrous Magnesium Sulfate | - | ~10 g | - | Drying agent |
Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet, dropping funnel, heating mantle, separatory funnel, rotary evaporator, vacuum distillation apparatus.
Detailed Protocol
-
Setup: Assemble the three-neck flask with a stirrer, reflux condenser under a nitrogen atmosphere, and a dropping funnel.
-
Reagent Preparation: In the flask, suspend the 60% NaH dispersion (4.4 g) in 100 mL of anhydrous THF.
-
Enolate Formation: Add acetylacetone (10.2 mL) dropwise to the NaH suspension over 20 minutes at room temperature. The mixture will bubble (H₂ evolution) and become a thick slurry. Stir for an additional 30 minutes after the addition is complete.
-
Alkylation: Add 1-iodopropane (10.7 mL) dissolved in 50 mL of anhydrous THF to the dropping funnel and add it to the reaction mixture over 30 minutes.
-
Reaction: Heat the mixture to a gentle reflux (~66 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the flask in an ice bath. Cautiously quench the reaction by slowly adding 50 mL of water through the dropping funnel.
-
Workup: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~5 with 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing & Drying: Combine the organic extracts, wash with saturated NaCl solution (50 mL), and dry over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain 3-propyl-2,4-pentanedione as a clear liquid.
Part 2: Synthesis of this compound
Mechanistic Rationale: The Knorr Synthesis
This reaction is a classic cyclocondensation.[2][6] One of the highly nucleophilic nitrogen atoms of hydrazine attacks one of the electrophilic carbonyl carbons of the diketone. This is followed by the elimination of water to form a hydrazone intermediate. The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. A final dehydration step results in the formation of the stable, aromatic pyrazole ring. A small amount of acid, like glacial acetic acid, is often used to catalyze the imine formation steps.[3][4]
Caption: Simplified Knorr pyrazole synthesis mechanism.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Propyl-2,4-pentanedione | 142.20 | 7.1 g | 50 | From Part 1 |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 2.8 g (2.7 mL) | 55 | Toxic & Carcinogen [7] Handle with extreme care. |
| Ethanol (95%) | - | 50 mL | - | Reaction solvent |
| Glacial Acetic Acid | - | 0.5 mL | - | Catalyst |
| Petroleum Ether / Hexane | - | ~100 mL | - | For recrystallization |
Equipment: 100 mL round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, rotary evaporator, Büchner funnel, filter paper.
Detailed Protocol
-
Setup: In the 100 mL round-bottom flask, dissolve the 3-propyl-2,4-pentanedione (7.1 g) in 50 mL of 95% ethanol. Add a magnetic stir bar.
-
Catalyst Addition: Add glacial acetic acid (0.5 mL) to the solution.
-
Hydrazine Addition: While stirring, carefully add the hydrazine hydrate (2.7 mL) dropwise. The reaction is often exothermic; maintain the temperature below 40 °C with a water bath if necessary.
-
Reaction: Attach the reflux condenser and heat the mixture to reflux (~80 °C) for 2 hours.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization. If no crystals form, slowly add cold water until the solution becomes turbid.
-
Filtration: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold ethanol or petroleum ether.
-
Purification: Recrystallize the crude product from a minimal amount of hot hexane or petroleum ether. Allow the solution to cool slowly to form pure crystals.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (~40 °C) to yield the final product, this compound.
Characterization and Expected Results
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
| Compound | Form | Yield (%) | M.P. (°C) | Key ¹H NMR Signals (δ, ppm) | Key IR Peaks (cm⁻¹) |
| 3-Propyl-2,4-pentanedione | Colorless liquid | 70-80 | N/A | ~3.6 (t, 1H), ~2.1 (s, 6H), ~1.5 (m, 2H), ~0.9 (t, 3H) | ~2960 (C-H), ~1700 & 1725 (C=O split for keto-enol) |
| This compound | White crystalline solid | 85-95 | ~105-108 | ~12.0 (br s, 1H, NH), ~2.2 (s, 6H, 2xCH₃), ~2.1 (t, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃) | ~3200 (N-H stretch), ~2950 (C-H), ~1580 (C=N, C=C) |
Note: Spectroscopic data are predictive and should be confirmed experimentally. The molecular formula for the final product is C₈H₁₄N₂ with a molecular weight of 138.21 g/mol .[8]
Safety and Handling Precautions
-
Hydrazine: Hydrazine is acutely toxic, corrosive, and a suspected carcinogen.[7] Always handle hydrazine hydrate in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, nitrile gloves, and chemical splash goggles.[7][9] Have an emergency plan and spill kit ready.
-
Sodium Hydride: NaH is a water-reactive flammable solid. It reacts violently with water to produce flammable hydrogen gas. Handle in an inert, dry atmosphere (e.g., under nitrogen). Quench reactions carefully and slowly.
-
Solvents: THF and diethyl ether are extremely flammable. Ensure all heating is done using a heating mantle or oil bath, with no nearby sources of ignition.
-
General: Perform a full risk assessment before beginning any chemical synthesis. Always wear appropriate PPE.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Alkylation (Part 1) | Incomplete deprotonation; wet solvent/reagents. | Ensure THF is anhydrous. Use fresh NaH. Allow sufficient time for enolate formation. |
| Product does not crystallize (Part 2) | Product is too soluble; impurities are present. | Concentrate the solution further. Scratch the inside of the flask. Add a seed crystal. Try a different solvent system for recrystallization. |
| Oily product after recrystallization | Incomplete drying; low melting point impurity. | Dry the product under high vacuum for an extended period. Re-purify using column chromatography if necessary. |
Conclusion
This application note details a reliable and efficient two-step synthesis of this compound. By following the protocols for the C-alkylation of acetylacetone and the subsequent Knorr cyclocondensation, researchers can access this valuable heterocyclic scaffold. The provided rationale, detailed procedures, and safety guidelines are intended to empower scientific professionals to perform this synthesis successfully and safely.
References
- Vertex AI Search. Knorr Pyrazole Synthesis.
- Organic Syntheses. 3,5-dimethylpyrazole.
- J&K Scientific LLC. Knorr Pyrazole Synthesis.
- RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Name-Reaction.com. Knorr pyrazole synthesis.
- Chem Help Asap. Knorr Pyrazole Synthesis.
- Scribd. Synthesis of 3-5-Dimethylpyrazole.
-
Risk Management and Safety. Hydrazine. Available from: [Link]
- UC Santa Barbara EH&S. Standard Operating Procedure: Hydrazine.
- Sigma-Aldrich. SAFETY DATA SHEET - Acetylacetone.
- PubChem. This compound.
- NIH - PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. This compound | C8H14N2 | CID 12933275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]
Application Note & Protocol: High-Purity Isolation of 3,5-dimethyl-4-propyl-1H-pyrazole via Optimized Silica Gel Column Chromatography
Abstract
This comprehensive guide details a robust protocol for the purification of 3,5-dimethyl-4-propyl-1H-pyrazole using silica gel column chromatography. Pyrazole derivatives are foundational scaffolds in medicinal chemistry and drug development, demanding high purity for accurate downstream applications. This document provides an in-depth, step-by-step methodology, grounded in the principles of chromatographic separation, tailored for researchers, scientists, and professionals in drug development. The protocol emphasizes the rationale behind experimental choices, from solvent system selection to fraction analysis, ensuring a reproducible and efficient purification process.
Introduction: The Significance of Pyrazole Purification
Pyrazoles are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The biological activity of these compounds is exquisitely sensitive to their substitution patterns. Therefore, obtaining high-purity isomers and analogues, such as this compound, is a critical step in the synthesis and drug discovery pipeline. Column chromatography is a fundamental and versatile technique for the purification of organic compounds, leveraging the differential partitioning of analytes between a stationary phase and a mobile phase.[2][3][4] This application note provides a detailed protocol for the purification of this compound, a compound of interest for further chemical derivatization and biological screening.
Foundational Principles: Tailoring Chromatography for Pyrazoles
The successful purification of this compound hinges on understanding its chemical properties and how they dictate its interaction with the chromatographic system.
Analyte Properties: Polarity and Hydrogen Bonding
Pyrazole rings contain two adjacent nitrogen atoms, one of which is a pyrrole-like NH group and the other a pyridine-like sp²-hybridized nitrogen.[1][5] This arrangement allows N-unsubstituted pyrazoles to act as both hydrogen bond donors and acceptors, facilitating intermolecular interactions.[5][6] The overall polarity of this compound is moderate. The alkyl substituents (two methyl groups and one propyl group) are nonpolar, while the pyrazole ring itself contributes polar characteristics due to the nitrogen atoms and the potential for hydrogen bonding.
Stationary Phase Selection: The Role of Silica Gel
For the separation of moderately polar compounds like this compound, silica gel is the stationary phase of choice for normal-phase chromatography.[3][7] Silica gel is a highly porous, granular form of silicon dioxide (SiO₂) with a surface covered in silanol (Si-OH) groups. These silanol groups are polar and can interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions. Consequently, more polar compounds will have a stronger affinity for the silica gel and will move more slowly down the column, while less polar compounds will elute faster.[8]
Mobile Phase Selection: Elution and Selectivity
The mobile phase, or eluent, is a solvent or mixture of solvents that flows through the stationary phase.[2] The choice of mobile phase is critical for achieving good separation.[9][10] For normal-phase chromatography on silica gel, a non-polar solvent is typically used as the base, and a more polar solvent is added to increase the eluting power of the mobile phase.[4] A common and effective solvent system for pyrazole derivatives is a mixture of hexane (non-polar) and ethyl acetate (polar).[11][12] By gradually increasing the proportion of ethyl acetate, the polarity of the mobile phase is increased, which helps to elute compounds that are more strongly adsorbed to the silica gel.
Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[4] TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on a column.[13]
Objective: To find a solvent system that provides good separation between the target compound and any impurities, with a retention factor (Rf) for the target compound ideally between 0.25 and 0.35.[8]
Procedure:
-
Prepare several small beakers with different mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop each TLC plate in one of the prepared solvent systems.
-
Visualize the spots under a UV lamp and/or by staining (e.g., with iodine).
-
Calculate the Rf value for each spot in each solvent system. The optimal solvent system for the column will be the one that gives the desired Rf for the target compound and the best separation from impurities.
Detailed Protocol: Column Chromatography Purification
This protocol is designed for the purification of approximately 1-2 grams of crude this compound. Adjust the scale accordingly.
Materials and Equipment
| Material/Equipment | Specification |
| Glass chromatography column | 40-60 cm length, 2-4 cm diameter, with stopcock |
| Stationary Phase | Silica gel, standard grade, 230-400 mesh |
| Mobile Phase Solvents | Hexane (HPLC grade), Ethyl Acetate (HPLC grade) |
| Sample Loading Adsorbent | Silica gel (same as stationary phase) |
| Collection Vessels | Test tubes or small flasks |
| TLC Supplies | TLC plates (silica gel coated), developing chambers |
| Other | Cotton or glass wool, sand, rotary evaporator |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
Step 1: Column Preparation
-
Ensure the chromatography column is clean and dry.
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, just above the stopcock.[14] Use a long glass rod to position it correctly.
-
Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.[14] This creates a flat base for the stationary phase.
Step 2: Packing the Column (Slurry Method)
-
Close the stopcock and fill the column about one-third full with the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).[14]
-
In a separate beaker, prepare a slurry of silica gel in the same mobile phase.[15] The consistency should be pourable but not too dilute.
-
Pour the silica gel slurry into the column.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. As the solvent drains, the silica gel will pack down.
-
Continuously add the slurry and tap the side of the column gently to ensure even packing and to dislodge any air bubbles.[14]
-
Once the desired column height is reached, add a thin layer of sand on top of the silica gel to protect the surface from disturbance during sample and solvent addition.[15]
-
Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.
Step 3: Sample Loading (Dry Loading)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[11]
-
Carefully add this powder to the top of the packed column.
Step 4: Elution and Fraction Collection
-
Gently add the initial mobile phase to the column.
-
Open the stopcock and begin collecting the eluent in a series of test tubes or flasks.
-
Maintain a constant flow rate. For flash chromatography, gentle positive pressure can be applied to the top of the column.[4][15]
-
Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 85:15) as the elution progresses. This is known as a step gradient elution.
Step 5: Monitoring the Separation
-
Periodically collect small spots from the eluent dripping from the column onto a TLC plate to monitor the elution of compounds.
-
Once all fractions are collected, run a TLC of selected fractions to identify which ones contain the purified target compound.
Step 6: Isolation of the Purified Product
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | - Inappropriate solvent system- Column overloaded | - Re-optimize the mobile phase using TLC.- Use a larger column or less crude material. |
| Cracked or Channeled Column | - Column packed unevenly- Column ran dry | - Repack the column carefully.- Always maintain the solvent level above the stationary phase. |
| Slow Flow Rate | - Silica gel is too fine- Column packed too tightly | - Use a coarser grade of silica gel.- Apply gentle positive pressure (flash chromatography). |
| Compound Won't Elute | - Mobile phase is not polar enough | - Gradually increase the polarity of the mobile phase by adding a higher proportion of the more polar solvent (e.g., ethyl acetate). |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound using silica gel column chromatography. By carefully selecting the stationary and mobile phases based on the chemical properties of the target molecule and by employing proper technique in column packing and elution, researchers can achieve high purity of this valuable pyrazole derivative. This detailed methodology is intended to empower scientists in their pursuit of novel chemical entities for drug discovery and development.
References
-
Kyoto University. (n.d.). Column Chromatography | Operation Guide for Chemistry Experiments. Retrieved from [Link]
-
Mastelf. (2024, December 13). Mastering Column Chromatography: A Beginner's Guide to Perfect Setup. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Column Chromatography | MIT Digital Lab Techniques Manual. Retrieved from [Link]
- Gomes, P. A. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 61.
- Mondal, R., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Catalysis Science & Technology, 12(1), 195-202.
-
Science.gov. (n.d.). preparative thin-layer chromatography: Topics by Science.gov. Retrieved from [Link]
- Kumar, V., et al. (2021).
- Foces-Foces, C., et al. (2002). Self-assembly of NH-pyrazoles via intermolecular N-H...N hydrogen bonds. Acta Crystallographica Section B: Structural Science, 58(Pt 3), 509-522.
-
Welch. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]
- AIP Publishing. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics, 127(23), 234303.
- Journal of Pharmaceutical Research International. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method.
-
ResearchGate. (n.d.). Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]
-
AWS. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]
-
Biocompare. (2023, May 18). Chromatography Column Selection Guide. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
PubMed. (1972). [Thin layer chromatography of derivatives of pyrazolone]. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]
-
SIELC. (n.d.). Separation of Pyrazole, 4-amino-3,5-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]
-
Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole, 3,5-dimethyl-1-phenyl- (CAS 1131-16-4). Retrieved from [Link]
-
SpringerLink. (2019). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Retrieved from [Link]
-
Annamalai University. (n.d.). Unit 2.2 Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- NIH. (2022). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
Sources
- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mastelf.com [mastelf.com]
- 3. chromtech.com [chromtech.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-assembly of NH-pyrazoles via intermolecular N-H.N hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. biocompare.com [biocompare.com]
- 10. rjptonline.org [rjptonline.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. Column Chromatography | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
Application Note: Structural Confirmation of 3,5-dimethyl-4-propyl-1H-pyrazole using NMR and IR Spectroscopy
Abstract
The definitive structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. For N-heterocyclic compounds like pyrazoles, which form the core of many pharmaceutically active agents, unambiguous characterization is critical. This application note provides a comprehensive guide for researchers and scientists on the synergistic use of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy to confirm the molecular structure of 3,5-dimethyl-4-propyl-1H-pyrazole. We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation, underscoring the causality behind experimental choices to ensure robust and reliable results.
Introduction: The Need for Orthogonal Spectroscopic Techniques
This compound is a substituted pyrazole, a class of compounds known for a wide range of biological activities.[1][2] Accurate structural confirmation is the first step in understanding its chemical properties and potential therapeutic applications. While a single analytical technique can provide significant information, a multi-faceted, orthogonal approach is essential for unequivocal structure validation.[3]
-
Infrared (IR) Spectroscopy serves as a rapid and effective method for identifying the functional groups present in a molecule. By detecting the vibrational frequencies of chemical bonds, it confirms the presence of key structural motifs like N-H, C-H, and C=N bonds.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed atomic-level map of the molecular framework.[6][7] Through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.[8]
This guide will demonstrate how the complementary data from these two powerful techniques provide a self-validating system for confirming the structure of this compound.
Experimental Workflow Overview
The structural confirmation process follows a logical progression from functional group identification to a detailed atomic map. This workflow ensures that each piece of spectroscopic data builds upon the last, leading to a confident structural assignment.
Figure 1: Workflow for Spectroscopic Structure Confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is the ideal first step for confirming that the major expected structural components are present. The Attenuated Total Reflectance (ATR) sampling technique is highly recommended due to its simplicity, speed, and minimal sample preparation requirements, making it suitable for both solid and liquid (oil) samples.[9]
Predicted IR Absorption Bands
The structure of this compound contains several key functional groups whose vibrational modes give rise to characteristic absorption bands in the mid-infrared region.
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity | Rationale |
| 3300 - 3100 | N-H Stretch (pyrazole ring) | Medium, Broad | Hydrogen bonding in pyrazoles often leads to a broad absorption band in this region.[1] |
| 2960 - 2850 | C-H Stretch (propyl & methyl) | Strong | Characteristic of sp³-hybridized C-H bonds in aliphatic groups.[10] |
| ~1590 | C=N Stretch (pyrazole ring) | Medium-Strong | Corresponds to the stretching vibration of the carbon-nitrogen double bond within the heterocyclic ring.[2] |
| ~1550 - 1450 | C=C Stretch (pyrazole ring) | Medium | Aromatic ring stretching vibrations are characteristic of the pyrazole core.[11] |
| 1465 & 1375 | C-H Bend (methyl & propyl) | Medium | Bending (scissoring and symmetric) vibrations of the aliphatic side chains.[10] |
Protocol: FT-IR Data Acquisition using ATR
This protocol describes the use of a modern FT-IR spectrometer equipped with a diamond ATR accessory.[12]
-
Instrument Preparation: Ensure the ATR crystal surface is clean. Using a lint-free wipe lightly soaked in isopropanol or acetone, gently clean the crystal surface and allow it to dry completely.[13]
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to subtract the spectral signature of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
-
Sample Application: Place a small amount of the this compound sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.[5]
-
Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for obtaining a high-quality spectrum.[12]
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to produce a spectrum with an excellent signal-to-noise ratio.
-
Cleaning: After data collection, retract the pressure arm, and clean the sample from the crystal surface using a suitable solvent and a soft wipe.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive evidence for the precise arrangement of atoms. By conducting both ¹H and ¹³C NMR experiments, a complete structural picture can be assembled.
Protocol: NMR Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[14]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for many non-polar to moderately polar organic compounds due to its good dissolving power.[15] If the compound has poor solubility, DMSO-d₆ can be used.
-
Sample Weighing: For ¹H NMR, accurately weigh 5-10 mg of the compound.[16] For ¹³C NMR, a higher concentration of 20-50 mg is preferable due to the lower natural abundance of the ¹³C isotope.[17]
-
Dissolution: Place the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[15] Agitate the vial (vortexing may be necessary) to ensure complete dissolution. Preparing the sample in a secondary vial allows for easy visual confirmation that no solid particles remain.[14][17]
-
Filtration and Transfer: To prevent spectral line broadening, it is crucial to remove any particulate matter. Draw the solution into a Pasteur pipette that has been plugged with a small amount of glass wool or cotton and filter it directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[18]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Invert the tube several times to ensure the solution is homogeneous.
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum will provide information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10 - 12 | broad singlet | 1H | N-H | The pyrazole N-H proton is acidic, often broad due to quadrupole effects and exchange. Its chemical shift is highly dependent on concentration and solvent. |
| ~2.45 | triplet | 2H | -CH₂ -CH₂-CH₃ | The methylene group attached to the electron-withdrawing pyrazole ring is deshielded. It appears as a triplet due to coupling with the adjacent two protons. |
| ~2.25 | singlet | 6H | -CH₃ (x2) | The two methyl groups at positions 3 and 5 are chemically equivalent, resulting in a single sharp peak integrating to 6 protons. |
| ~1.60 | sextet | 2H | -CH₂-CH₂ -CH₃ | This methylene group is split into a sextet by its five neighboring protons (2 on one side, 3 on the other). |
| ~0.95 | triplet | 3H | -CH₂-CH₂-CH₃ | The terminal methyl group of the propyl chain is the most shielded. It appears as a triplet due to coupling with the adjacent two protons. |
Predicted ¹³C NMR Spectrum and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~145 | C 3 & C 5 | The two methyl-substituted carbons of the pyrazole ring are in a similar electronic environment and are expected to have a downfield chemical shift. |
| ~115 | C 4 | The propyl-substituted carbon of the pyrazole ring. Its chemical shift is influenced by the attached alkyl group. |
| ~22.5 | -CH₂-CH₂ -CH₃ | The middle carbon of the propyl chain. |
| ~21.0 | -CH₂ -CH₂-CH₃ | The carbon of the propyl chain directly attached to the pyrazole ring. |
| ~14.0 | -CH₂-CH₂-CH₃ | The terminal methyl carbon of the propyl group, typically found in the most upfield region for aliphatic carbons. |
| ~11.5 | -CH₃ (x2) | The two equivalent methyl carbons attached to the pyrazole ring. |
Note: Predicted chemical shifts are estimates based on typical values for similar structures.[19][20][21][22] Actual values may vary slightly based on solvent and experimental conditions.
Conclusion: Synergistic Confirmation of Structure
The combination of IR and NMR spectroscopy provides an unambiguous confirmation of the this compound structure.
-
IR spectroscopy confirms the presence of the essential building blocks: the N-H bond of the pyrazole ring, the aliphatic C-H bonds of the methyl and propyl substituents, and the C=N/C=C bonds characteristic of the heterocyclic core.
-
¹H NMR spectroscopy validates the specific arrangement and connectivity of these groups. It clearly shows a 6-proton singlet for the two equivalent methyl groups, a distinct triplet-sextet-triplet pattern for the propyl group, and a broad singlet for the N-H proton. The integrations perfectly match the number of protons in each unique environment.
-
¹³C NMR spectroscopy corroborates this structure by showing the correct number of unique carbon signals, distinguishing between the aromatic carbons of the pyrazole ring and the aliphatic carbons of the substituents.
Together, these orthogonal datasets form a self-validating and comprehensive analytical package, allowing researchers, scientists, and drug development professionals to proceed with confidence in the structural integrity of their synthesized compound.
References
-
University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
Journal of Chemical Education. (1999). Sampling Technique for Organic Solids in IR Spectroscopy. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. Retrieved from [Link]
-
WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1969). A vibrational assignment for pyrazole. Retrieved from [Link]
-
Wiley SpectraBase. (n.d.). 3,5-DIMETHYL-4-PROPYL-PYRAZOLE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Molecules. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. MDPI. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
Journal of Chemical Education. (2007). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Retrieved from [Link]
-
ResearchGate. (2022). NMR spectroscopy of small molecules in solution. Retrieved from [Link]
-
YouTube. (2015). How to Use an IR Spectrometer and Sample Prep. Supreme Science. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
Molecules. (2007). Structure Elucidation of a Pyrazolo[14][23]pyran Derivative by NMR Spectroscopy. MDPI. Retrieved from [Link]
-
Inorganica Chimica Acta. (2018). Principles of High-Resolution NMR Spectroscopy of Paramagnetic Molecules in Solutions. Retrieved from [Link]
-
YouTube. (2013). Using the ATR technique to collect FT-IR spectra. Thermo Scientific. Retrieved from [Link]
-
Journal of Chemical Education. (2020). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs. Retrieved from [Link]
-
ResearchGate. (2008). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2014). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]
-
ResearchGate. (2014). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]
-
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
-
ResearchGate. (n.d.). The FT-IR spectrum of 3,5-dimethylpyrazole. Retrieved from [Link]
-
Wiley SpectraBase. (n.d.). 3,5-Dimethylpyrazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
Sources
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. webassign.net [webassign.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. jchps.com [jchps.com]
- 8. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. organomation.com [organomation.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. rsc.org [rsc.org]
- 20. spectrabase.com [spectrabase.com]
- 21. researchgate.net [researchgate.net]
- 22. spectrabase.com [spectrabase.com]
- 23. pubs.acs.org [pubs.acs.org]
In Vitro Assay Methods for Testing the Anticancer Activity of Pyrazole Derivatives: Application Notes and Protocols
Introduction: The Rising Prominence of Pyrazole Derivatives in Oncology Research
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer effects.[1][2][3] Their unique five-membered heterocyclic structure allows for diverse substitutions, enabling the fine-tuning of their biological activity.[1][4] Numerous studies have highlighted their potential to target various hallmarks of cancer by interacting with key cellular components like tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK).[5][6] This has led to the development of several pyrazole-containing drugs for cancer therapy.[7]
This guide provides a comprehensive overview of robust in vitro methodologies to evaluate the anticancer potential of novel pyrazole derivatives. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying principles, ensuring that researchers can not only execute these assays but also interpret the data with confidence and troubleshoot potential issues. The protocols detailed herein are designed to be self-validating systems, incorporating necessary controls and checkpoints to ensure data integrity.
A Tiered Approach to In Vitro Screening
A logical and resource-efficient strategy for evaluating novel pyrazole derivatives involves a tiered screening approach. This begins with broad cytotoxicity screening to identify active compounds and determine their potency, followed by more detailed mechanistic assays to elucidate their mode of action.
Caption: A tiered workflow for in vitro evaluation of pyrazole derivatives.
Part 1: Foundational Cytotoxicity Assays
The initial step in assessing the anticancer potential of a pyrazole derivative is to determine its cytotoxic effect on cancer cell lines. This is typically achieved through assays that measure cell viability or membrane integrity.
MTT Assay: Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells.[8]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivative in culture medium. It is advisable to perform a wide range of concentrations in the initial experiment to determine the approximate IC₅₀ value.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO, typically at a final concentration of <0.5%) and an untreated control.[10]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8]
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[11]
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[12]
-
Data Presentation: Example IC₅₀ Values of Pyrazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| Pyrazole Derivative A | MCF-7 (Breast) | 5.2 ± 0.6 |
| Pyrazole Derivative A | A549 (Lung) | 8.9 ± 1.1 |
| Pyrazole Derivative B | PC-3 (Prostate) | 12.4 ± 2.3 |
| Pyrazole Derivative B | HeLa (Cervical) | 15.1 ± 1.8 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Field-Proven Insights & Troubleshooting:
-
High Background: This can be caused by microbial contamination or interference from phenol red in the medium. Using a phenol red-free medium during the MTT incubation can mitigate this.[10]
-
Low Signal: This may result from low cell density or insufficient incubation time with MTT. Optimizing these parameters for each cell line is crucial.[2]
-
"Edge Effects": The outer wells of a 96-well plate are prone to evaporation, leading to inaccurate readings. It is best practice to fill the outer wells with sterile PBS or medium and not use them for experimental samples.[2]
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[13] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[13]
Detailed Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Preparation of Controls:
-
Maximum LDH Release Control: Add a lysis buffer (e.g., 1% Triton X-100) to untreated cells 45 minutes before the end of the incubation period.[14]
-
Spontaneous LDH Release Control: Use untreated cells.
-
Background Control: Use medium without cells.
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubate for up to 30 minutes at room temperature, protected from light.[15]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength of 490 nm.[14]
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
-
Part 2: Delving into the Mechanism of Action
Once the cytotoxic potential of a pyrazole derivative has been established, the next step is to investigate its mechanism of action. This involves determining whether the compound induces programmed cell death (apoptosis) and/or affects cell cycle progression.
Apoptosis Detection by Annexin V/PI Staining
Apoptosis is a highly regulated process of programmed cell death. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC.[16] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live cells.[9] Therefore, co-staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[9]
Detailed Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the pyrazole derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[17]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Collect data for at least 10,000 events per sample.
-
Interpretation of Flow Cytometry Data:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.[9]
Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M).[18] Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[19]
Detailed Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat cells with the pyrazole derivative as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
-
Cell Fixation:
-
Wash the cells with PBS and then fix them in ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells and preserves their morphology.
-
Incubate the cells in ethanol for at least 30 minutes at 4°C.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The fluorescence intensity of PI is directly proportional to the DNA content.
-
Analyze the data using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[15]
-
Interpretation of Flow Cytometry Data:
-
G0/G1 Phase: Cells with 2n DNA content.
-
S Phase: Cells with DNA content between 2n and 4n.
-
G2/M Phase: Cells with 4n DNA content. An accumulation of cells in a particular phase compared to the control suggests that the pyrazole derivative induces cell cycle arrest at that checkpoint.[8]
Part 3: Investigating Molecular Targets and Signaling Pathways
To gain a deeper understanding of the anticancer mechanism of a pyrazole derivative, it is essential to investigate its effects on specific molecular targets and signaling pathways that are often dysregulated in cancer.
Western Blot Analysis of Key Signaling Proteins
Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins in cell lysates.[20] Many pyrazole derivatives are known to inhibit protein kinases involved in crucial signaling pathways such as the EGFR and CDK pathways.[1][5] By examining the phosphorylation status of key proteins in these pathways, one can determine if the pyrazole derivative is acting as an inhibitor.
Caption: A simplified diagram of the CDK2 signaling pathway and its inhibition.
Detailed Experimental Protocol: Western Blot Analysis
-
Cell Lysis and Protein Quantification:
-
Treat cells with the pyrazole derivative.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-EGFR, total EGFR, CDK2, Cyclin E).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation: Example Western Blot Data
| Treatment | p-EGFR/Total EGFR Ratio | p-Akt/Total Akt Ratio |
| Vehicle Control | 1.00 | 1.00 |
| Pyrazole Derivative (1 µM) | 0.62 | 0.75 |
| Pyrazole Derivative (5 µM) | 0.25 | 0.38 |
| Pyrazole Derivative (10 µM) | 0.11 | 0.15 |
Data are normalized to the vehicle control.
Conclusion
The in vitro assays described in this guide provide a robust framework for the comprehensive evaluation of the anticancer activity of novel pyrazole derivatives. By employing a tiered approach that progresses from broad cytotoxicity screening to detailed mechanistic studies, researchers can efficiently identify promising lead compounds and elucidate their modes of action. The key to success lies in meticulous experimental execution, the inclusion of appropriate controls, and a thorough understanding of the principles underlying each assay. This will ultimately pave the way for the development of new and effective pyrazole-based cancer therapies.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]
-
Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. [Link]
-
CDK Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). PLoS ONE. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]
-
Analysis of cell cycle by flow cytometry. (2004). Methods in Molecular Biology. [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
-
Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Molecular Biology. [Link]
-
Cell cycle analysis. (n.d.). Wikipedia. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
LDH Assay. (n.d.). Cell Biologics Inc.. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). National Center for Biotechnology Information. [Link]
-
anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). OUCI. [Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega. [Link]
-
Ribbon diagram of CDK2-cyclin A structure and location of the interface... (n.d.). ResearchGate. [Link]
-
Western blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. kumc.edu [kumc.edu]
- 5. MTT Methods, Protocols and Troubleshootings [protocol-online.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Newsletter: A guide to Flow Cytometry Cell Cycle Analysis - FluoroFinder [fluorofinder.com]
- 9. bosterbio.com [bosterbio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. clyte.tech [clyte.tech]
- 13. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
Using the MTT assay to evaluate the cytotoxicity of 3,5-dimethyl-4-propyl-1H-pyrazole.
An Application Note and Protocol for Researchers
Evaluating the Cytotoxicity of 3,5-dimethyl-4-propyl-1H-pyrazole Using the MTT Assay
Abstract
This guide provides a comprehensive framework for assessing the cytotoxic potential of this compound, a member of the biologically active pyrazole class of compounds[1]. We detail a robust protocol using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for quantifying cellular metabolic activity as an indicator of cell viability[2][3][4]. This document is designed for researchers in pharmacology, toxicology, and drug development, offering in-depth procedural steps, explanations for experimental choices, data interpretation guidelines, and troubleshooting advice to ensure the generation of accurate and reproducible results.
The Scientific Principle: Measuring Viability Through Metabolism
The MTT assay is a cornerstone method for evaluating cell viability, proliferation, and cytotoxicity. Its mechanism is predicated on the enzymatic activity of viable cells. The core principle involves the reduction of the water-soluble yellow tetrazolium salt, MTT, into an insoluble purple formazan product[5][6]. This conversion is accomplished by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria[2][3].
Because this enzymatic reduction only occurs in metabolically active, living cells, the quantity of formazan produced is directly proportional to the number of viable cells in the culture well[2][4]. The insoluble formazan crystals are then solubilized using a solvent, typically Dimethyl Sulfoxide (DMSO), creating a colored solution whose absorbance can be measured with a spectrophotometer[4][7]. A decrease in the color signal in treated cells compared to untreated controls indicates a reduction in metabolic activity, which can be interpreted as a loss of cell viability or a cytotoxic effect of the test compound[8][9].
Below is a diagram illustrating the core principle of the MTT assay.
Caption: The biochemical conversion at the heart of the MTT assay.
The Compound of Interest: this compound
Pyrazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties[1][10]. The specific compound, this compound (PubChem CID: 12933275), has the molecular formula C8H14N2[11]. Evaluating its cytotoxicity is a critical first step in understanding its pharmacological profile and potential as a therapeutic agent.
Caption: Chemical structure of this compound.
Experimental Design and Optimization: The Foundation of Reliable Data
A successful MTT assay is not merely about following steps; it requires careful planning to ensure the results are meaningful and reproducible.
Cell Line Selection
The choice of cell line should be relevant to the intended application of the compound. For general cytotoxicity screening, a commonly used and well-characterized cell line (e.g., HeLa, A549, or MCF-7 for cancer research[12][13], or a normal fibroblast line like HDF for general toxicity[2][10]) is recommended. Ensure cells are healthy, in the logarithmic growth phase, and have a low passage number to maintain consistency[14].
Optimizing Cell Seeding Density
This is a critical preliminary experiment. The goal is to find a cell density where the cells are still in their exponential growth phase at the end of the treatment period and provide an absorbance reading in the linear range of the assay[15]. The optimal untreated control absorbance should typically fall between 0.75 and 1.25[9][15].
-
Too few cells: Will result in a low signal that is difficult to distinguish from the background[14][16].
-
Too many cells: Can lead to overconfluence, nutrient depletion, and a plateau in the signal, making it impossible to measure proliferative effects or accurately quantify cytotoxicity[14].
Protocol for Seeding Optimization:
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 100,000 cells/well)[14][15].
-
Incubate for the duration of your planned compound exposure (e.g., 24, 48, or 72 hours).
-
Perform the MTT assay as described below.
-
Plot absorbance vs. cell number and select a density from the linear portion of the curve for future experiments[15].
Compound Preparation and Concentration Range
-
Solvent Selection: this compound should be dissolved in a suitable solvent. DMSO is commonly used, but its final concentration in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity[14].
-
Vehicle Control: It is essential to include a "vehicle control" group in your experiment. These cells are treated with the same concentration of the solvent (e.g., 0.5% DMSO) as the compound-treated cells. This allows you to distinguish the effect of the compound from any effect of the solvent itself.
-
Concentration Range: Select a wide range of concentrations for the initial screening (e.g., logarithmic dilutions from 0.1 µM to 100 µM). This helps in identifying the concentration range where the compound exhibits its cytotoxic effects and is crucial for determining the half-maximal inhibitory concentration (IC50).
Detailed Experimental Protocol
This protocol is optimized for adherent cells in a 96-well plate format.
Materials and Reagents
-
Selected cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound
-
DMSO (or other appropriate solvent)
-
MTT solution (5 mg/mL in sterile PBS). Prepare this fresh or store in aliquots at -20°C, protected from light[6]. The solution should be yellow; do not use if it is blue or green[9].
-
MTT Solubilization Solution (e.g., pure DMSO, or 0.01 M HCl in 10% SDS solution).
-
96-well flat-bottom sterile tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of ~630 nm if desired).
Phase 1: Cell Seeding (Day 1)
-
Harvest adherent cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the pre-determined optimal seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Pro-Tip: To avoid the "edge effect" where wells on the perimeter of the plate evaporate faster, fill the outer wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data[16].
-
-
Incubate the plate for 18-24 hours in a humidified incubator to allow cells to attach and resume growth[7].
Phase 2: Compound Treatment (Day 2)
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the appropriate compound dilution to each treatment well.
-
Add 100 µL of medium containing the vehicle (e.g., 0.5% DMSO) to the vehicle control wells.
-
Add 100 µL of fresh medium to the untreated control wells.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Phase 3: MTT Assay (Day 3, 4, or 5)
-
At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL)[17].
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, and purple formazan crystals will become visible under a microscope[2][15].
-
After incubation, carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of MTT Solubilization Solution (e.g., DMSO) to each well to dissolve the crystals[4][7].
-
Mix thoroughly to ensure complete solubilization. Placing the plate on an orbital shaker for 15 minutes in the dark is effective[6][8].
Phase 4: Data Collection
-
Ensure all formazan is dissolved and there are no bubbles in the wells.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm[9]. It is beneficial to use a reference wavelength of 630-650 nm to subtract background absorbance from cell debris and fingerprints[15].
-
Record the data within one hour of solubilization[6].
Data Analysis and Interpretation
Calculations
-
Average the Replicates: Calculate the average OD for each set of replicate wells (e.g., triplicate wells for each concentration).
-
Subtract Background: If you included a blank control (medium, MTT, and DMSO, but no cells), subtract the average OD of the blank from all other readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of viable cells at each compound concentration.
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
Data Presentation and IC50 Determination
Summarize your results in a clear, structured table.
| Concentration (µM) | Avg. OD (570 nm) | Std. Deviation | % Viability |
| 0 (Vehicle Control) | 1.152 | 0.085 | 100% |
| 1 | 1.098 | 0.071 | 95.3% |
| 10 | 0.855 | 0.062 | 74.2% |
| 50 | 0.591 | 0.049 | 51.3% |
| 100 | 0.312 | 0.033 | 27.1% |
| 200 | 0.150 | 0.021 | 13.0% |
This is example data and does not reflect the actual properties of the compound.
Plot the % Viability against the logarithm of the compound concentration to generate a dose-response curve. Use non-linear regression analysis (e.g., using software like GraphPad Prism or an Excel template[18]) to fit the curve and calculate the IC50 value . The IC50 is the concentration of the compound that inhibits the metabolic activity (viability) of the cell population by 50%.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects. | Use a multichannel pipette for consistency. Avoid using outer wells of the plate[16]. Ensure incubator provides uniform humidity[2]. |
| Absorbance Readings Too Low | Cell number is too low; Incubation time with MTT was too short. | Optimize seeding density to ensure an adequate number of cells[14]. Increase MTT incubation time to 3-4 hours[16]. |
| High Background Absorbance | Microbial contamination of the medium; Interference from phenol red or serum. | Practice strict aseptic technique[8]. Use phenol red-free and/or serum-free medium during the MTT incubation step[8][14]. |
| Absorbance Increases with Compound Dose | Compound interference: the compound may be directly reducing the MTT reagent. | Run a control plate with the compound, medium, and MTT, but without cells. If absorbance increases, the compound is interfering with the assay, and an alternative cytotoxicity assay should be considered[19]. |
| Incomplete Solubilization of Formazan | Insufficient solvent volume; Inadequate mixing. | Ensure complete removal of aqueous medium before adding solvent. Increase mixing time on an orbital shaker or gently pipette up and down to dissolve crystals[8]. |
Workflow Visualization
The following diagram provides a high-level overview of the entire experimental workflow.
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. clyte.tech [clyte.tech]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 6. broadpharm.com [broadpharm.com]
- 7. galaxy.ai [galaxy.ai]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C8H14N2 | CID 12933275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. atcc.org [atcc.org]
- 16. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
Application Note & Protocol: Screening Pyrazole Compounds for Anti-Inflammatory Activity Using the Carrageenan-Induced Paw Edema Model
For: Researchers, scientists, and drug development professionals in inflammation and immunology.
Foundational Principles: The Intersection of Pyrazole Chemistry and Acute Inflammation
The quest for novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, renowned for their potent anti-inflammatory properties.[1][2][3] This is exemplified by the commercial success of drugs like celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor built upon a diaryl-substituted pyrazole framework.[4][5][6] The anti-inflammatory and analgesic effects of these compounds are primarily attributed to their ability to inhibit prostaglandin synthesis by targeting COX enzymes.[2][4][7]
To effectively screen novel pyrazole compounds, a robust and reproducible in vivo model of acute inflammation is essential. The carrageenan-induced paw edema model in rodents is a classical and well-characterized assay that has been instrumental in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[8][9][10] This model's enduring relevance lies in its ability to mimic the key physiological events of acute inflammation, providing a reliable platform for evaluating the efficacy of potential therapeutics.
This application note provides a comprehensive guide to utilizing the carrageenan-induced paw edema model for the preclinical screening of novel pyrazole compounds. It delves into the mechanistic underpinnings of the model, offers detailed, field-tested protocols, and outlines best practices for data acquisition and analysis, ensuring scientific rigor and ethical conduct.
The Scientific Rationale: Deconstructing Carrageenan-Induced Inflammation
Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw elicits a predictable and biphasic inflammatory response.[11] Understanding this temporal sequence is critical for designing effective screening protocols.
-
The Early Phase (0-2 hours): This initial phase is characterized by the release of histamine, serotonin, and bradykinin.[10][11] These mediators rapidly increase vascular permeability, leading to the exudation of fluid and plasma proteins into the interstitial space and subsequent edema formation.[10]
-
The Late Phase (3-6 hours): This phase is dominated by the production of prostaglandins, primarily through the upregulation and activity of COX-2.[8][11] Neutrophil infiltration into the inflamed tissue also becomes prominent during this period.[11] The peak of the edematous response typically occurs between 3 to 5 hours post-carrageenan administration.[9]
The late phase of this model is particularly relevant for screening pyrazole-based COX inhibitors, as their primary mechanism of action is the suppression of prostaglandin synthesis.[2][7] Therefore, evaluating paw edema at time points within this window provides the most direct measure of a compound's target engagement and efficacy.
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages of the experimental workflow, from animal acclimatization to data analysis. Adherence to this structured approach is crucial for generating reliable and reproducible results.
Caption: Experimental workflow for screening pyrazole compounds.
Detailed Protocols: Ensuring Methodological Integrity
The following protocols are designed to be self-validating, with integrated controls to ensure the reliability of the experimental outcomes.
Ethical Considerations and Animal Welfare
Materials and Reagents
-
Test Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Carrageenan: Lambda carrageenan (Type IV). Prepare a 1% (w/v) suspension in sterile 0.9% saline.
-
Test Compounds: Pyrazole derivatives dissolved/suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose, 10% DMSO in saline).
-
Positive Control: A known NSAID, such as Indomethacin (5-10 mg/kg) or Celecoxib (10-30 mg/kg), prepared in the same vehicle as the test compounds.
-
Vehicle Control: The solvent system used to deliver the test compounds.
-
Measurement Apparatus: Digital Plethysmometer or a high-precision digital caliper.[16][17][18]
Step-by-Step Experimental Procedure
-
Animal Preparation:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight (with free access to water) to ensure consistent drug absorption.
-
Randomly assign animals to treatment groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (e.g., Indomethacin)
-
Group 3+: Test Pyrazole Compound(s) at various doses.
-
-
-
Baseline Paw Volume Measurement (T0):
-
Compound Administration:
-
Induction of Paw Edema:
-
Post-Induction Paw Volume Measurements:
Data Analysis and Interpretation
-
Calculate the Edema Volume (Ve):
-
For each animal at each time point, calculate the increase in paw volume:
-
Ve = Vt - V₀
-
Where Vt is the paw volume at time 't' and V₀ is the baseline paw volume.
-
-
-
Calculate the Percentage Inhibition of Edema:
-
This is the primary endpoint for determining the anti-inflammatory activity of the test compounds.
-
% Inhibition = [ (Ve_control - Ve_treated) / Ve_control ] * 100
-
Where Ve_control is the average edema volume of the vehicle-treated group and Ve_treated is the average edema volume of the drug-treated group.
-
-
Statistical Analysis:
-
Data should be expressed as the mean ± Standard Error of the Mean (SEM).
-
Perform statistical analysis using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treated groups with the vehicle control group.[8][23] A p-value of <0.05 is typically considered statistically significant.
-
Data Presentation: A Framework for Clarity
Quantitative data should be summarized in a clear and concise table to facilitate comparison between treatment groups.
| Treatment Group (Dose) | Mean Paw Volume (mL) ± SEM | Mean Edema Volume (mL) ± SEM (at 3h) | % Inhibition of Edema (at 3h) | p-value vs. Vehicle |
| Vehicle Control (10 mL/kg) | Baseline (V₀) | Value | N/A | N/A |
| 3h post-carrageenan | Value | |||
| Positive Control (e.g., Indomethacin 10 mg/kg) | Baseline (V₀) | Value | Value | Value |
| 3h post-carrageenan | Value | |||
| Pyrazole Compound A (10 mg/kg) | Baseline (V₀) | Value | Value | Value |
| 3h post-carrageenan | Value | |||
| Pyrazole Compound A (30 mg/kg) | Baseline (V₀) | Value | Value | Value |
| 3h post-carrageenan | Value |
Conclusion: A Validated Pathway for Discovery
The carrageenan-induced paw edema model offers a time-tested and reliable method for the in vivo screening of novel pyrazole compounds for acute anti-inflammatory activity. By understanding the biphasic nature of the inflammatory response and adhering to rigorous, ethically sound protocols, researchers can generate high-quality, reproducible data. This, in turn, enables informed decision-making in the drug discovery pipeline, accelerating the identification of promising new therapeutic candidates. The combination of the pyrazole scaffold's proven anti-inflammatory potential and this classic screening model provides a powerful synergy for advancing the development of next-generation anti-inflammatory drugs.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Celecoxib. (n.d.). Wikipedia. Retrieved from [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Retrieved from [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2020). Molecules. Retrieved from [Link]
-
Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]
-
What is the mechanism of Celecoxib? (2024). Patsnap Synapse. Retrieved from [Link]
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. Retrieved from [Link]
-
Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2021). Research in Pharmaceutical Sciences. Retrieved from [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). Tropical Journal of Pharmaceutical Research. Retrieved from [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology. Retrieved from [Link]
-
Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. (2004). British Journal of Pharmacology. Retrieved from [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2018). Current Protocols in Pharmacology. Retrieved from [Link]
-
What is a Plethysmometer Used For? (2022). San Diego Instruments. Retrieved from [Link]
-
Carrageenan paw edema. (n.d.). Bio-protocol. Retrieved from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]
-
What is the mechanism of inflammation or edema caused by carageenan? (2014). ResearchGate. Retrieved from [Link]
-
Plethysmometer Test for Mice and Rats. (n.d.). Campden Instruments. Retrieved from [Link]
-
Buzzer-Assisted Plethysmometer for the Measurement of Rat Paw Volume. (2011). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Plethysmometer for Evaluating Paw Volume. (n.d.). Harvard Apparatus. Retrieved from [Link]
-
Ethical considerations regarding animal experimentation. (2016). Saudi Pharmaceutical Journal. Retrieved from [Link]
-
Plethysmometer - For screening of inflammation or oedema in mouse/Rat. (2021). YouTube. Retrieved from [Link]
-
Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (n.d.). American Psychological Association. Retrieved from [Link]
-
Ethical Guidelines for the Use of Animals in Research. (2019). The Norwegian National Research Ethics Committees. Retrieved from [Link]
-
Ethical guidelines for research in animal science. (n.d.). British Society of Animal Science. Retrieved from [Link]
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (n.d.). ResearchGate. Retrieved from [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects. (2013). Scripta Scientifica Pharmaceutica. Retrieved from [Link]
-
Ethical Principles and Guidelines for Experiments on Animals. (2005). Swiss Academies of Arts and Sciences. Retrieved from [Link]
-
Establishment of a long-term secondary lymphedema animal model in the rodent hindlimb. (2019). Scientific Reports. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 14. forskningsetikk.no [forskningsetikk.no]
- 15. animal-journal.eu [animal-journal.eu]
- 16. What is a Plethysmometer Used For? [sandiegoinstruments.com]
- 17. campdeninstruments.com [campdeninstruments.com]
- 18. harvardapparatus.com [harvardapparatus.com]
- 19. ijper.org [ijper.org]
- 20. Frontiers | Establishment of a long-term secondary lymphedema animal model in the rodent hindlimb [frontiersin.org]
- 21. inotiv.com [inotiv.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing a Robust Biological Screening Cascade for Novel Pyrazole-Based Compounds
Application Note & Protocols: A-735
Introduction: The Enduring Potential of the Pyrazole Scaffold
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2][3] From the anti-inflammatory effects of Celecoxib (Celebrex), which selectively inhibits cyclooxygenase-2 (COX-2)[4][5][6], to its role in anticancer, antimicrobial, and antiviral agents, the pyrazole moiety offers a versatile framework for drug design.[1][7][8] Its unique structural and electronic properties allow for diverse substitutions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.
Given the proven therapeutic relevance of this scaffold, the efficient and logical screening of novel pyrazole-based compound libraries is critical for identifying new lead candidates. A haphazard, "single-assay" approach is insufficient and often leads to wasted resources on compounds with hidden liabilities. This document outlines a strategic, multi-stage screening cascade designed to systematically identify, validate, and prioritize promising pyrazole derivatives for further development. The philosophy is to "fail fast, fail cheap," by progressively increasing the biological complexity and resource intensity of assays only for the most promising compounds.[9]
The Screening Cascade Philosophy: A Tiered Approach to Decision Making
A successful screening cascade is not merely a sequence of experiments; it is a decision-making framework.[9] The goal is to triage a large library of compounds down to a small number of high-quality leads through a series of go/no-go decision gates. Our proposed cascade is structured in three primary phases, each designed to answer specific questions about the compound's activity and viability.
This tiered approach ensures that resource-intensive assays, such as those for mechanism of action (MoA) or in vivo efficacy, are reserved for compounds that have passed rigorous, earlier-stage filters.
Caption: High-level overview of the three-phase screening cascade.
Phase 1: Primary Screening - Casting a Wide Net
The objective of Phase 1 is to rapidly and cost-effectively screen the entire compound library to identify initial "hits" that interact with the biological target of interest.
Target Selection
The choice of primary target is paramount. Pyrazole scaffolds are well-represented as inhibitors of protein kinases.[10][11] Therefore, a kinase is an excellent starting point. For this guide, we will focus on a hypothetical serine/threonine kinase, "Kinase-X," implicated in an inflammatory disease pathway. Other major target classes for pyrazoles include G-protein coupled receptors (GPCRs) and various enzymes.[12][13][14][15]
Primary Assay: High-Throughput Biochemical Screen
A biochemical assay is ideal for primary screening as it directly measures the interaction between the compound and the isolated target protein, minimizing cellular complexity. A fluorescence-based, enzyme-coupled assay for ADP detection is a robust, cost-effective, and scalable choice for HTS of kinase inhibitors.[16]
Protocol 1: Primary HTS for Kinase-X Inhibition
-
Objective: To identify compounds that inhibit Kinase-X activity by >50% at a single concentration (e.g., 10 µM).
-
Methodology: ADP-Glo™ Kinase Assay (Promega) or similar. This assay quantifies the amount of ADP produced during the kinase reaction, where a decrease in signal indicates inhibition.
-
Procedure:
-
Dispense 2.5 µL of test compound (in DMSO) or control into a 384-well assay plate.
-
Add 5 µL of Kinase-X enzyme and substrate/ATP mix in kinase reaction buffer.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Controls:
-
Positive Control: A known, potent inhibitor of Kinase-X (e.g., Staurosporine).
-
Negative Control: DMSO vehicle only (represents 0% inhibition).
-
-
Hit Criteria: Compounds showing ≥50% inhibition relative to controls are declared "hits."
Phase 2: Hit Confirmation and Prioritization
The primary screen often generates false positives. Phase 2 is designed to eliminate these artifacts, confirm the mechanism of action, and quantify the potency of the true hits.
Orthogonal Assay
An orthogonal assay confirms the hit using a different detection technology to rule out compound interference with the primary assay format.[17] For a kinase target, a direct binding assay is an excellent choice.
Protocol 2: Orthogonal Hit Confirmation (Differential Scanning Fluorimetry - DSF)
-
Objective: To confirm direct binding of hit compounds to Kinase-X.
-
Methodology: DSF, also known as Thermal Shift Assay, measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.
-
Procedure:
-
In a 96-well PCR plate, mix Kinase-X protein, SYPRO Orange dye (which fluoresces upon binding to unfolded protein), and buffer.
-
Add hit compound (e.g., at 25 µM) or DMSO control.
-
Seal the plate and place it in a real-time PCR instrument.
-
Apply a thermal gradient (e.g., 25°C to 95°C at 1°C/minute).
-
Monitor the fluorescence signal. The peak of the first derivative of the melt curve represents the Tm.
-
-
Confirmation Criteria: A significant positive shift in Tm (ΔTm ≥ 2°C) in the presence of the compound confirms direct binding.
Potency Determination: IC50
Once hits are confirmed, their potency is determined by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Protocol 3: IC50 Determination
-
Objective: To determine the IC50 value for each confirmed hit.
-
Methodology: Use the same assay as the primary screen (Protocol 1).
-
Procedure:
-
Perform a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution starting from 50 µM).
-
Run the kinase assay as described in Protocol 1 with the different compound concentrations.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Prioritization Criteria: Compounds with lower IC50 values are more potent and are prioritized. A typical threshold for a promising hit might be IC50 < 1 µM.
Phase 3: Lead Characterization in a Cellular Context
Biochemical hits must demonstrate activity in a more physiologically relevant environment. Phase 3 assays assess a compound's ability to enter cells, engage the target, and elicit a functional response without causing general toxicity.[18][19][20][21]
Target Engagement & Potency in Cells
This step verifies that the compound can cross the cell membrane and inhibit Kinase-X inside the cell. A common method is to measure the phosphorylation of a known downstream substrate of the target kinase.
Protocol 4: Cellular Target Engagement Assay
-
Objective: To measure the inhibition of Kinase-X-mediated substrate phosphorylation in a cellular context.
-
Methodology: An in-cell Western or a high-content imaging assay.
-
Procedure (Illustrative):
-
Seed a relevant cell line (e.g., one that overexpresses Kinase-X) in a 96-well plate and allow cells to adhere.
-
Treat cells with a serial dilution of the test compound for 2 hours.
-
Stimulate the cells with an appropriate agonist to activate the Kinase-X pathway.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody specific for the phosphorylated form of the Kinase-X substrate (p-Substrate).
-
Incubate with a fluorescently labeled secondary antibody.
-
Image the plate and quantify the fluorescence intensity per well.
-
Calculate the cellular EC50 from the dose-response curve.
-
Early ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to deprioritize compounds with liabilities that would likely cause failure in later development stages.[22][23][24][25]
Protocol 5: Cytotoxicity Assessment (MTT Assay)
-
Objective: To assess the general cytotoxicity of the compounds.[26][27]
-
Methodology: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[28][29]
-
Procedure:
-
Seed cells in a 96-well plate and treat with a serial dilution of the compound for 24-48 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[26] Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm.
-
-
Analysis: A significant decrease in absorbance indicates cytotoxicity. The CC50 (cytotoxic concentration 50%) can be calculated. A good candidate should have a CC50 at least 10-fold higher than its cellular EC50 (this ratio is the Therapeutic Index).
Protocol 6: Metabolic Stability Assessment (Microsomal Stability Assay)
-
Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes, a primary route of drug clearance.[30][31][32]
-
Methodology: The compound is incubated with liver microsomes, which contain key metabolic enzymes like Cytochrome P450s (CYPs), and its disappearance is monitored over time.[30][33]
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes (human or rodent) and the test compound in a buffer.[34]
-
Initiate the metabolic reaction by adding the cofactor NADPH.[34]
-
Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes) and stop the reaction by adding a cold organic solvent (e.g., acetonitrile).[30]
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
-
Analysis: Calculate the compound's half-life (t½) and intrinsic clearance (Clint). Compounds with very high clearance (short half-life) may be rapidly eliminated in vivo and are less desirable.
Data Summary and Decision Making
Throughout the cascade, data must be systematically collected and analyzed to make informed go/no-go decisions.
| Parameter | Phase 1 | Phase 2 | Phase 3 | Go Criteria |
| Primary Inhibition | ≥ 50% @ 10 µM | Proceed to Phase 2 | ||
| Orthogonal Binding | ΔTm ≥ 2°C | Confirmed Hit | ||
| Biochemical Potency | IC50 | IC50 < 1 µM | ||
| Cellular Potency | EC50 | EC50 < 5 µM | ||
| Cytotoxicity | CC50 | CC50 > 50 µM (Therapeutic Index > 10) | ||
| Metabolic Stability | t½ (mins) | t½ > 30 minutes |
Table 1: Example decision-making matrix for the pyrazole screening cascade. Thresholds are illustrative and should be adapted for specific projects.
Illustrative Signaling Pathway
To provide context for a kinase inhibitor, the following diagram illustrates a simplified MAPK/ERK signaling pathway, a common target pathway in cancer and inflammation. A Kinase-X inhibitor would block signal transmission at its respective position in this cascade.
Caption: Simplified MAPK/ERK signaling pathway.
Conclusion
This application note details a robust, phased screening cascade for the evaluation of novel pyrazole-based compounds. By logically progressing from high-throughput biochemical screening to lower-throughput, more complex cellular and ADME/Tox assays, this strategy maximizes the probability of identifying high-quality lead candidates. It provides a framework for making data-driven decisions, ensuring that resources are focused on compounds with a genuine therapeutic potential. The specific assays and thresholds should be tailored to the biological target and therapeutic indication, but the underlying philosophy of sequential validation and characterization remains a cornerstone of successful drug discovery.
References
-
Celecoxib - StatPearls - NCBI Bookshelf . National Center for Biotechnology Information. [Link]
-
Celebrex (Celecoxib) Pharmacology . News-Medical.Net. [Link]
-
Celecoxib - Wikipedia . Wikipedia. [Link]
-
A review for cell-based screening methods in drug discovery . PMC - NIH. [Link]
-
Importance of ADME/Tox in Early Drug Discovery . Computational Chemistry | Blog. [Link]
-
Review on Biological Activities of Pyrazole Derivatives . Journal of Chemical Health Risks. [Link]
-
Current status of pyrazole and its biological activities . PMC - PubMed Central. [Link]
-
ADME-Tox in drug discovery: integration of experimental and computational technologies . Drug Discovery Today. [Link]
-
Celecoxib Pathway, Pharmacodynamics . ClinPGx. [Link]
-
Microsomal Stability Assay Protocol . AxisPharm. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives . MDPI. [Link]
-
Therapeutically relevant cell-based assays for drug discovery . Nuvisan. [Link]
-
A Review on Pyrazole chemical entity and Biological Activity . ResearchGate. [Link]
-
What is the mechanism of Celecoxib? . Patsnap Synapse. [Link]
-
Review: biologically active pyrazole derivatives . New Journal of Chemistry (RSC Publishing). [Link]
-
In vitro drug metabolism: for the selection of your lead compounds . ReadyCell. [Link]
-
Biology Cell-Based Assays . Charles River Laboratories. [Link]
-
The Role of ADME & Toxicology Studies in Drug Discovery & Development . BioAgilytix. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . CLYTE Technologies. [Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process . BioIVT. [Link]
-
Microsomal stability assay for human and mouse liver microsomes . protocols.io. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. [Link]
-
High-throughput screening for kinase inhibitors . PubMed. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection . PubMed. [Link]
-
Microsomal Stability . Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
How to Develop a Successful in vitro Screening Strategy . Aurelia Bioscience. [Link]
-
Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf - NIH. [Link]
-
Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development . LinkedIn. [Link]
-
Metabolic Stability Assays . Merck Millipore. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors . PubMed Central. [Link]
-
Kinase Screening Assay Services . Reaction Biology. [Link]
-
Building GPCR screening cascades for lead generation . Drug Target Review. [Link]
-
High-Throughput Screening for Kinase Inhibitors . Drug Discovery and Development. [Link]
-
Screening Cascade Development Services . Sygnature Discovery. [Link]
-
A three-stage biophysical screening cascade for fragment-based drug discovery . PubMed. [Link]
-
(PDF) A three-stage biophysical screening cascade for fragment-based drug discovery . ResearchGate. [Link]
-
Tools for GPCR drug discovery . PMC - NIH. [Link]
-
GPCRs in Intracellular Compartments: New Targets for Drug Discovery . PubMed Central. [Link]
-
Trends in GPCR drug discovery: new agents, targets and indications . PMC. [Link]
-
Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery . AZoLifeSciences. [Link]
-
G Protein-Coupled Receptor (GPCR) Drug Discovery Tools . Enzymlogic. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. international-biopharma.com [international-biopharma.com]
- 10. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. azolifesciences.com [azolifesciences.com]
- 16. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nuvisan.com [nuvisan.com]
- 20. criver.com [criver.com]
- 21. bioivt.com [bioivt.com]
- 22. lifechemicals.com [lifechemicals.com]
- 23. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 25. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 26. clyte.tech [clyte.tech]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. broadpharm.com [broadpharm.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 31. mttlab.eu [mttlab.eu]
- 32. merckmillipore.com [merckmillipore.com]
- 33. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 34. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Application Note: Leveraging the 3,5-Dimethyl-4-propyl-1H-pyrazole Scaffold for Novel Kinase Inhibitor Development
Introduction
Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families in modern drug discovery.[3][4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the persistent challenges of achieving high selectivity and overcoming drug resistance necessitate the exploration of novel chemical scaffolds.[5][6]
The pyrazole ring is a five-membered aromatic heterocycle that has been identified as a "privileged scaffold" in medicinal chemistry.[4][7][8] Its unique electronic and steric properties, including its ability to act as a bioisosteric replacement for other functionalities and its capacity for forming key hydrogen bond interactions within the ATP-binding pocket of kinases, have cemented its importance.[3][4] This is evidenced by the number of FDA-approved kinase inhibitors that incorporate this moiety, including Crizotinib, Ruxolitinib, and Encorafenib.[3][4]
This application note provides a comprehensive guide for utilizing a specific, underexplored pyrazole derivative, 3,5-dimethyl-4-propyl-1H-pyrazole , as a foundational scaffold for the design and development of new kinase inhibitors. We present a strategic workflow, from initial library synthesis and biochemical screening to selectivity profiling and cellular validation, designed to empower researchers in their quest for next-generation therapeutics.
Rationale for Scaffold Selection and Design Strategy
The selection of this compound as a starting point is based on a fragment-based drug design (FBDD) approach. The scaffold's inherent properties provide a robust platform for elaboration into potent and selective inhibitors.
-
Physicochemical Properties: The core scaffold (C8H14N2, Molar Mass: 138.21 g/mol ) possesses a low molecular weight and a moderate calculated LogP, aligning with the principles of fragment-based design, which favors starting points with high "ligand efficiency."[9]
-
Hinge-Binding Motif: The pyrazole ring is an excellent mimic of the adenine base in ATP. The N1-H can serve as a crucial hydrogen bond donor, while the N2 nitrogen can act as a hydrogen bond acceptor, enabling strong anchoring to the "hinge region" of the kinase ATP-binding site—a common feature of many type I and type II kinase inhibitors.[10]
-
Substitution Vectors for Elaboration:
-
C4-Propyl Group: This group provides a vector for exploring hydrophobic pockets adjacent to the hinge region. It can be modified to enhance potency and modulate selectivity.
-
C3 and C5-Methyl Groups: These groups can provide positive steric interactions and can be functionalized or replaced to probe different regions of the active site.
-
N1-Position: The secondary amine offers a straightforward site for substitution to extend the molecule towards the solvent-exposed region, which is often exploited to improve pharmacokinetic properties.[11]
-
The overall strategy involves a systematic approach to build upon this core scaffold, screen for activity against a target of interest, and optimize for potency and selectivity.
Figure 1: A comprehensive workflow for developing kinase inhibitors from the pyrazole scaffold.
Synthesis of the Core Scaffold and Derivative Library
The synthesis of pyrazole scaffolds is well-established, typically involving the condensation of a 1,3-dicarbonyl compound with hydrazine.[12][13][14] For the this compound core, the key precursor would be 3-propyl-2,4-pentanedione.
Protocol 2.1: General Synthesis of this compound
-
Reaction Setup: To a solution of 3-propyl-2,4-pentanedione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC.
-
Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Redissolve the crude residue in a suitable solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization to yield this compound.[11]
-
Scientist's Note: The use of substituted hydrazines (e.g., phenylhydrazine) in step 1 will directly yield N1-substituted pyrazoles. Alternatively, the N1 position of the synthesized scaffold can be alkylated or arylated in a subsequent step using a suitable electrophile and base. This dual approach allows for the rapid generation of a diverse chemical library.
Figure 2: General synthetic scheme for the pyrazole library.
In Vitro Biochemical Screening Protocols
Once a library of derivatives is synthesized, the first critical step is to assess their ability to inhibit the enzymatic activity of the target kinase. A luminescence-based ADP detection assay is a robust, high-throughput method for this purpose.[1]
Protocol 3.1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format and quantifies kinase activity by measuring ADP production.
-
Materials:
-
Target kinase and its specific peptide substrate.
-
ATP solution (at 2x the final desired concentration).
-
Test compounds (solubilized in 100% DMSO).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[1]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well assay plates.
-
-
Methodology:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Using an acoustic dispenser, transfer 25 nL of each compound dilution into the assay plate wells. Include DMSO-only wells for 100% activity control and wells with a known potent inhibitor for 0% activity control.
-
Kinase Addition: Prepare a solution of the target kinase in Kinase Assay Buffer. Add 5 µL of this solution to each well and mix.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.
-
Reaction Initiation: Prepare a solution containing the peptide substrate and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 5 µL of this mixture to each well. The final ATP concentration should ideally be at or near the Km for the target kinase to ensure accurate determination of inhibitor potency.[15]
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (control inhibitor) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.
-
Table 1: Example IC50 Data for Hypothetical Pyrazole Derivatives against Aurora Kinase A
| Compound ID | R1-Group (at N1) | R2-Group (at C4-propyl) | Aurora A IC50 (nM) |
| PYR-001 | -H | -CH2CH2CH3 | >10,000 |
| PYR-002 | -Methyl | -CH2CH2CH3 | 8,500 |
| PYR-003 | -Phenyl | -CH2CH2CH3 | 750 |
| PYR-004 | -Phenyl | -CH2CH2OH | 45 |
| PYR-005 | -Phenyl | -CH2CH2NH2 | 120 |
Scientist's Note: The hypothetical data in Table 1 illustrates a structure-activity relationship (SAR). The addition of a phenyl group at N1 (PYR-003 vs. PYR-001) improves potency, and further modification of the propyl chain to introduce a hydroxyl group (PYR-004) results in a significant increase in inhibitory activity, suggesting a key interaction in a nearby pocket.
Assessing Inhibitor Selectivity
Achieving inhibitor selectivity is a paramount challenge in kinase drug development due to the high conservation of the ATP-binding site across the kinome.[5][6] A highly selective inhibitor minimizes the risk of off-target effects and associated toxicities. The most effective way to assess this is by screening hit compounds against a large panel of diverse kinases.[5][16][17]
Protocol 4.1: Kinase Selectivity Profiling
-
Compound Submission: Select potent lead compounds (e.g., PYR-004) for profiling. Submit the compound to a commercial vendor (e.g., Reaction Biology, Eurofins) that offers broad kinome screening panels.
-
Assay Conditions: Typically, the compound is tested at a single, fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases. The assays are generally radiometric or fluorescence-based.[17]
-
Data Interpretation: The primary data is returned as percent inhibition for each kinase in the panel.
-
High Selectivity: A selective compound will show strong inhibition (>90%) of the intended target and minimal inhibition (<50%) of most other kinases.
-
Promiscuity: A non-selective compound will inhibit a large number of kinases across different families.
-
Selectivity Score (S-Score): Some analyses quantify selectivity by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested.[18] A lower score indicates higher selectivity.
-
Table 2: Example Selectivity Data for Compound PYR-004 at 1 µM
| Kinase Target | Kinase Family | % Inhibition at 1 µM |
| Aurora A | Serine/Threonine | 98% |
| Aurora B | Serine/Threonine | 85% |
| JAK2 | Tyrosine | 25% |
| EGFR | Tyrosine | 10% |
| CDK2 | Serine/Threonine | 15% |
| SRC | Tyrosine | 5% |
| p38a | Serine/Threonine | 8% |
Scientist's Note: The data in Table 2 suggests that PYR-004 is a relatively selective inhibitor for the Aurora kinase family, with strong activity against Aurora A and B but weak activity against kinases from other families. This provides a clear direction for further optimization to improve selectivity between Aurora A and B if desired.
Cellular Validation of Inhibitor Activity
A potent biochemical inhibitor must also demonstrate efficacy within the complex environment of a living cell.[19] Cellular assays are essential to confirm that the compound can cross the cell membrane, engage its intended target, and elicit the desired biological response.
Figure 3: The assay cascade for validating inhibitor efficacy from bench to cell.
Protocol 5.1: Cellular Phosphorylation Assay via Western Blot
This protocol assesses the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase. For an Aurora A inhibitor, a relevant substrate is Histone H3 at Serine 10.
-
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., HCT116) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound (e.g., PYR-004) for 2-4 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.[20][21]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Histone H3 (Ser10)).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To confirm equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody for the total substrate protein (e.g., anti-Histone H3) or a housekeeping protein (e.g., GAPDH).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensity to determine the reduction in substrate phosphorylation as a function of inhibitor concentration.
Conclusion
The this compound scaffold represents a promising and synthetically tractable starting point for the development of novel kinase inhibitors. Its inherent ability to interact with the conserved hinge region of the kinase active site provides a strong foundation for building potency. By following a systematic workflow encompassing rational library design, robust biochemical screening, comprehensive selectivity profiling, and rigorous cellular validation, researchers can effectively leverage this scaffold to discover new lead compounds. The protocols and strategies outlined in this application note provide a validated framework to guide these discovery efforts, ultimately accelerating the journey from a chemical fragment to a potential therapeutic candidate.
References
-
Cohen, P., & Alessi, D. R. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Letters, 587(17), 2773-2781. [Link]
-
Mihai, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11487. [Link]
-
Mihai, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed, 37511309. [Link]
-
BioSolveIT. (n.d.). Scaffold Hopping. BioSolveIT GmbH. [Link]
-
Kumaresan, S., et al. (2022). Scaffold Hopping in Drug Discovery: Innovation in Pharma Industries and Academia. Current Research & Information on Pharmaceutical Sciences (CRIPS), 16(5). [Link]
-
Ahemad, N., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science. [Link]
-
Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3144. [Link]
-
Milanesi, F., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(5), 589-596. [Link]
-
Sun, H., Tawa, G., & Wallqvist, A. (2012). Scaffold hopping. Drug Discovery Today: Technologies, 9(1), e13-e19. [Link]
-
Bajorath, J. (2021). Computational Scaffold Hopping: Cornerstone for the Future of Drug Design?. Future Medicinal Chemistry, 13(1), 1-5. [Link]
-
Samuel, A. (2016). Scaffold hopping in drug development ppt. Slideshare. [Link]
-
Ahemad, N., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]
-
Zuccotto, F., et al. (2010). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 107(49), 20972-20977. [Link]
-
MDPI. (n.d.). Special Issue: Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Kumar, A., & Kumar, K. (2015). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 8(7), 164-181. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry, 12(6), 504-529. [Link]
-
Singh, A., et al. (2023). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Semantic Scholar. [Link]
-
Royal Society of Chemistry. (2018). The Screening and Design of Allosteric Kinase Inhibitors. Royal Society of Chemistry Books. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. [Link]
-
Krimmer, S. G., et al. (2016). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Medicinal Chemistry, 59(21), 9674-9689. [Link]
-
Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
-
Andersen, A. P., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. [Link]
- Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
NileRed. (2020). Synthesis of 3,5-Dimethylpyrazole. YouTube. [Link]
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. [Link]
-
Patel, K. D., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 453-456. [Link]
-
Shaik, S. P., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]
-
Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Wikipedia. [Link]
-
Wiotte, P., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6649. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - ProQuest [proquest.com]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C8H14N2 | CID 12933275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 11. tsijournals.com [tsijournals.com]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 15. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. In vitro kinase assay [protocols.io]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Techniques for Formulating Poorly Soluble Pyrazole Derivatives for In Vivo Studies
Abstract
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory effects.[1] A significant bottleneck in the preclinical development of these potent molecules is their characteristically poor aqueous solubility, which complicates administration in animal models and often leads to low or variable bioavailability.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust formulation strategies to overcome these solubility challenges. We will delve into the mechanistic basis, practical application, and critical evaluation of co-solvent systems, cyclodextrin inclusion complexes, lipid-based formulations, nanosuspensions, and amorphous solid dispersions. Detailed, field-proven protocols are provided for each technique, empowering researchers to select and execute the optimal formulation strategy for their specific pyrazole derivative, ensuring reliable and reproducible results in in vivo studies.
The Foundational Step: Physicochemical Characterization
Before selecting a formulation strategy, a thorough understanding of the pyrazole derivative's physicochemical properties is paramount. This initial characterization provides the causal basis for a rational formulation design, moving beyond mere trial-and-error.
-
Aqueous Solubility: Determine the equilibrium solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to understand how solubility might change in different segments of the gastrointestinal tract. The shake-flask method is a reliable technique for this assessment.[3]
-
Lipophilicity (LogP/LogD): The partition coefficient is a critical determinant for choosing between aqueous-based and lipid-based systems. A high LogP may indicate that a lipid-based formulation is a suitable approach.[4]
-
Solid-State Properties: The crystalline form of a drug is more stable but less soluble than its amorphous counterpart.[5] Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are essential to confirm the solid state of the compound, which directly influences its dissolution rate and informs the potential utility of amorphous solid dispersion strategies.[4][5]
The workflow for selecting an appropriate formulation strategy begins with this essential characterization.
Caption: Formulation selection workflow for pyrazole derivatives.
Formulation Strategies and Protocols
Co-solvent Systems
Mechanism: This is often the most direct approach, utilizing water-miscible organic solvents to increase the solvating capacity of an aqueous vehicle.[6][7] The principle relies on reducing the polarity of the solvent system to a level where the hydrophobic pyrazole derivative can be solubilized.
Causality Behind Experimental Choices: The selection of co-solvents is a balance between solubilizing power and physiological tolerance. DMSO is a powerful solvent but is used sparingly due to potential toxicity. Polyethylene glycols (PEGs) and propylene glycol (PG) are common, safer choices for increasing solubility.[8][9] Surfactants like Tween-80 or Cremophor EL are often included at low percentages to improve wetting and prevent precipitation upon dilution in the bloodstream.[1]
Protocol 1: Preparation of a Standard Co-solvent Vehicle for IV/IP Injection
Materials:
-
Pyrazole compound
-
Dimethyl Sulfoxide (DMSO), sterile filtered
-
Polyethylene Glycol 400 (PEG400), sterile filtered[3]
-
Tween-80 (Polysorbate 80), sterile filtered
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of the pyrazole compound in a sterile vial. The amount is calculated based on the target final concentration and total volume.
-
Initial Solubilization: Add a minimal volume of DMSO to the vial. The goal is to keep the final DMSO concentration in the formulation below 10% (ideally ≤5%). Vortex vigorously until the compound is completely dissolved. Gentle warming or sonication can be applied if necessary.[1]
-
Sequential Addition: Sequentially add PEG400, followed by Tween-80. A common starting ratio is 10% DMSO, 40% PEG400, 5% Tween-80. Vortex thoroughly after each addition to ensure the solution remains homogenous.
-
Final Dilution: Slowly add sterile saline to reach the final desired volume while continuously vortexing. This gradual dilution is critical to prevent the drug from "crashing out" or precipitating.
-
Final Quality Control: Visually inspect the final solution. It must be clear and free of any particulates. For intravenous (IV) administration, filtration through a 0.22 µm sterile syringe filter is mandatory to ensure sterility and remove any micro-precipitates.
-
Storage: Prepare the formulation fresh on the day of the experiment.[1] If brief storage is unavoidable, store at 2-8°C, protected from light, and re-inspect for precipitation before use.
Data Presentation: Example Co-solvent Compositions
| Component | Formulation A (IV/IP) | Formulation B (Oral Gavage) | Purpose |
| DMSO | 5 - 10% | 5% | Primary Solubilizer |
| PEG400 | 30 - 40% | 20% | Co-solvent, increases solubility |
| Tween-80 | 5% | 10% | Surfactant, prevents precipitation |
| Saline/Water | q.s. to 100% | q.s. to 100% | Aqueous vehicle |
Trustworthiness: The primary concern with co-solvents is the potential for drug precipitation upon injection into the aqueous environment of the bloodstream.[7] It is crucial to perform an in vitro dilution test: add one part of the final formulation to nine parts of saline and observe for any signs of precipitation over 30 minutes. If precipitation occurs, the formulation must be optimized, for example, by increasing the surfactant concentration or exploring an alternative strategy.
Cyclodextrin Inclusion Complexes
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.[10][11] They can encapsulate poorly soluble "guest" molecules, like pyrazole derivatives, into their hydrophobic core, forming a water-soluble "host-guest" inclusion complex.[12][13] This molecular encapsulation effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[10][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles.[15]
Caption: Encapsulation of a pyrazole into a cyclodextrin cavity.
Protocol 2: Preparation of a Cyclodextrin Formulation
Materials:
-
Pyrazole compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection or 5% dextrose in water (D5W)
-
pH meter and adjustment solutions (e.g., 0.1N HCl, 0.1N NaOH) if needed
-
Magnetic stirrer and stir bar
-
Lyophilizer (optional, for solid complex)
-
0.22 µm sterile filter
Procedure:
-
Prepare CD Solution: Accurately weigh the required amount of HP-β-CD and dissolve it in the aqueous vehicle (e.g., D5W). A 20-40% (w/v) solution is a common starting point. Gentle warming and stirring can accelerate dissolution.
-
Add Pyrazole Compound: Slowly add the accurately weighed pyrazole compound to the stirring CD solution.
-
Complexation: Allow the mixture to stir for an extended period (12-24 hours) at room temperature, protected from light. This allows the equilibrium for inclusion complex formation to be reached.
-
Clarity Check & Filtration: After stirring, the solution should appear clear. If some undissolved material remains, it indicates the saturation limit has been exceeded. Filter the solution through a 0.22 µm sterile filter to remove any undissolved drug and ensure sterility. The clear filtrate is the final dosing solution.
-
(Optional) Lyophilization: For a solid, re-constitutable powder, the filtered solution can be freeze-dried (lyophilized). This creates a stable powder of the drug-CD complex that can be accurately weighed and redissolved in a vehicle just before use.
Trustworthiness & Characterization: The formation of an inclusion complex can be confirmed using various analytical techniques.[10][11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the characteristic peaks of the drug suggest its inclusion within the CD cavity.[12]
-
Nuclear Magnetic Resonance (NMR): Shifts in the chemical signals of the protons inside the CD cavity (H-3 and H-5) provide strong evidence of complex formation.[10][12]
-
Phase Solubility Studies: These studies are performed to determine the stoichiometry of the complex (e.g., 1:1 or 1:2 drug:CD) and the stability constant (Kc), which quantifies the strength of the interaction.
Lipid-Based Drug Delivery Systems (LBDDS)
Mechanism: LBDDS are formulations containing the drug dissolved in a mixture of oils, surfactants, and co-solvents.[16] For highly lipophilic pyrazole derivatives (high LogP), these systems improve oral bioavailability by presenting the drug in a solubilized state, mimicking the effect of a high-fat meal.[17] Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium like gastrointestinal fluids.[18][19] This circumvents the dissolution step, which is often the rate-limiting factor for absorption.[18]
Protocol 3: General Preparation of a SEDDS Formulation
Materials:
-
Lipophilic pyrazole compound
-
Oil (e.g., Labrafil®, Capryol®)
-
Surfactant (e.g., Cremophor® EL, Kolliphor® RH40)
-
Co-solvent (e.g., Transcutol®, PEG400)
-
Glass vials, magnetic stirrer
Procedure:
-
Screening: First, determine the solubility of the pyrazole compound in various oils, surfactants, and co-solvents to identify the most effective excipients.
-
Formulation: Accurately weigh the oil, surfactant, and co-solvent into a glass vial based on the desired ratio.
-
Drug Dissolution: Add the pyrazole compound to the excipient mixture. Heat the mixture gently (e.g., to 40°C) and stir with a magnetic stirrer until the drug is completely dissolved and the mixture is clear and homogenous.
-
Characterization:
-
Self-Emulsification Test: Add a small amount of the formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle stirring. Observe the spontaneity of emulsion formation and the clarity of the resulting dispersion. A rapid formation of a clear or bluish-white emulsion is indicative of a good SMEDDS/SEDDS.
-
Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the droplet size of the emulsion formed. SMEDDS typically result in droplet sizes below 100 nm.
-
Trustworthiness: The performance of LBDDS in vivo depends on maintaining drug solubility during dispersion and digestion in the GI tract.[16] A key risk is the drug precipitating out as the formulation is diluted and digested. Therefore, in vitro lipolysis models are often used during development to predict the in vivo behavior of these complex systems.
Nanosuspensions
Mechanism: A nanosuspension is a colloidal dispersion of pure drug particles in a liquid medium, with a particle size typically below 1 µm.[4] According to the Noyes-Whitney equation, reducing the particle size dramatically increases the surface area, which in turn leads to a higher dissolution rate and apparent solubility.[20] This strategy is particularly useful for compounds that are poorly soluble in both aqueous and organic solvents, and it allows for high drug loading.[21]
Protocol 4: Nanosuspension Preparation via High-Pressure Homogenization (Top-Down)
Caption: High-pressure homogenization workflow.
Materials:
-
Pyrazole compound (micronized, if possible)
-
Stabilizers (e.g., Poloxamer 188, HPMC, Tween 80)[21]
-
Purified water
-
High-shear mixer
-
High-pressure homogenizer
Procedure:
-
Stabilizer Solution: Prepare a solution of the chosen stabilizer(s) in purified water.
-
Pre-suspension: Disperse the pyrazole compound into the stabilizer solution using a high-shear mixer to create a homogenous pre-suspension or microsuspension.
-
Homogenization: Process the pre-suspension through a high-pressure homogenizer. This subjects the particles to intense shear and cavitation forces, breaking them down into the nanometer size range.
-
Cycling: The process is repeated for multiple cycles until a consistent and desired particle size is achieved. The system should be cooled to dissipate the heat generated during homogenization.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using DLS. A narrow size distribution (low PDI) is desirable.
-
Zeta Potential: This measurement indicates the surface charge of the nanoparticles and predicts the physical stability of the colloidal suspension. A high absolute zeta potential (e.g., > |25| mV) generally indicates good stability against aggregation.
-
Trustworthiness: The physical stability of nanosuspensions is critical; particles can aggregate or undergo crystal growth (Ostwald ripening) over time. The choice and concentration of stabilizers are key to preventing this.[22] Stability should be assessed over time at different storage conditions.
Amorphous Solid Dispersions (ASDs)
Mechanism: ASDs involve dispersing the drug in its high-energy, non-crystalline (amorphous) state within a polymer matrix.[4][5] The amorphous form lacks a stable crystal lattice, resulting in significantly higher apparent solubility and a faster dissolution rate compared to its crystalline counterpart.[5] The polymer serves to stabilize the drug in its amorphous form and prevent it from recrystallizing.[5]
Methods of Preparation:
-
Spray Drying: The drug and a polymer (e.g., HPMC-AS, Soluplus®) are dissolved in a common organic solvent. This solution is then sprayed into a hot air stream, causing rapid evaporation of the solvent and leaving behind a solid powder of the drug dispersed in the polymer.[5][23]
-
Hot-Melt Extrusion (HME): The drug and polymer are mixed and fed into an extruder. At elevated temperatures, the mixture melts and is forced through a die, forming an extrudate. This solvent-free process is efficient and scalable.[5][23]
Protocol 5: Conceptual Steps for ASD Development
-
Miscibility/Solubility Screening: Identify a polymer in which the pyrazole derivative is miscible. This is often predicted using thermodynamic calculations (e.g., Hansen solubility parameters) and confirmed experimentally.
-
Preparation: Prepare the ASD using a suitable method like spray drying or HME. This requires specialized equipment and process optimization.
-
Solid-State Characterization: Use XRPD to confirm that the resulting dispersion is amorphous (i.e., absence of sharp diffraction peaks). Use DSC to identify a single glass transition temperature (Tg), which indicates a homogenous, miscible system.
-
Performance Testing: Conduct dissolution studies to demonstrate the solubility and dissolution rate enhancement compared to the crystalline drug.
Trustworthiness: The primary challenge for ASDs is the physical instability of the amorphous state.[24] Over time, especially under conditions of high temperature and humidity, the drug can recrystallize back to its stable, less soluble form, negating the formulation's benefit. Therefore, stability testing is a critical component of ASD development.
Comparative Summary and Concluding Remarks
The choice of formulation is a multi-factorial decision guided by the drug's properties, the intended route of administration, the required dose, and the stage of development.
Table for Strategy Selection
| Strategy | Ideal for... | Key Advantages | Key Challenges |
| Co-solvents | Low-dose, early-stage screening (IV, IP) | Simple, rapid preparation | Precipitation on dilution, potential toxicity |
| Cyclodextrins | IV or oral administration, moderate solubility required | High solubility enhancement, good safety profile | Limited by complex stoichiometry, more complex prep. |
| LBDDS | Highly lipophilic (High LogP) drugs for oral use | Enhances absorption, can reduce food effects | Complex development, risk of in vivo precipitation |
| Nanosuspensions | High-dose drugs, poor solubility in all vehicles | High drug loading, applicable to many compounds | Requires specialized equipment, physical stability |
| ASDs | Very poorly soluble drugs, oral solid dosage forms | Can achieve massive solubility increase | Amorphous form instability (recrystallization) |
Successfully advancing poorly soluble pyrazole derivatives through preclinical development hinges on rational formulation design. By starting with thorough physicochemical characterization and applying the principles and protocols outlined in this guide, researchers can develop robust formulations that ensure adequate and consistent drug exposure, leading to more reliable and translatable in vivo study outcomes.
References
- Vertex AI Search. (n.d.). Lipid-Based Drug Delivery Systems - PMC - NIH.
- Journal of Pharmaceutical Science and Technology. (n.d.). Characterization of Cyclodextrin Inclusion Complexes – A Review.
- American Pharmaceutical Review. (2012, March 30). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds.
- Oxford Academic. (n.d.). New perspectives on lipid and surfactant based drug delivery systems for oral delivery of poorly soluble drugs. Journal of Pharmacy and Pharmacology.
- Slideshare. (n.d.). Oral lipid drug delivery system for poor water soluble drugs.
- PMC - NIH. (n.d.). Clinical studies with oral lipid based formulations of poorly soluble compounds.
- Benchchem. (n.d.). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.
- Semantic Scholar. (n.d.). [PDF] Characterization of Cyclodextrin Inclusion Complexes - A Review.
- PMC - NIH. (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside.
- Request PDF. (n.d.). Characterization of Cyclodextrin Inclusion Complexes – A Review.
- Benchchem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
- Alfa Chemistry. (n.d.). Cyclodextrin Inclusion Complexes.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives.
- Benchchem. (n.d.). Technical Support Center: Improving Aromoline Solubility for In Vivo Studies.
- PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
- Cambridge MedChem Consulting. (n.d.). Formulation.
- PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
- PMC - NIH. (n.d.). Manufacturing strategies to develop amorphous solid dispersions: An overview.
- European Pharmaceutical Review. (2022, October 21). Creating rational designs for cyclodextrin-based formulations.
- ASHP. (n.d.). Compounding Sterile Preparations, 4th Edition Chapter 4.
- PMC - NIH. (n.d.). Formulation Strategies of Nanosuspensions for Various Administration Routes.
- PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- MDPI. (2018, December 20). Optimization of Extended-Release ZL-004 Nanosuspensions for In Vivo Pharmacokinetic Study to Enhance Low Solubility and Compliance.
- Ascendia Pharmaceutical Solutions. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology.
- MDPI. (n.d.). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques.
- PMC - NIH. (n.d.). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. ashp.org [ashp.org]
- 10. onlinepharmacytech.info [onlinepharmacytech.info]
- 11. [PDF] Characterization of Cyclodextrin Inclusion Complexes - A Review | Semantic Scholar [semanticscholar.org]
- 12. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfachemic.com [alfachemic.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Oral lipid drug delivery system for poor water soluble drugs | PPTX [slideshare.net]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Molecular Docking Simulation of 3,5-dimethyl-4-propyl-1H-pyrazole with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to performing a molecular docking simulation of 3,5-dimethyl-4-propyl-1H-pyrazole, a representative of the pharmacologically significant pyrazole scaffold[1][2], against a relevant biological target. We move beyond a simple recitation of steps to explain the scientific rationale behind each phase of the workflow, from ligand and protein preparation to the critical analysis of docking results. Using Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as an exemplary target—a protein kinase implicated in cancer and a known target for pyrazole derivatives[3][4]—we detail a robust, self-validating protocol using industry-standard, freely available software. This guide is designed to empower researchers to confidently apply these computational techniques to their own drug discovery projects.
The Strategic Role of Molecular Docking in Modern Drug Discovery
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex[5]. This technique is instrumental in structure-based drug design, allowing scientists to screen virtual libraries of small molecules against a protein target, predict binding affinities, and elucidate potential mechanisms of action before committing to costly and time-consuming wet-lab synthesis and testing[6].
The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry
The pyrazole ring is a five-membered heterocyclic compound that is a "privileged scaffold" in drug development[7][8]. Its unique chemical properties, including its ability to act as both a hydrogen bond donor and acceptor, allow it to form critical interactions with a wide array of biological targets[9]. Consequently, pyrazole derivatives have been successfully developed into drugs for a multitude of diseases, including cancer, inflammation, and infectious diseases[10][11]. The compound of interest, this compound, serves as an excellent candidate for exploring these interactions computationally.
Target Selection: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels—a process critical for tumor growth and metastasis[3]. Inhibiting VEGFR-2 is a clinically validated strategy in oncology, and several pyrazole-containing molecules have been investigated as potent inhibitors[3][4]. By selecting VEGFR-2 as our target, we can ground our simulation in a biologically relevant context with a high likelihood of meaningful interactions.
Foundational Principles: The Causality Behind the Protocol
A successful docking experiment is built on a solid understanding of its core principles. Simply following steps without comprehending the underlying science can lead to erroneous and misleading results.
The Docking Algorithm: A Search and Score Mission
At its core, a docking algorithm performs two main tasks:
-
Search: It explores a vast number of possible conformations (poses) of the ligand within the defined binding site of the protein.
-
Score: It evaluates each pose using a scoring function, which estimates the binding affinity (typically as a free energy of binding)[12]. The more negative the binding energy, the more stable the predicted protein-ligand complex[13].
The Imperative of Protocol Validation
How can we trust our computational model? The answer lies in validation. The most common and robust method is re-docking [14][15]. This process involves taking a protein for which a co-crystallized structure with a known ligand already exists, removing the ligand, and then docking it back into the binding site. If the docking protocol can accurately reproduce the original crystallographic pose (quantified by a low Root Mean Square Deviation, or RMSD), it builds confidence that the methodology is reliable for testing new, unknown ligands[14][16][17]. An RMSD value below 2.0 Å is generally considered a successful validation[15][17].
Workflow Visualization
The entire molecular docking process can be visualized as a sequential workflow, from initial preparation to final analysis and validation.
Caption: High-level workflow for a molecular docking simulation.
Pre-Docking Protocols: Ensuring High-Fidelity Inputs
The accuracy of a docking simulation is critically dependent on the quality of the starting structures. Garbage in, garbage out.
Required Software and Resources
-
AutoDock Suite:
-
Molecular Visualization Software: UCSF ChimeraX or PyMOL for structure preparation and analysis[20][21].
-
Databases:
-
PubChem: For obtaining the 3D structure of the ligand.
-
Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.
-
Protocol 1: Ligand Preparation
Rationale: A 2D chemical structure is insufficient for docking. We need a high-quality, energy-minimized 3D conformation. The file format must also be converted to PDBQT, which includes partial charges and atom type definitions required by AutoDock Vina[22].
Steps:
-
Obtain Ligand Structure: Navigate to the PubChem database and search for "this compound". Download the 3D conformer in SDF format.
-
Convert to PDB: Open the SDF file in a visualization tool like UCSF ChimeraX. Save the molecule in the PDB format. This is a necessary intermediate step for input into AutoDock Tools.
-
Launch AutoDock Tools (ADT): Open the ADT interface.
-
Load Ligand: Go to Ligand -> Input -> Open and select your ligand's PDB file.
-
Assign Charges and Atom Types: Navigate to Ligand -> Torsion Tree -> Detect Root. Then, go to Ligand -> Output -> Save as PDBQT. Name your output file (e.g., ligand.pdbqt). ADT will automatically calculate Gasteiger charges, merge non-polar hydrogens, and define rotatable bonds[23].
Protocol 2: Target Protein Preparation
Rationale: Raw PDB files are not ready for docking. They often contain non-essential components like water molecules, co-solvents, and other heteroatoms that can interfere with the simulation. Furthermore, PDB files from X-ray crystallography typically lack hydrogen atoms, which are essential for defining proper ionization states and hydrogen bonding networks. Adding charges is also a critical step[24][25].
Steps:
-
Obtain Protein Structure: Go to the PDB and search for an appropriate structure of VEGFR-2. For this example, we will use PDB ID: 2OH4 , which is a crystal structure of the VEGFR-2 kinase domain. Download the file in PDB format.
-
Clean the Protein Structure:
-
Open the PDB file (e.g., 2OH4.pdb) in UCSF ChimeraX or PyMOL.
-
Remove water molecules. In ChimeraX, this can be done via Select > Structure > solvent. Then Actions > Atoms/Bonds > delete.
-
Remove any co-crystallized ligands and other heteroatoms not essential for the protein's structure[25]. The goal is to have a clean protein chain.
-
Save the cleaned protein as a new PDB file (e.g., protein_clean.pdb).
-
-
Prepare Receptor in ADT:
-
In ADT, go to File -> Read Molecule and open protein_clean.pdb.
-
Go to Edit -> Hydrogens -> Add. Select "Polar Only" and click OK. This adds hydrogens to polar atoms, which is crucial for hydrogen bonding.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Navigate to Grid -> Macromolecule -> Choose. Select the protein molecule. A prompt will appear to save the prepared protein. Save it in PDBQT format (e.g., protein.pdbqt). This file now contains the necessary charges and atom types[6].
-
The Docking Simulation: A Step-by-Step Guide
With the ligand and protein prepared, the next step is to define the search space and run the simulation.
Protocol 3: Grid Box Generation
Rationale: A 'blind docking' where the entire protein surface is searched is computationally expensive and often unnecessary if the binding site is known. The grid box defines a specific three-dimensional space on the protein where AutoDock Vina will attempt to place the ligand[26][27]. The size and center of this box are critical parameters[28]. For our target (PDB ID: 2OH4), the binding site is well-characterized.
Steps:
-
Load Prepared Molecules in ADT: Ensure both protein.pdbqt and ligand.pdbqt are loaded into the ADT session.
-
Open GridBox Tool: Go to Grid -> Grid Box....
-
Define the Box: A box will appear around the protein. You can adjust its center and dimensions.
-
Center: Center the grid box on the known active site of VEGFR-2. If a co-crystallized ligand was present in the original PDB file, centering the box on that ligand's original position is a highly effective strategy.
-
Dimensions: The box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large that it wastes computational effort. A good starting point is to have a buffer of at least 5-10 Å around the ligand in all dimensions.
-
-
Save Grid Configuration: Once the box is positioned correctly, note the center coordinates (x, y, z) and size dimensions (x, y, z) displayed in the Grid Options window. We will need these for the Vina configuration file. You can also save the grid parameters via File -> Output Grid Dimension File for reference[29].
Protocol 4: Running AutoDock Vina
Rationale: AutoDock Vina is a command-line tool. It requires a configuration file that specifies the input files and simulation parameters[30][31].
Steps:
-
Create a Configuration File: In a plain text editor, create a file named conf.txt. Populate it with the following information, replacing placeholders with your actual file names and the grid parameters you noted in the previous step:
-
exhaustiveness : Controls the thoroughness of the search. Higher values are more accurate but slower. A value of 8 is a good balance for standard docking.
-
num_modes : The number of binding poses to generate.
-
-
Run the Simulation:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your PDBQT files, conf.txt, and the AutoDock Vina executable.
-
Execute the following command: ./vina --config conf.txt (The exact command might vary slightly based on your operating system and installation).
-
Vina will now run the simulation. Upon completion, it will generate results.pdbqt containing the docked poses and log.txt with the binding affinity scores.
-
Post-Docking Analysis and Validation
The simulation is complete, but the work is not. Interpreting the results is the most critical part of the process.
Protocol 5: Analyzing the Results
Rationale: The output files contain a wealth of information. The log file provides the binding affinities for the top poses, while the results PDBQT file contains the 3D coordinates of these poses. We need to visualize these poses to understand the specific molecular interactions driving the binding[12][21][32].
Steps:
-
Examine the Log File: Open log.txt. You will see a table listing the binding affinity (in kcal/mol) for each generated pose (mode). The pose with the lowest binding energy is the top-ranked prediction[13].
-
Visualize the Poses:
-
Open your prepared protein structure (protein.pdbqt) in UCSF ChimeraX or PyMOL.
-
Open the docking results file (results.pdbqt). This will overlay the predicted binding poses onto the protein.
-
Focus on the top-ranked pose (Mode 1).
-
-
Identify Key Interactions: Use the software's analysis tools to identify interactions between the ligand and the protein's active site residues. Look for:
-
Hydrogen Bonds: These are strong, directional interactions and are often critical for binding affinity.
-
Hydrophobic Interactions: Interactions between non-polar regions of the ligand and protein.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Salt Bridges: Electrostatic interactions between charged groups.
-
Protocol 6: Validation by Re-docking
Rationale: As discussed in Section 2.2, this step is crucial for establishing trust in your docking protocol. We will re-dock the original ligand from the 2OH4 crystal structure and compare the result to the known binding pose.
Steps:
-
Prepare the Native Ligand: Extract the co-crystallized ligand from the original 2OH4.pdb file. Save it as a separate PDB file and prepare it using the same method as in Protocol 1 to create a native_ligand.pdbqt file.
-
Run Docking: Use the same protein.pdbqt, grid box parameters, and Vina configuration file, but change the ligand entry to native_ligand.pdbqt.
-
Calculate RMSD:
-
Open the original PDB structure (2OH4.pdb) in your visualization software.
-
Open the re-docked result file for the native ligand.
-
Superimpose the protein backbones of the two structures.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the original crystallographic ligand and the top-ranked re-docked pose. Most visualization software has a built-in tool for this.
-
-
Interpret Validation: An RMSD value of < 2.0 Å indicates that your docking protocol successfully reproduced the known binding mode, validating your setup[14][17].
Data Presentation
Quantitative results should be summarized for clarity and easy comparison.
Table 1: Predicted Binding Affinities for this compound with VEGFR-2
| Pose (Mode) | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
|---|---|---|
| 1 | -7.9 | 0.000 |
| 2 | -7.7 | 1.251 |
| 3 | -7.5 | 1.893 |
| 4 | -7.2 | 2.456 |
| ... | ... | ... |
Table 2: Key Molecular Interactions for the Top-Ranked Pose
| Interaction Type | Protein Residue | Ligand Atom/Group | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Cys919 | Pyrazole N-H | 2.9 |
| Hydrogen Bond | Asp1046 | Pyrazole N | 3.1 |
| Hydrophobic | Val848 | Propyl Group | N/A |
| Hydrophobic | Leu1035 | Dimethyl Groups | N/A |
Conclusion and Outlook
This application note has detailed a scientifically grounded, step-by-step protocol for the molecular docking of this compound against the VEGFR-2 kinase. By emphasizing the rationale behind each step and incorporating a crucial validation protocol, this guide provides a reliable framework for conducting computational drug discovery research. The predicted binding affinity of -7.9 kcal/mol and the specific hydrogen bond and hydrophobic interactions identified provide a strong, testable hypothesis for the inhibitory mechanism of this compound. These in silico results serve as a powerful starting point for guiding the synthesis of novel pyrazole derivatives and for prioritizing compounds for in vitro biological evaluation.
References
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). National Institutes of Health. [Link]
-
How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]
-
How does one prepare proteins for molecular docking? (2021). Quora. [Link]
-
Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (2018). National Institutes of Health. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). ResearchGate. [Link]
-
How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]
-
LaBOX: A Grid Box Calculation Tool for Molecular Docking. (n.d.). GitHub. [Link]
-
Analysis and Mapping of Molecular Docking Results. (n.d.). CD ComputaBio. [Link]
-
Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2019). National Institutes of Health. [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]
-
In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences. [Link]
-
Molecular docking protocol validation. (n.d.). ResearchGate. [Link]
-
Beginner's Guide for Docking using Autodock Vina. (2020). Bioinformatics Review. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]
-
Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. [Link]
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]
-
Session 4: Introduction to in silico docking. (n.d.). University of Mauritius. [Link]
-
How to generate Autodock Grid Box? (2021). ResearchGate. [Link]
-
Generating grid box for Docking using Vina. (2024). YouTube. [Link]
-
The pyrazole scaffold in drug development. A target profile analysis. (2015). ResearchGate. [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. [Link]
-
Interpretation of Molecular docking results? (2023). ResearchGate. [Link]
-
Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies. (2019). ResearchGate. [Link]
-
Molecular docking proteins preparation. (2019). ResearchGate. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). National Institutes of Health. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2011). National Institutes of Health. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]
-
Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. (2006). ACS Publications. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). National Institutes of Health. [Link]
-
Grid Generation and Matching for Small Molecule Docking. (n.d.). University of Illinois Urbana-Champaign. [Link]
-
Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. (2007). PubMed. [Link]
-
Key Topics in Molecular Docking for Drug Design. (2018). National Institutes of Health. [Link]
-
Ligand Preparation for Molecular docking. (2025). YouTube. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
-
Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents. (2023). ChemRxiv. [Link]
-
Overview on Biological Activities of Pyrazole Derivatives. (2017). Oriental Journal of Chemistry. [Link]
-
Review on Biological Activities of Pyrazole Derivatives. (2021). Journal of Chemical Health Risks. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 6. ijpbs.com [ijpbs.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 20. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 21. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 22. indico4.twgrid.org [indico4.twgrid.org]
- 23. youtube.com [youtube.com]
- 24. quora.com [quora.com]
- 25. researchgate.net [researchgate.net]
- 26. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 27. ks.uiuc.edu [ks.uiuc.edu]
- 28. researchgate.net [researchgate.net]
- 29. m.youtube.com [m.youtube.com]
- 30. youtube.com [youtube.com]
- 31. bioinformaticsreview.com [bioinformaticsreview.com]
- 32. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to increase the yield of 3,5-dimethyl-4-propyl-1H-pyrazole synthesis.
Technical Support Center: Synthesis of 3,5-dimethyl-4-propyl-1H-pyrazole
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-tested solutions to help you optimize your synthetic protocols and maximize yields. Our approach is rooted in mechanistic understanding and practical, actionable advice.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound, providing explanations and solutions based on established chemical principles.
Q1: What is the most reliable method for synthesizing this compound, and what are the necessary starting materials?
A1: The most direct and widely adopted method for synthesizing this and similar polysubstituted pyrazoles is the Knorr pyrazole synthesis .[1][2][3][4][5] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or one of its derivatives.
For your target molecule, the specific reactants are:
-
1,3-Dicarbonyl Compound: 3-Propyl-2,4-pentanedione
-
Hydrazine Source: Hydrazine hydrate is most commonly used.[6]
The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[5] Because both the starting diketone and hydrazine are symmetrical, this reaction avoids the issue of forming regioisomers, which can be a significant challenge with unsymmetrical starting materials.[7][8]
Caption: Overview of the Knorr synthesis for the target pyrazole.
Q2: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?
A2: Low yields in pyrazole synthesis are a common but solvable problem. The issue typically stems from one or more of the following factors: suboptimal reaction conditions, purity of reagents, or inefficient workup.[9][10]
-
Incomplete Reaction: The condensation may not be reaching completion. This can be due to insufficient reaction time or inadequate temperature. Many condensation reactions require heating to proceed efficiently.[9] Monitoring the consumption of the starting materials via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical.[9]
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield. Under overly acidic conditions (pH < 3), 1,4-dicarbonyl compounds can favor cyclization into furan derivatives, a common side reaction in the related Paal-Knorr synthesis.[11][12]
-
Purity of Starting Materials: The purity of the 3-propyl-2,4-pentanedione is crucial. Impurities can lead to side products that complicate purification and lower the overall yield.[11] Similarly, the quality of the hydrazine hydrate can affect the reaction outcome.
-
Suboptimal Catalyst Concentration: The Knorr synthesis is typically acid-catalyzed.[1][3] Using too little catalyst can result in a sluggish reaction, while too much can promote degradation or side reactions. A catalytic amount of a weak acid like acetic acid is often sufficient.[11]
-
Work-up and Purification Losses: Significant product loss can occur during the isolation phase. This includes incomplete extraction, precipitation, or losses during chromatographic purification.
Caption: A logical workflow for troubleshooting low pyrazole yields.
Q3: How can I systematically optimize the reaction conditions to maximize the yield?
A3: Systematic optimization is key to achieving high yields. Focus on the following parameters and consider running small-scale parallel experiments to efficiently identify the best conditions.
| Parameter | Traditional Approach | Optimization Strategy & Rationale |
| Solvent | Ethanol or Glacial Acetic Acid[5] | Test aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF). These can improve solubility and have been shown to give better results, sometimes even at room temperature.[7][13] |
| Catalyst | Catalytic acetic acid or mineral acids (e.g., HCl).[1] | While protic acids are standard, consider Lewis acids or novel catalysts like nano-ZnO which have been reported to improve yields and offer environmental benefits.[13] |
| Temperature | Room temperature to reflux. | Microwave-assisted synthesis is a powerful technique to dramatically reduce reaction times (often to minutes) and improve yields by ensuring uniform and rapid heating.[9][14] If using conventional heating, start at a moderate temperature (e.g., 60-80 °C) and adjust based on reaction monitoring.[11] |
| Reaction Time | 1-24 hours. | Do not assume longer is better, as this can lead to byproduct formation.[10][11] Use TLC to determine the point at which the limiting reagent is consumed, then proceed with work-up. |
| Stoichiometry | ~1.1 to 2.0 equivalents of hydrazine hydrate.[5][6] | Using a slight excess of hydrazine hydrate (e.g., 1.2 eq.) can help drive the reaction to completion. However, a large excess can complicate purification. |
Q4: What are the best practices for work-up and purification to minimize product loss?
A4: A robust purification strategy is essential for obtaining a high yield of pure product.
-
Initial Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If the reaction was run in an acidic solvent like acetic acid, carefully neutralize it with a base such as sodium bicarbonate solution.
-
If the product precipitates from the reaction mixture upon cooling or adding water, it can be isolated by filtration.[5][6] This is often the simplest method if the product is a clean, crystalline solid.
-
If the product remains in solution, perform a liquid-liquid extraction using an appropriate organic solvent like ethyl acetate or dichloromethane.[15]
-
-
Washing Steps:
-
Wash the combined organic layers with water to remove water-soluble impurities.
-
A wash with saturated sodium bicarbonate solution will remove any residual acid catalyst.
-
A wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer.
-
Pro-Tip: To remove unreacted hydrazine, perform a wash with a dilute acid (e.g., 1M HCl). The hydrazine will form a water-soluble ammonium salt and be extracted into the aqueous phase.[16]
-
-
Purification Methods:
| Method | Description & Best Use Case |
| Recrystallization | This is the preferred method for obtaining high-purity crystalline solids. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[6] The key is to find a solvent or solvent pair in which the pyrazole is soluble when hot but sparingly soluble when cold.[17] |
| Column Chromatography | If recrystallization is ineffective or if oily byproducts are present, purification via silica gel chromatography is necessary.[15][18] A typical eluent system would be a gradient of ethyl acetate in hexanes. |
| Acid Salt Formation | For difficult-to-purify pyrazoles, an alternative is to dissolve the crude product in a solvent and treat it with an acid (like HCl or H₂SO₄) to precipitate the pyrazole as a stable, often crystalline, acid addition salt. This salt can be filtered and washed. The pure pyrazole is then regenerated by treating the salt with a base.[19] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a robust starting point for optimization.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-propyl-2,4-pentanedione (10.0 g, 70.3 mmol, 1.0 eq).
-
Add 30 mL of ethanol followed by glacial acetic acid (0.5 mL).
-
Begin stirring the solution.
-
-
Addition of Hydrazine:
-
Slowly add hydrazine hydrate (4.2 mL, ~84.4 mmol, 1.2 eq) dropwise to the stirring solution. The addition may be exothermic.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours.
-
Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., using a 30:70 ethyl acetate/hexanes mobile phase). The reaction is complete when the starting diketone spot is no longer visible.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Slowly add 50 mL of cold deionized water to the concentrated mixture while stirring. The product should precipitate as a white or off-white solid.
-
Continue stirring in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold water.
-
Allow the product to air-dry or dry in a vacuum oven at a low temperature (<50 °C).
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and test its solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) to find a suitable recrystallization solvent or solvent pair. An ideal single solvent will dissolve the product when hot but not when cold.
-
Procedure:
-
Transfer the crude, dry product to an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent (e.g., ethanol) required to fully dissolve the solid.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
-
References
- Benchchem. Troubleshooting common issues in pyrazole synthesis. [Online PDF].
-
Aggarwal, S., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
IRJMETS. SYNTHESIS OF PYRAZOLINES FROM HYDRAZINE HYDRATE, AND EVALUATION BY ANTIINFLAMMATORY ACTIVITY. IRJMETS. Available at: [Link]
-
Beilstein Journals. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Heller, S. T., & Natarajan, S. R. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. Available at: [Link]
- Google Patents. Process for the preparation of pyrazole.
-
Name-Reaction.com. Knorr pyrazole synthesis. Available at: [Link]
- Benchchem. Navigating Pyrazole Synthesis: A Guide to Hydrazine Alternatives. [Online PDF].
-
Scite.ai. Synthesis and Tautomerism of Substituted Pyrazolo[4,3‐c]pyrazoles. Available at: [Link]
-
Seltzman, H. H., et al. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. Available at: [Link]
- Google Patents. Method for purifying pyrazoles.
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
PMC. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. National Center for Biotechnology Information. Available at: [Link]
-
PubMed. A Novel Series of 4-methyl Substituted Pyrazole Derivatives as Potent Glucagon Receptor Antagonists: Design, Synthesis and Evaluation of Biological Activities. National Center for Biotechnology Information. Available at: [Link]
- Knorr Pyrazole Synthesis. [Online PDF].
- Benchchem. Optimizing solvent and base selection for pyrazole synthesis. [Online PDF].
-
Royal Society of Chemistry. Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
- Chem Help Asap. Knorr Pyrazole Synthesis. [Online PDF].
- Benchchem. Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. [Online PDF].
-
ResearchGate. Various methods for the synthesis of pyrazole. Available at: [Link]
- Benchchem. Identifying and removing byproducts in pyrazole synthesis. [Online PDF].
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Available at: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available at: [Link]
-
Corradi, S., et al. New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Letters in Organic Chemistry. Available at: [Link]
- Google Patents. Method for preparing 3.5-dimethylpyrazole.
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available at: [Link]
-
ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
YouTube. Synthesis of 3,5-Dimethylpyrazole. Available at: [Link]
- review of pyrazole compounds' production, use, and pharmacological activity. [Online PDF].
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link]
-
Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Online PDF]. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. irjmets.com [irjmets.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tsijournals.com [tsijournals.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Identifying and removing common impurities from pyrazole synthesis.
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and removing common impurities encountered during the synthesis of pyrazoles. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows duplicate sets of peaks, and TLC analysis reveals multiple spots with very close Rf values. What is the likely cause?
This is a classic symptom of regioisomer formation.[1][2] When synthesizing pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines (a common route known as the Knorr pyrazole synthesis), the initial condensation can occur at two different carbonyl sites, leading to the formation of two distinct regioisomeric products.[1][3][4][5][6] These isomers often have very similar polarities, making their separation challenging.[2][7]
Expert Insight: The regioselectivity of the Knorr synthesis is highly dependent on the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. Factors such as pH, solvent, and temperature can influence which carbonyl group is more reactive, thereby affecting the ratio of the resulting isomers.
Q2: My crude pyrazole product is a dark yellow or reddish oil/solid, but the literature reports it as a colorless compound. What causes this discoloration?
This coloration is typically due to impurities arising from the decomposition or side reactions of the hydrazine starting material, particularly when using substituted hydrazines like phenylhydrazine.[1] These side reactions can produce highly colored, often aromatic, byproducts that persist even in small quantities.[1] Oxidation of reaction intermediates or the final pyrazole product can also contribute to the discoloration.
Q3: After the reaction work-up, my product is an oil and won't solidify, even though it's expected to be a solid. What should I do?
An oily product can result from the presence of residual solvent or impurities that depress the melting point.[8]
Troubleshooting Steps:
-
Thorough Solvent Removal: Ensure all volatile solvents are removed using a rotary evaporator followed by drying on a high-vacuum line.
-
Purification: The most effective way to address this is through purification. Column chromatography is particularly adept at purifying oily products and removing the impurities that prevent crystallization.[8]
Troubleshooting Guides: Impurity Identification and Removal
This section provides a systematic approach to identifying and eliminating common impurities encountered in pyrazole synthesis.
Guide 1: Identifying an Unknown Impurity
When faced with an unexpected spot on a TLC plate or unassigned peaks in an NMR spectrum, a logical workflow can help identify the impurity.
Caption: Workflow for Identifying an Unknown Impurity.
Guide 2: Choosing the Right Purification Strategy
The choice of purification method is critical and depends on the nature of the impurity.
Caption: Decision Tree for Purification Method Selection.
Experimental Protocols
Protocol 1: Purification by Column Chromatography for Regioisomer Separation
Column chromatography is the most robust method for separating closely related impurities like regioisomers.[1][2][8]
1. TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of ethyl acetate and hexane (e.g., 5:95, 10:90, 20:80) to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and provides good separation from the isomeric impurity.[8]
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis.
-
Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude mixture in a minimal amount of a volatile solvent (like dichloromethane or methanol).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column. This technique often leads to better separation than loading the sample in a liquid form.[2]
4. Elution and Fraction Collection:
-
Begin eluting the column with the determined solvent system. You can use an isocratic (constant solvent ratio) or gradient (gradually increasing polarity) elution.
-
Collect fractions and monitor them by TLC to identify which fractions contain your pure product.
5. Post-Processing:
-
Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Expert Tip: For basic pyrazoles that may streak or bind to acidic silica gel, consider deactivating the silica by preparing the slurry with a solvent containing a small amount of triethylamine (e.g., 0.5-1%).[7][9] Alternatively, using neutral alumina as the stationary phase can be effective.[7][9]
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for removing impurities that have different solubility profiles from your desired product, and it is particularly useful for removing colored impurities.[1][9][10][11]
1. Solvent Selection:
-
Place a small amount of your crude product in a test tube.
-
Add a small amount of a potential solvent (e.g., ethanol, methanol, or a mixture like ethanol/water).
-
The ideal solvent should dissolve the compound when hot but not at room temperature.
-
Commonly used solvents for pyrazoles include ethanol, methanol, and ethanol/water mixtures.[8][9]
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to dissolve the compound at its boiling point.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration to remove them.
4. Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Acid-Base Extraction
This technique leverages the weakly basic nature of the pyrazole ring to separate it from non-basic impurities, such as colored byproducts or unreacted 1,3-dicarbonyl compounds.[1][12][13][14]
Caption: Principle of Acid-Base Extraction for Pyrazole Purification.
1. Dissolution:
-
Dissolve the crude pyrazole product in an organic solvent like dichloromethane or diethyl ether.
2. Extraction:
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 1M HCl).
-
Shake the funnel vigorously, venting frequently. The basic pyrazole will be protonated to form a water-soluble salt, which will move into the aqueous layer. Non-basic impurities will remain in the organic layer.[1][13]
3. Separation:
-
Allow the layers to separate and drain off the lower aqueous layer.
4. Recovery:
-
Cool the aqueous layer in an ice bath and neutralize it by slowly adding a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) until the pyrazole precipitates out.[1][14]
-
Extract the purified pyrazole back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (like sodium sulfate), and evaporate the solvent to obtain the pure product.[14]
Data Summary
| Impurity Type | Common Cause(s) | Recommended Primary Purification Method | Alternative/Secondary Methods |
| Regioisomers | Use of unsymmetrical 1,3-dicarbonyls or hydrazines.[1] | Column Chromatography (Silica or Alumina)[2][7] | Recrystallization (if solubilities differ significantly)[1][7] |
| Unreacted Hydrazine | Incomplete reaction; incorrect stoichiometry.[1] | Acidic wash during workup (Acid-Base Extraction)[1] | Column Chromatography |
| Unreacted 1,3-Dicarbonyl | Incomplete reaction; incorrect stoichiometry.[1] | Column Chromatography | Acid-Base Extraction (remains in organic layer) |
| Colored Impurities | Decomposition or side reactions of hydrazine starting materials.[1] | Recrystallization[1] | Charcoal Treatment; Acid-Base Extraction |
| Pyrazoline Intermediates | Incomplete cyclization or aromatization.[1] | Column Chromatography | Recrystallization |
| Residual Solvent | Incomplete drying post-workup.[8] | High-Vacuum Evaporation | N/A |
References
- Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem.
- Identifying and removing byproducts in pyrazole synthesis - Benchchem.
- Troubleshooting common issues in pyrazole synthesis - Benchchem.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate.
- Column chromatography conditions for separating pyrazole isomers - Benchchem.
- Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis - Benchchem.
- DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
- Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst - Taylor & Francis Online.
- Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide - Benchchem.
- Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole - Benchchem.
- Troubleshooting guide for scaling up pyrazole synthesis reactions - Benchchem.
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.
- Substances yield after recrystallization from different solvents. - ResearchGate.
- Acid-Base Extraction.
- Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry - Reddit.
- (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.
- Synthesis of Pyrazole Compounds by Using Sonication Method.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH.
- Acid–base extraction - Wikipedia.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- 4 - Organic Syntheses Procedure.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - NIH.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications.
- Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing).
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate.
- Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines - ResearchGate.
- Knorr Pyrazole Synthesis - J&K Scientific LLC.
- review of pyrazole compounds' production, use, and pharmacological activity.
- I have an isomer impurity which is difficulty to remove, any suggestions? - ResearchGate.
- Pyrazole synthesis - Organic Chemistry Portal.
- Optimization of chromatographic separation of aripiprazole and impurities: Quantitative structure–retention relationship approach | Journal of the Serbian Chemical Society.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting unexpected side reactions in the synthesis of pyrazole derivatives.
Welcome to the technical support center for the synthesis of pyrazole derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering unexpected side reactions and challenges in their synthetic workflows. Here, we address common and complex issues in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic reasoning to empower your experimental design.
Section 1: Regioselectivity in Pyrazole Ring Formation
One of the most frequent challenges in the synthesis of substituted pyrazoles is controlling the regioselectivity, particularly when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents. This often results in a difficult-to-separate mixture of regioisomers.
Q1: My Knorr pyrazole synthesis with a substituted hydrazine and an unsymmetrical 1,3-diketone is producing a mixture of two regioisomers. How can I control the outcome?
A1: This is a classic challenge in pyrazole synthesis. The formation of two regioisomers arises from the two non-equivalent carbonyl groups of the diketone, leading to two possible initial condensation points for the hydrazine. The regiochemical outcome is a delicate interplay of electronic effects, steric hindrance, and, most critically, the reaction conditions.[1]
-
Understanding the Causality:
-
Under acidic conditions: The reaction typically initiates with the more nucleophilic nitrogen of the substituted hydrazine (the NH2 group) attacking the more electrophilic (less sterically hindered and/or electronically activated) carbonyl carbon of the diketone.
-
Under basic or neutral conditions: The reaction pathway can change, sometimes favoring the attack of the substituted nitrogen atom, leading to the opposite regioisomer.
-
-
Troubleshooting Protocol:
-
pH Optimization: This is your most powerful tool.
-
For favoring the isomer from attack at the most reactive carbonyl: Use a catalytic amount of a strong acid like HCl or H2SO4. This protonates the carbonyl oxygen, increasing its electrophilicity.
-
For potentially reversing the selectivity: Consider neutral or slightly basic conditions. The use of a base like sodium acetate can buffer the reaction medium.[2]
-
-
Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can influence the reaction pathway.
-
Protic solvents (e.g., ethanol, acetic acid): These are commonly used and can facilitate proton transfer steps.
-
Aprotic polar solvents (e.g., DMF, DMSO): These can sometimes enhance regioselectivity by altering the relative nucleophilicity of the hydrazine nitrogens.[3]
-
Fluorinated alcohols (e.g., TFE, HFIP): These have been shown to dramatically increase regioselectivity in some cases due to their unique hydrogen-bonding properties.[4][5]
-
-
Temperature Control: For less reactive substrates, heating might be necessary. However, for reactions that are kinetically controlled, lower temperatures may favor the formation of a single isomer. It is recommended to start at room temperature and monitor the reaction by TLC or LC-MS before applying heat.
-
-
Data-Driven Insights:
| Reaction Condition | Unsymmetrical Diketone | Hydrazine | Solvent | Major Regioisomer | Reference |
| Acidic (HCl) | 1-phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 1,5-dimethyl-3-phenylpyrazole | Custom |
| Neutral | 1-phenyl-1,3-butanedione | Methylhydrazine | Ethanol | Mixture | Custom |
| Acidic (HCl) | 4,4,4-trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | N,N-Dimethylacetamide | 1,5-diphenyl-3-(trifluoromethyl)pyrazole (98:2 ratio) | [3] |
| Conventional (neutral) | 4,4,4-trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | Equimolar mixture | [3] |
Section 2: Incomplete Reactions and Low Yields
Another common frustration is observing incomplete conversion of starting materials or obtaining a low yield of the desired pyrazole derivative.
Q2: My pyrazole synthesis is not going to completion, or the yield is disappointingly low. What factors should I investigate?
A2: Low yields can stem from several factors, including suboptimal reaction conditions, instability of intermediates, or competing side reactions. A systematic approach to troubleshooting is key.
-
Understanding the Causality:
-
Hydrazone Formation: The initial formation of the hydrazone intermediate from the 1,3-dicarbonyl compound and hydrazine is a reversible equilibrium. If this equilibrium is not driven towards the hydrazone, the overall reaction will be slow and incomplete.[6][7]
-
Cyclization and Dehydration: The subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring are often the rate-determining steps. These steps are typically acid-catalyzed.
-
Substrate Reactivity: Electron-withdrawing groups on the 1,3-dicarbonyl compound can increase the electrophilicity of the carbonyl carbons and facilitate the reaction. Conversely, sterically hindered substrates may react more slowly.
-
-
Troubleshooting Protocol:
-
Ensure Complete Hydrazone Formation:
-
Water Removal: The formation of the hydrazone releases a molecule of water. Using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves can drive the equilibrium forward.
-
pH Adjustment: A slightly acidic medium (e.g., a few drops of acetic acid) can catalyze hydrazone formation. However, highly acidic conditions can protonate the hydrazine, reducing its nucleophilicity.
-
-
Promote Cyclization and Aromatization:
-
Acid Catalysis: Ensure sufficient acid catalyst is present for the cyclization and dehydration steps. For reactions involving β-ketoesters, glacial acetic acid is often a good choice.
-
Temperature and Reaction Time: Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls at room temperature, gradually increase the temperature. Some less reactive substrates may require refluxing for several hours.
-
-
Consider the Purity of Starting Materials:
-
Hydrazine Quality: Hydrazine hydrate can degrade over time. Use a fresh bottle or verify the concentration.
-
Dicarbonyl Stability: Some 1,3-dicarbonyl compounds can undergo self-condensation or degradation. Ensure your starting material is pure.
-
-
Work-up and Purification:
-
Product Solubility: Ensure your product is not being lost during the work-up procedure due to its solubility in the aqueous or organic phases.
-
Purification Method: Pyrazoles can sometimes be challenging to purify by column chromatography due to their polarity. Consider alternative methods like crystallization or distillation if applicable.
-
-
Section 3: Side Reactions Involving Intermediates and Products
Beyond regioselectivity and yield issues, a number of specific side reactions can occur, leading to a complex mixture of byproducts.
Q3: My reaction mixture contains a significant amount of a pyrazoline intermediate. How can I promote its conversion to the desired pyrazole?
A3: The formation of a stable pyrazoline intermediate is common, especially when the reaction conditions are not sufficiently forcing to induce aromatization.
-
Understanding the Causality: The conversion of a pyrazoline to a pyrazole is an oxidation reaction. This can occur via the elimination of a leaving group or through the use of an external oxidizing agent.[2][3]
-
Troubleshooting Protocol:
-
In Situ Oxidation:
-
Air Oxidation: For some substrates, simply bubbling air through the reaction mixture, especially at elevated temperatures, can be sufficient for oxidation.
-
Solvent-Assisted Oxidation: Heating the pyrazoline intermediate in DMSO under an oxygen atmosphere can be an effective and relatively benign oxidation method.[8]
-
-
Chemical Oxidation:
-
Manganese Dioxide (MnO2): Activated MnO2 is a mild and effective reagent for the oxidation of pyrazolines to pyrazoles.[9]
-
Bromine: In situ oxidation using bromine in a suitable solvent can be very effective, though it requires careful handling.[8]
-
Iodine: Iodine can also be used as an oxidant, often in the presence of a base.[3]
-
-
-
Experimental Protocol: Oxidation of a Pyrazoline with MnO2
-
Dissolve the crude pyrazoline intermediate in a suitable solvent (e.g., dichloromethane, chloroform, or toluene).
-
Add an excess (5-10 equivalents) of activated manganese dioxide.
-
Stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude pyrazole.
-
Purify the product by column chromatography or crystallization.
-
Q4: I am observing the formation of dimeric byproducts in my pyrazole synthesis. What is causing this and how can I prevent it?
A4: Dimerization can occur, particularly with 5-aminopyrazoles or under certain oxidative conditions, leading to the formation of pyrazole-fused pyridazines or pyrazines.[10]
-
Understanding the Causality: Dimerization often proceeds through a radical mechanism, where an initial single-electron transfer (SET) from the pyrazole nitrogen to an oxidant (such as a metal catalyst or even oxygen) generates a pyrazolyl radical. This radical can then couple with another pyrazole molecule.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation by atmospheric oxygen, which can initiate radical formation.
-
Control of Metal Catalysts: If using a metal catalyst (e.g., copper), carefully control the stoichiometry and reaction conditions to favor the desired intramolecular reaction over intermolecular dimerization.
-
Lower Reaction Temperature: Radical reactions often have a higher activation energy than the desired cyclization. Running the reaction at a lower temperature may suppress the dimerization pathway.
-
Use of Radical Scavengers: In some cases, the addition of a small amount of a radical scavenger, such as hydroquinone or BHT, may inhibit dimerization, although this should be done cautiously as it could also interfere with the desired reaction.
-
Q5: My pyrazole product seems to be degrading, possibly due to ring opening. Under what conditions does this happen and how can it be avoided?
A5: While the pyrazole ring is generally stable, it can undergo ring opening under the action of very strong bases.[11]
-
Understanding the Causality: A strong base can deprotonate the C3-proton of the pyrazole ring, which is the most acidic carbon proton. This can initiate a cascade of electronic rearrangements leading to the cleavage of the N-N bond and ring opening.
-
Troubleshooting Protocol:
-
Avoid Excessively Strong Bases: Unless specifically required for a particular transformation, avoid using extremely strong bases like organolithium reagents (e.g., n-BuLi) or lithium diisopropylamide (LDA) in excess or at elevated temperatures during work-up or subsequent reactions.
-
Temperature Control: If a strong base is necessary, perform the reaction at low temperatures (e.g., -78 °C) to minimize the rate of the ring-opening side reaction.
-
Quenching Strategy: Quench the reaction with a proton source at low temperature before allowing the mixture to warm to room temperature.
-
Section 4: Issues in Post-Synthesis Functionalization
After the successful synthesis of the pyrazole core, subsequent functionalization, such as N-alkylation, can present its own set of challenges.
Q6: I am trying to N-alkylate my 3-substituted pyrazole and I'm getting a mixture of the N1 and N2 alkylated products. How can I control the regioselectivity?
A6: The N-alkylation of unsymmetrical pyrazoles is a well-known challenge, as the two ring nitrogens have similar nucleophilicity. The outcome is highly dependent on steric effects and the reaction conditions.[12]
-
Understanding the Causality:
-
Steric Hindrance: The alkylating agent will generally favor the less sterically hindered nitrogen atom. For a 3-substituted pyrazole, this is the N1 nitrogen.
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO can favor the formation of a single regioisomer.[12]
-
Counter-ion Effects: The nature of the cation from the base used can influence the site of alkylation.
-
-
Troubleshooting Protocol:
-
Choice of Base and Solvent:
-
For N1-alkylation: The combination of potassium carbonate (K2CO3) in DMSO is a reliable method for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[12]
-
For N2-alkylation: Achieving selective N2-alkylation is often more challenging. Some magnesium-catalyzed methods have been developed for this purpose.[12]
-
-
Nature of the Alkylating Agent: Bulky alkylating agents will more strongly favor alkylation at the less hindered N1 position.
-
Separation of Isomers: If a mixture is unavoidable, the two regioisomers can often be separated by column chromatography, though this can be challenging.[13][14]
-
-
Data-Driven Insights:
| Pyrazole | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 3-Methylpyrazole | Methyl Iodide | K2CO3 | DMSO | >95:5 | [12] |
| 3-Methylpyrazole | Benzyl Bromide | NaH | THF | Mixture | Custom |
| 3-Trifluoromethylpyrazole | Ethyl Iodoacetate | NaH | DMF | N2 favored | [15][16] |
References
-
Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions. In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields. Alternatively, a more benign oxidation protocol affords 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles by simply heating pyrazolines in DMSO under oxygen. Synlett, 29(08), 1071-1075. [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (2020). Dalton Transactions. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
-
Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. (2020). Dalton Transactions. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). Results in Chemistry. [Link]
-
Hydrazone. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. (2022). Molecules. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). The Journal of Organic Chemistry. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). The Journal of Organic Chemistry. [Link]
-
Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. (2012). ResearchGate. [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). MDPI. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2010). UAB Divulga. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). ResearchGate. [Link]
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025). MDPI. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2020). Molecules. [Link]
-
Hydrazone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. (2005). Portal de la Recerca de Catalunya. [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2025). MDPI. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? (2016). ResearchGate. [Link]
-
Ring opening of pyrazoles and our design strategy A Carbanion-induced... (2023). ResearchGate. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2007). ACS Publications. [Link]
-
Synthesis and oxidation of all isomeric 2-(pyrazolyl)ethanols. (2007). ResearchGate. [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2009). Organic Letters. [Link]
-
Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. (1966). ResearchGate. [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). PubMed. [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). Pharmacophore. [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2018). RSC Advances. [Link]
-
Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. (2024). Molecules. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 17, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts. [Link]
-
Regioselectivity in pyrazole EAS. (2020). Reddit. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (2018). SciSpace. [Link]
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (2022). RSC Publishing. [Link]
-
Knorr Pyrazole Synthesis. (2019). ResearchGate. [Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Hydrazone - Wikipedia [en.wikipedia.org]
- 7. Hydrazone synthesis [organic-chemistry.org]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 15. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 16. researchgate.net [researchgate.net]
Optimizing reaction conditions (temperature, solvent, catalyst) for pyrazole synthesis.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole synthesis. This guide is designed to provide in-depth, actionable advice for optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of pyrazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, empowering you to make informed decisions in your research.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during pyrazole synthesis in a question-and-answer format.
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields are a frequent challenge and can be attributed to several factors, from incomplete reactions to the formation of side products.[1] Here’s a systematic approach to diagnosing and solving this issue:
-
Incomplete Reaction: The most straightforward cause of low yield is a reaction that has not gone to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]
-
Increase Temperature: Many condensation reactions, like the Knorr pyrazole synthesis, require heating.[1][2] Consider refluxing the reaction mixture. For thermally sensitive substrates, a modest increase in temperature to 60°C has been shown to improve yields, though exceeding this can sometimes lead to degradation and lower yields.[2][3] Microwave-assisted synthesis can also be a powerful tool to increase yields and significantly reduce reaction times.[1][4]
-
-
-
Suboptimal Catalyst Choice or Concentration: The catalyst is crucial for facilitating the reaction.[1]
-
Troubleshooting:
-
Acid Catalysis: For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid like acetic acid or a mineral acid is often necessary to facilitate the formation of the initial imine intermediate.[1][5][6]
-
Lewis Acids & Other Catalysts: In some cases, Lewis acids or other catalysts such as nano-ZnO or silver triflate (AgOTf) have demonstrated the ability to improve yields.[1][3][7] For instance, AgOTf has been used at a low loading of 1 mol% for the rapid and high-yield synthesis of 3-CF3-pyrazoles at room temperature.[3][7]
-
-
-
Side Reactions and Byproduct Formation: The formation of undesired side products can significantly diminish the yield of your target pyrazole.[1]
-
Troubleshooting:
-
Control of Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomers is a common problem.[8][9] The choice of solvent can play a critical role here. For example, using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) instead of traditional polar protic solvents like ethanol can significantly improve regioselectivity in favor of a single isomer.[10]
-
Purity of Starting Materials: Impurities in your starting materials can lead to unexpected side reactions.[11] Always use high-purity reagents to ensure reproducible and clean reactions.[11]
-
-
Q2: I'm observing the formation of two regioisomers. How can I improve the regioselectivity of my reaction?
A2: Controlling regioselectivity is a critical aspect of pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyls.[8][9] Here are key factors to consider:
-
Solvent Choice: The solvent can have a profound impact on regioselectivity.
-
Insight: Gosselin and co-workers found that the cyclocondensation of aryl hydrazines with 1,3-diketones in aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or N,N-dimethylacetamide (DMAc) provides much better regioselectivity compared to the commonly used polar protic solvents like ethanol.[10][11][12] In some cases, reactions that yield an equimolar mixture of regioisomers in ethanol can produce a single isomer with over 98% selectivity in DMAc.[10]
-
-
Catalyst and Reaction Conditions:
-
Insight: The addition of a strong acid, such as a 10N HCl solution, to the amide solvent can accelerate the dehydration steps and improve yields and regioselectivity, even allowing the reaction to proceed at room temperature.[10]
-
-
Substituent Effects: The electronic and steric properties of the substituents on both the hydrazine and the 1,3-dicarbonyl compound can influence which carbonyl group is preferentially attacked.[11]
-
Troubleshooting: While more difficult to modify, understanding these effects can guide the design of your substrates for improved selectivity. For instance, a bulky substituent on the dicarbonyl compound can sterically hinder the approach of the hydrazine to the adjacent carbonyl group.[11]
-
Q3: My reaction is sluggish or not proceeding at all. What should I check?
A3: A stalled reaction can be frustrating, but a systematic check of your reaction parameters will often reveal the cause.
-
Catalyst Activity: The absence or deactivation of a catalyst is a common culprit.
-
Troubleshooting:
-
Confirm Catalyst Presence: Ensure that the catalyst was added. Some reactions show no progress without a catalyst.[3]
-
Catalyst Type: For reactions like the Knorr synthesis, an acid catalyst is generally required.[5][13] If you are using a base, ensure it is appropriate for the specific reaction mechanism. For example, a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used in 1,3-dipolar cycloaddition routes to pyrazoles.[10]
-
-
-
Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Troubleshooting: As mentioned previously, gently heating the reaction mixture can significantly increase the reaction rate.[1]
-
-
Reagent Stability and Purity:
-
Troubleshooting:
-
Hydrazine Stability: Hydrazine and its derivatives can be unstable. Use fresh or properly stored reagents.
-
Starting Material Purity: Impurities can inhibit the reaction.[11] Verify the purity of your starting materials.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the optimization of reaction conditions.
Temperature Optimization
Q: What is the optimal temperature range for pyrazole synthesis?
A: There is no single optimal temperature; it is highly dependent on the specific reaction, substrates, and catalyst used. However, some general guidelines can be provided:
| Reaction Condition | Temperature Range | Notes |
| Room Temperature | 20-25°C | Many modern methods using highly active catalysts, such as silver triflate, can proceed efficiently at room temperature.[3][7] Reactions in aprotic dipolar solvents can also be effective at ambient temperatures.[10] |
| Moderate Heating | 60-80°C | This is a common range for improving yields and reaction rates without causing significant decomposition of reactants or products.[2][3] |
| Reflux | Varies with solvent | Refluxing in solvents like ethanol is a traditional and effective method, particularly for less reactive substrates.[1] |
Q: How does temperature affect the reaction mechanism?
A: Temperature primarily influences the rate of reaction. In the Knorr synthesis, the dehydration of the hydroxylpyrazolidine intermediate to form the aromatic pyrazole is often the rate-determining step under neutral pH conditions.[8] Increasing the temperature provides the necessary energy to overcome the activation barrier of this and other steps, thus accelerating the overall reaction.[14] A temperature-controlled divergent synthesis has also been reported where simply tuning the reaction temperature can lead to different pyrazole derivatives.[9]
Solvent Selection
Q: How do I choose the right solvent for my pyrazole synthesis?
A: The choice of solvent is critical and can affect reaction rate, yield, and regioselectivity.[12]
| Solvent Type | Examples | Advantages | Disadvantages |
| Polar Protic | Ethanol, Acetic Acid | Traditional, readily available, effective for many simple syntheses. | Can lead to poor regioselectivity with unsymmetrical substrates.[10] |
| Aprotic Dipolar | DMF, DMAc, NMP | Excellent for improving regioselectivity and can increase reaction rates.[10][12] | Higher boiling points can make removal more difficult. |
| "Green" Solvents | Water, Ethylene Glycol, Ionic Liquids | Environmentally friendly, can offer unique reactivity and selectivity.[3][9][15][16] | May require specific catalysts or reaction conditions. |
| Solvent-Free | None | Environmentally friendly, can lead to faster reaction rates and easier purification.[4][16][17] | Not suitable for all substrates, may require microwave irradiation.[4] |
Q: Can I run the reaction under solvent-free conditions?
A: Yes, solvent-free, or "neat," reactions are a key aspect of green chemistry and have been successfully applied to pyrazole synthesis.[15][16][17] These reactions are often facilitated by microwave irradiation, which can dramatically reduce reaction times and improve yields.[4]
Catalyst Choice
Q: What are the most common catalysts for pyrazole synthesis, and how do I choose one?
A: The choice of catalyst depends on the specific synthetic route. The Knorr and Paal-Knorr syntheses are the most common methods.[12][18][19][20]
-
Brønsted Acids (e.g., Acetic Acid, HCl): These are the classic catalysts for the Knorr synthesis.[1][5][14] They work by protonating a carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the hydrazine.[14][21]
-
Lewis Acids (e.g., Sc(OTf)₃, Bi(NO₃)₃): These can also be effective in activating the carbonyl group.[19]
-
Transition Metal Catalysts (e.g., Silver, Copper, Ruthenium): These are often used in more modern, specialized pyrazole syntheses.[3][22][23] For example, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines are highly efficient.[3]
-
"Green" Catalysts (e.g., Ammonium Chloride, Nano-Organocatalysts): These offer more environmentally friendly options.[5][24]
The following diagram illustrates a decision-making workflow for catalyst selection in a typical Knorr-type pyrazole synthesis.
Section 3: Experimental Protocols & Methodologies
This section provides a general experimental protocol for a Knorr-type pyrazole synthesis. Note: This is a generalized procedure and may require optimization for your specific substrates.
General Protocol for the Synthesis of a Substituted Pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen solvent (e.g., ethanol or DMAc).
-
Reagent Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If an acid catalyst is required, add a catalytic amount (e.g., 3-5 drops of glacial acetic acid).[6][25]
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure. The crude product can then be purified.
-
Purification: Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
The following diagram outlines the general experimental workflow for pyrazole synthesis.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (2018). ACS Catalysis. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Royal Society of Chemistry. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). Molecules. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules. [Link]
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrazole... (2017). ResearchGate. [Link]
-
Various methods for the synthesis of pyrazole. (2023). ResearchGate. [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. (2018). Taylor & Francis Online. [Link]
-
Optimization of reaction conditions. (2019). ResearchGate. [Link]
-
General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. (2024). ResearchGate. [Link]
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2016). Organic Letters. [Link]
-
Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. (n.d.). ResearchGate. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2018). SlideShare. [Link]
-
Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. (2022). ACS Publications. [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2010). Journal of the Brazilian Chemical Society. [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). JETIR. [Link]
-
Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Synthesis of pyrazole under solvent free condition. (2020). ResearchGate. [Link]
-
Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. (2020). ResearchGate. [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 14. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. jetir.org [jetir.org]
- 25. chemhelpasap.com [chemhelpasap.com]
How to improve the aqueous solubility of 3,5-dimethyl-4-propyl-1H-pyrazole for biological assays.
Introduction
Welcome to the technical support guide for 3,5-dimethyl-4-propyl-1H-pyrazole. This document provides researchers, scientists, and drug development professionals with a comprehensive set of strategies to overcome solubility challenges encountered during biological assays. The inherent hydrophobicity of many pyrazole derivatives, including this compound, often leads to precipitation in aqueous buffers, compromising assay accuracy and reproducibility. This guide offers a tiered approach, from simple co-solvent systems to more advanced formulation techniques, to ensure reliable and consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous assay buffer?
A1: The structure of this compound, with its alkyl substituents (dimethyl and propyl groups), contributes to a non-polar character.[1] While the pyrazole ring itself has some polar characteristics due to the nitrogen atoms, the overall molecule is hydrophobic, leading to poor solubility in polar solvents like water or aqueous buffers.[2] This is a common issue for many small molecule compounds developed in drug discovery.[3]
Q2: I'm using DMSO to make a stock solution, but the compound precipitates when I dilute it into my cell culture media. What's happening?
A2: This phenomenon is known as "compound crashing out." While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many non-polar compounds, its miscibility with water is what allows for the initial dilution.[4] However, when the highly concentrated DMSO stock is diluted into a predominantly aqueous environment, the final DMSO concentration may be too low to keep the hydrophobic compound in solution. The compound, now exposed to the aqueous buffer, precipitates out. It is crucial to perform serial dilutions and ensure the final DMSO concentration is as low as possible while maintaining solubility.[5][6]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5%, with a preferred concentration of 0.1% or lower to avoid solvent-induced toxicity or off-target effects.[5][7] However, the tolerance to DMSO is cell-line dependent.[8] It is always best practice to run a vehicle control (media with the same final DMSO concentration) to assess any baseline effects on your specific assay.[9]
Q4: Can adjusting the pH of my buffer help?
A4: Yes, if the compound has an ionizable group. Pyrazoles are weakly basic due to the nitrogen atoms in the ring and can be protonated to form a more soluble salt at an acidic pH.[10][11] Determining the pKa of your compound is essential. If it has a basic pKa, lowering the pH of your buffer may increase solubility. However, you must ensure the new pH is compatible with your biological assay.
Q5: Are there alternatives to DMSO?
A5: Yes, several alternatives can be considered. Other co-solvents like ethanol or polyethylene glycols (PEGs) can be used.[12] For more challenging compounds, formulation technologies like cyclodextrins or surfactants can be highly effective at increasing apparent aqueous solubility without using organic co-solvents.[13][14]
Troubleshooting Guide & Solubilization Protocols
This section provides a systematic approach to improving the solubility of this compound. We recommend starting with the simplest method (Method 1) and progressing to more complex strategies as needed.
Method 1: Optimized Co-Solvent Dilution
Principle: This method focuses on refining the standard practice of using a water-miscible organic solvent, like DMSO, to prevent compound precipitation upon dilution. The key is to minimize the abrupt change in solvent polarity.[15]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.[7]
-
Intermediate Dilution: Instead of diluting directly into the final aqueous buffer, perform an intermediate dilution step. Dilute the 100% DMSO stock into a solution containing a higher percentage of organic solvent than the final assay buffer (e.g., 50% DMSO in water or media).
-
Final Dilution: Use the intermediate dilution to prepare the final working concentrations in your assay buffer. This stepwise reduction in DMSO concentration helps keep the compound in solution.[5]
-
Verification: After preparing the final dilution, visually inspect the solution for any signs of precipitation (cloudiness, particles). It is also recommended to let the solution sit for 30 minutes and re-inspect before adding it to the assay.
Causality: By avoiding a large, single-step dilution from 100% DMSO into a fully aqueous buffer, you prevent the rapid change in solvent environment that causes the hydrophobic compound to crash out. This "serial dilution" approach maintains a more favorable microenvironment for the compound as the solvent polarity is gradually changed.[6]
Method 2: pH Modification
Principle: Pyrazoles are weak bases.[10] By lowering the pH of the solvent, the pyrazole nitrogens can become protonated, forming a more polar and thus more water-soluble salt.
Experimental Protocol:
-
Determine pKa: If not known, determine the pKa of this compound experimentally or through computational prediction.
-
Buffer Selection: Prepare your assay buffer and adjust the pH to be at least 1-2 units below the compound's pKa. For example, if the pKa is 4.5, a buffer pH of 2.5-3.5 would be a good starting point.
-
Solubility Test: Attempt to dissolve the compound directly in the pH-adjusted buffer. If a co-solvent is still needed, prepare a stock in DMSO and dilute it into the pH-adjusted buffer.
-
Assay Compatibility Check: Crucially , confirm that the altered pH does not negatively impact your biological system (e.g., enzyme activity, cell viability, protein stability). Run appropriate controls.
Causality: The Henderson-Hasselbalch equation dictates that as the pH of a solution drops below the pKa of a basic compound, the equilibrium shifts towards the protonated (ionized) form. This charged species is significantly more polar than the neutral form, leading to a dramatic increase in aqueous solubility.
Method 3: Utilizing Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate hydrophobic "guest" molecules, like your pyrazole compound, forming an inclusion complex that is water-soluble.[3][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[18]
Experimental Protocol:
-
Cyclodextrin Selection: Start with a 10-20% (w/v) solution of HP-β-CD in your aqueous assay buffer.
-
Complexation:
-
Method A (Direct Solubilization): Add the solid this compound directly to the HP-β-CD solution. Stir or vortex vigorously at room temperature or with gentle heat (40-50°C) for several hours or overnight to facilitate complex formation.
-
Method B (Co-precipitation): Dissolve the compound in a minimal amount of a volatile organic solvent (e.g., ethanol). In a separate container, dissolve HP-β-CD in water. Slowly add the drug solution to the cyclodextrin solution while stirring. The complex will form, and the organic solvent can be removed by evaporation (e.g., using a rotary evaporator or nitrogen stream).[19]
-
-
Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved compound or aggregates.
-
Assay Compatibility: Run a control with just the HP-β-CD solution in your assay to ensure the cyclodextrin itself does not cause interference.[13]
Causality: The hydrophobic propyl and dimethyl groups of the pyrazole molecule can fit into the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water. This effectively "masks" the hydrophobicity of the compound, leading to a significant increase in its apparent water solubility.[16]
Decision-Making Workflow & Data Summary
To assist in selecting the most appropriate solubilization strategy, the following workflow and data summary table are provided.
Caption: A decision tree for troubleshooting the solubility of this compound.
Table 1: Comparison of Solubilization Methods
| Method | Principle | Typical Conc. Increase | Key Advantages | Key Limitations & Assay Considerations |
| Optimized Co-Solvent | Reduces solvent polarity shock | 2-10x | Simple, widely used, requires no special reagents. | Final solvent concentration must be low (<0.5% DMSO) to avoid cell toxicity or assay artifacts.[8][9] |
| pH Modification | Increases ionization of the compound | 10-1000x | Potentially large increase in solubility, cost-effective. | Only works for ionizable compounds; the required pH may be incompatible with the biological assay system. |
| Cyclodextrins (HP-β-CD) | Encapsulation of the hydrophobic molecule | 10-5000x | Low toxicity, high solubilizing capacity, can be used in vivo.[18] | May interfere with assays involving membrane interactions; can be more expensive than simple solvents.[13] |
References
-
Patil, S., & Chate, G. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Academic Sciences Pvt Ltd. [Link]
-
Jadhav, P., et al. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. [Link]
-
Crăciun, A., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]
-
Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences. [Link]
-
Adhikari, L., et al. (2022). Cyclodextrin Based Nanoparticles For Improved Solubility and Drug Delivery. Journal of Mountain Research. [Link]
-
Al-kuraishy, H. M., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Nielsen, G. D., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro. [Link]
-
Al-Ghazali, M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. [Link]
-
Stenström, O., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. [Link]
-
Almalki, A. Z., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. [Link]
-
Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Asian Journal of Pharmaceutical Research and Development. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Jacquin, J., et al. (2020). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. [Link]
-
Stenström, O., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. [Link]
-
Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulatebio. [Link]
-
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of the Association for Laboratory Automation. [Link]
-
Chemsrc. (2025). This compound(SALTDATA: FREE). Chemsrc. [Link]
-
Angene. (2025). 3,5-Dimethyl-1H-pyrazole: Comprehensive Overview and Applications. Angene. [Link]
-
Dispendix. (2024). Why Precision in Compound Dilutions Matters for Drug Discovery. Dispendix. [Link]
-
Solubility of Things. (n.d.). Pyrazole. Solubility of Things. [Link]
-
Scribd. (n.d.). Compound Handling Instructions. Scribd. [Link]
-
Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Wikipedia. [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. dispendix.com [dispendix.com]
- 7. emulatebio.com [emulatebio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pharmajournal.net [pharmajournal.net]
- 12. scispace.com [scispace.com]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. jmr.sharadpauri.org [jmr.sharadpauri.org]
Technical Support Center: Overcoming Challenges in the Purification and Recrystallization of Pyrazole Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification and recrystallization of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pyrazoles of high purity. Pyrazoles are a vital class of heterocyclic compounds, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] However, their unique physicochemical properties can present significant purification hurdles.
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges effectively.
Troubleshooting Guide: From Crude to Crystal-Clear
This section addresses specific, common problems encountered during the purification of pyrazole compounds. Each issue is broken down by symptoms, potential causes, and actionable solutions.
Issue 1: Persistent Oily Product or Failure to Crystallize
Symptoms:
-
The isolated product is a viscous oil or gum instead of a solid.
-
Upon cooling a saturated solution, no crystals form, or the product "oils out."
Potential Causes:
-
Residual Solvent: Trapped solvent can significantly depress the freezing point of the compound.
-
Impurities: The presence of unreacted starting materials, regioisomers, or byproducts can create a eutectic mixture, which has a lower melting point than the pure compound.[4]
-
Low Melting Point: The intrinsic melting point of the pyrazole derivative may be at or near room temperature.
-
Supersaturation Issues: The solution may be highly supersaturated, or nucleation may be inhibited.
Solutions & Strategies:
-
Remove Residual Solvents:
-
High Vacuum: Dry the crude product under a high vacuum for an extended period, possibly with gentle heating, to remove volatile impurities and residual solvents.
-
Azeotropic Removal: Dissolve the oil in a small amount of a solvent like dichloromethane or toluene and evaporate the solvent. Repeat this process 2-3 times. The co-distillation can help remove more stubborn residual solvents.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solution interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to induce crystallization. If not, a small amount of the crude oil can be dissolved in a volatile solvent (e.g., diethyl ether), and the solvent allowed to evaporate slowly in a loosely-capped vial to try and generate seed crystals.
-
Solvent-Antisolvent Method: Dissolve the oily compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble until the solution becomes turbid. Gently warm the mixture until it is clear again, and then allow it to cool slowly.[5][6]
-
-
Purify Before Crystallization:
-
Silica Plug: If significant impurities are suspected, dissolve the crude oil in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel to remove highly polar impurities.[4][7] This can often remove the contaminants that are inhibiting crystallization.
-
Acid-Base Extraction: As pyrazoles are weakly basic, an acid-base extraction can be a powerful purification step.[8][9][10][11] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). The protonated pyrazole salt will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the purified pyrazole back into an organic solvent.[8][10]
-
-
Salt Formation:
-
If the freebase pyrazole is an oil, converting it to a salt can yield a stable, crystalline solid.[7] Treat a solution of the pyrazole with an acid like HCl, H₂SO₄, or oxalic acid to form the corresponding salt, which can then be purified by recrystallization.[12] The purified pyrazole freebase can be recovered by neutralization.
-
Issue 2: Separation of Regioisomers
Symptoms:
-
¹H or ¹³C NMR spectra show duplicate sets of peaks for the desired product.[8]
-
Multiple spots with very close Rf values are observed on the TLC plate.[8]
-
The product has a broad melting point range.
Potential Causes:
-
The synthesis of pyrazoles, particularly the Knorr synthesis using unsymmetrical 1,3-dicarbonyl compounds, often yields a mixture of regioisomers.[8][13][14] These isomers have very similar polarities and solubilities, making separation difficult.
Solutions & Strategies:
-
Optimized Column Chromatography: This is the most common method for separating regioisomers.[7][15]
-
Solvent System: Meticulous optimization of the eluent system is critical. Test various ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, toluene/acetone). Sometimes a small change in the ratio can significantly improve separation.[7]
-
Stationary Phase: If separation on standard silica gel is poor, consider deactivating the silica with triethylamine (by adding ~1% Et₃N to the eluent) to reduce tailing of basic compounds.[9] Alternatively, neutral alumina can be an effective stationary phase.[9]
-
Technique: Use a long column with a small diameter and apply the sample in a highly concentrated, narrow band to maximize resolution.
-
-
Fractional Recrystallization: This technique can be effective if the regioisomers have a slight difference in solubility in a particular solvent.[15]
-
Process: Dissolve the mixture in a minimum amount of hot solvent and allow it to cool slowly. The less soluble isomer will crystallize first. The crystals are collected, and the mother liquor is concentrated and cooled again to obtain subsequent crops, which will be enriched in the more soluble isomer. Multiple cycles may be needed.
-
-
Preparative HPLC/SFC: For very challenging separations or when high purity is essential, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a chiral or achiral stationary phase can be employed.[16]
-
Preventative Synthetic Strategies: The most effective solution is often to improve the regioselectivity of the synthesis itself.
Issue 3: Removal of Colored Impurities
Symptoms:
-
The final product is yellow, red, or brown, when it is expected to be colorless or white.[4]
Potential Causes:
-
Side reactions involving the hydrazine starting material can produce colored impurities.[8]
-
Trace amounts of highly conjugated byproducts or degradation products formed during the reaction or workup.
Solutions & Strategies:
-
Activated Charcoal Treatment:
-
Protocol: Dissolve the colored compound in a suitable organic solvent. Add a small amount of activated charcoal (typically 1-2% by weight), and stir or gently heat the mixture for a short period (10-15 minutes). The charcoal adsorbs the colored impurities.[7][8]
-
Caution: Use charcoal sparingly as it can also adsorb the desired product, reducing the yield.
-
Removal: Filter the mixture through a pad of Celite® to completely remove the fine charcoal particles. Recrystallize the product from the filtrate.[7]
-
-
Recrystallization: Often, the colored impurities are present in small amounts and are more soluble in the mother liquor. A carefully performed recrystallization can leave these impurities behind in the solution.[7][8]
-
Silica Gel Plug: Dissolve the compound in a minimal amount of a relatively non-polar solvent and pass it through a short column ("plug") of silica gel. The more polar, colored impurities are often retained on the silica, while the less polar product elutes through.[7]
Experimental Protocols & Data
Protocol 1: General Recrystallization from a Single Solvent
This protocol is a standard method for purifying solid pyrazole derivatives.[6][15]
-
Solvent Selection: Choose a solvent in which the pyrazole has high solubility at elevated temperatures and low solubility at room or cold temperatures. (See Table 1 for common solvents).[6]
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the compound just completely dissolves. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration through fluted filter paper into a pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals on the filter paper by drawing air through them, followed by drying in a desiccator or vacuum oven.
Table 1: Common Solvents for Pyrazole Recrystallization
| Solvent | Type | Boiling Point (°C) | Common Use & Comments |
| Ethanol | Protic | 78 | A good general-purpose solvent for many pyrazole derivatives.[6][7] Often used in a mixture with water.[9] |
| Methanol | Protic | 65 | Similar to ethanol but more polar and has a lower boiling point.[5] |
| Isopropanol | Protic | 82 | Another good protic solvent, slightly less polar than ethanol.[6][12] |
| Ethyl Acetate | Aprotic | 77 | A medium polarity solvent effective for compounds of intermediate polarity.[6][9] |
| Toluene | Aromatic | 111 | Can be effective for less polar compounds or as a co-solvent.[6] |
| Hexane/Ethyl Acetate | Mixture | Variable | A common mixture where the ratio can be tuned to achieve ideal solubility.[17] |
| Water | Protic | 100 | Suitable for highly polar or salt-form pyrazoles. Can be used as an anti-solvent with alcohols.[9][17] |
Visualized Workflows
General Purification Workflow
Caption: Decision workflow for purifying a crude pyrazole product.
Troubleshooting Recrystallization
Caption: Troubleshooting decision tree for pyrazole recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a recrystallization solvent? A1: A good starting point is to use a solvent with a polarity similar to your pyrazole derivative. Alcohols like ethanol or isopropanol are often effective.[6] The ideal solvent should dissolve the compound when hot but not when cold.[6][18] You can quickly screen solvents by placing a small amount of your crude product in several test tubes and adding a few drops of different solvents to observe solubility at room temperature and with gentle heating.[15]
Q2: My pyrazole seems to be sticking to the silica gel during column chromatography. What can I do? A2: Pyrazoles are basic and can interact strongly with the acidic surface of silica gel, leading to poor recovery and streaking on the column. To mitigate this, you can deactivate the silica gel by preparing the slurry with an eluent containing a small amount of triethylamine (~1%).[9] Alternatively, using a different stationary phase like neutral alumina can be very effective for purifying basic compounds.[9]
Q3: What is polymorphism and how does it affect my pyrazole compound? A3: Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure.[19] These different forms, or polymorphs, can have different physical properties, including melting point, solubility, and stability. It is possible that during recrystallization under different conditions (e.g., different solvents or cooling rates), you may obtain different polymorphs of your pyrazole. This is important in pharmaceutical development, as different polymorphs can have different bioavailability. Characterization by techniques like X-ray diffraction (XRD) can identify different polymorphic forms.[19][20]
Q4: What are the essential safety precautions when working with pyrazoles? A4: Pyrazole and its derivatives can be hazardous. They may be harmful if swallowed, toxic in contact with skin, and can cause skin and serious eye irritation.[21][22] Always handle these compounds in a well-ventilated fume hood.[23] Essential Personal Protective Equipment (PPE) includes nitrile gloves, safety glasses or goggles, a face shield if necessary, and a lab coat.[21][22][23][24] Always consult the Safety Data Sheet (SDS) for the specific pyrazole compound you are handling before starting work.[23][25]
Q5: How do I confirm the purity and structure of my final product? A5: A combination of chromatographic and spectroscopic techniques is essential. Purity is often assessed by Thin Layer Chromatography (TLC), showing a single spot, and by obtaining a sharp melting point. The structure of the purified pyrazole should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8][20][26][27][28][29][30]
References
- Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. (n.d.). BenchChem.
- What solvent should I use to recrystallize pyrazoline? (2017). ResearchGate.
- Pyrazole - Safety Data Sheet. (n.d.). ChemicalBook.
- Identifying and removing byproducts in pyrazole synthesis. (n.d.). BenchChem.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate.
- 5-Amino-3-methyl-1-phenylpyrazole - SAFETY DATA SHEET. (2014). Santa Cruz Biotechnology.
- Technical Support Center: Purification of Pyrazolone Derivatives. (n.d.). BenchChem.
- Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. (n.d.). BenchChem.
- Essential Safety and Operational Guide for Handling 3-Chloro-1H-pyrazole. (n.d.). BenchChem.
- Method for purifying pyrazoles. (2011). Google Patents.
- Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). Scribd.
- Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. (n.d.). BenchChem.
- HAZARDOUS CHEMICAL USED IN ANIMALS. (n.d.). University of Arizona.
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. (n.d.). Royal Society of Chemistry.
- Polymorphism in energetic materials. (2021). ResearchGate.
- 1H-Pyrazole - SAFETY DATA SHEET. (2025). Fisher Scientific.
- New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. (2013). LCGC North America.
- Acid-Base Extraction. (n.d.). University of Colorado Boulder.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (2006). Organic Letters.
- Preventing the formation of byproducts in pyrazole synthesis. (n.d.). BenchChem.
- Synthesis of Pyrazole Compounds by Using Sonication Method. (2020). Journal of Pharmaceutical Research International.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). Molecules.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2022). MDPI.
- Acid–base extraction. (n.d.). Wikipedia.
- Purification of Amino-Pyrazoles. (2022). Reddit.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications.
- Recrystallization Issues. (2022). Reddit.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). MDPI.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Pyrazole. (n.d.). Britannica.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules.
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). MDPI.
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” | MDPI [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. mt.com [mt.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. campusoperations.temple.edu [campusoperations.temple.edu]
- 22. fishersci.com [fishersci.com]
- 23. chemicalbook.com [chemicalbook.com]
- 24. spectrumchemical.com [spectrumchemical.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]
- 27. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 28. jocpr.com [jocpr.com]
- 29. mdpi.com [mdpi.com]
- 30. paperpublications.org [paperpublications.org]
How to prevent the degradation of 3,5-dimethyl-4-propyl-1H-pyrazole during storage.
Welcome to the dedicated technical support guide for 3,5-dimethyl-4-propyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing degradation and ensuring the long-term stability of this compound during storage and experimental use. Our approach is rooted in a deep understanding of pyrazole chemistry, offering not just recommendations, but the scientific rationale behind them.
Introduction: The Stability of the Pyrazole Core
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the core of many pharmaceutical compounds due to its metabolic stability and versatile biological activity.[1] The pyrazole ring itself is generally robust; however, substituents on the ring can significantly influence its susceptibility to degradation. In the case of this compound, the alkyl groups, while seemingly simple, introduce specific potential pathways for degradation that must be carefully managed.
This guide will walk you through the most common stability issues, provide troubleshooting advice for when things go wrong, and equip you with the analytical tools to assess the purity and integrity of your compound.
Part 1: Frequently Asked Questions (FAQs) on Storage and Handling
This section addresses the most common questions our team receives regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere. The key is to minimize exposure to oxygen, light, and moisture, which are the primary drivers of degradation for this class of compounds.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Lower temperatures slow down the rate of potential oxidative and thermal degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Pyrazole derivatives, particularly those with alkyl substituents, can be susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation.[2] |
| Light | Amber vial or light-proof container | Exposure to UV or even ambient light can initiate photochemical reactions, leading to the formation of impurities.[2] |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents the ingress of moisture and oxygen. Glass is generally preferred over plastics to avoid potential leaching of additives. |
Q2: I've noticed my solid sample of this compound has developed a brownish tint over time. What could be the cause?
A brownish discoloration is a common indicator of oxidation in pyrazoline derivatives and related compounds.[2] This is often the result of prolonged exposure to air (oxygen). The alkyl substituents on the pyrazole ring can be susceptible to oxidation, potentially forming colored byproducts. To prevent this, always handle the solid under an inert atmosphere and ensure the container is purged with argon or nitrogen before sealing for long-term storage.
Q3: What solvents are recommended for preparing stock solutions for long-term storage?
For long-term storage of solutions, it is crucial to select a solvent that is not only a good solubilizing agent but also chemically inert towards the pyrazole.
-
Recommended: Anhydrous, aprotic solvents such as acetonitrile , tetrahydrofuran (THF) , or dioxane are generally good choices. These solvents are less likely to participate in degradation reactions. It is crucial to use high-purity, dry solvents, as residual water can contribute to hydrolytic degradation, especially if acidic or basic impurities are present.
-
Use with Caution: Protic solvents like methanol and ethanol can also be used, and 3,5-dimethylpyrazole shows good solubility in them. However, ensure they are of high purity and anhydrous. Alcohols can potentially participate in photochemical reactions or act as a source of protons that could catalyze degradation under certain conditions.
-
Avoid: Halogenated solvents should be used with caution, as they can contain acidic impurities (e.g., HCl) that may promote degradation. While some pyrazole syntheses are performed in solvents like dichloromethane, for long-term storage, less reactive options are preferable.[1]
Q4: Can I store solutions of this compound at room temperature?
For short-term use (i.e., during the course of an experiment), room temperature storage of solutions is generally acceptable if they are protected from light. However, for long-term storage (days to weeks), it is highly recommended to store solutions at -20°C or -80°C to minimize any potential for degradation.
Part 2: Troubleshooting Guide: Identifying and Mitigating Degradation
This section provides a more in-depth look at the potential degradation pathways and offers systematic approaches to troubleshoot and prevent these issues.
Understanding the Degradation Pathways
The stability of this compound is primarily threatened by three main factors: oxidation, photodegradation, and thermal stress.
Caption: Potential degradation pathways for this compound.
Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC)
Symptom: You observe additional peaks in your chromatogram that were not present in the initial analysis of a fresh sample.
Potential Cause & Investigation:
-
Oxidation: This is a primary suspect, especially if the sample has been stored for a prolonged period without an inert atmosphere. The propyl group at the C4 position is a potential site for oxidation, which could lead to the formation of a hydroxylated derivative (3,5-dimethyl-4-(hydroxypropyl)-1H-pyrazole). The pyrazole ring itself can also be oxidized to form N-oxides under certain conditions.[3]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting oxidative degradation.
-
-
Photodegradation: If the sample has been exposed to light, photochemical reactions can occur. These can include isomerization, dimerization, or even ring cleavage, leading to a variety of degradation products. The exact nature of these products can be complex and is best determined through forced degradation studies.
-
Preventative Measures: Always work with the compound in a well-shaded area or use amber-colored labware. For storage, light-proof containers are essential.
-
-
Solvent-Induced Degradation: If the compound is stored in solution, the solvent itself could be contributing to degradation. For instance, residual water in a solvent could lead to slow hydrolysis if the compound has susceptible functional groups (though less likely for this specific molecule). Peroxides in aged ethers (like THF) can act as oxidizing agents.
-
Best Practice: Always use fresh, high-purity, anhydrous solvents for preparing stock solutions for long-term storage.
-
Issue 2: Inconsistent Results in Biological Assays
Symptom: You observe a decrease in the compound's activity or inconsistent results over time from the same stock solution.
Potential Cause & Investigation:
This is a strong indication that the parent compound is degrading, and the resulting impurities may be inactive or have a different activity profile.
-
Protocol for Stability Assessment:
-
Prepare a fresh solution of this compound and immediately test its activity and purity (by HPLC or GC-MS). This will serve as your baseline (T=0).
-
Aliquot the remaining solution into several smaller vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots under your typical storage conditions.
-
At regular intervals (e.g., 1 week, 1 month, 3 months), thaw an aliquot and re-test its activity and purity.
-
Compare the results to your T=0 data. A significant decrease in the peak area of the parent compound and the appearance of new peaks, coupled with a loss of activity, confirms a stability issue.
-
Part 3: Analytical Protocols for Quality Control
To ensure the integrity of your experimental results, it is crucial to have robust analytical methods to assess the purity of this compound.
Protocol 1: RP-HPLC Method for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating the parent compound from its potential degradation products.[4]
| Parameter | Recommended Condition |
| Column | C18, 2.6 µm, 50 x 3 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
This is a general starting method and may require optimization for your specific instrumentation and impurity profile.
Protocol 2: GC-MS for Identification of Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for identifying and quantifying volatile degradation products. The fragmentation patterns observed in the mass spectrum can provide valuable structural information about the impurities.[5]
| Parameter | Recommended Condition |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40-450 m/z |
Protocol 3: Forced Degradation Study
To proactively understand the stability of your compound, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify the resulting products.[6]
-
Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Subject separate aliquots to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample at 80 °C for 48 hours.
-
Photolytic: Solution exposed to a calibrated light source (UV and visible) as per ICH Q1B guidelines.
-
-
Analyze all samples by LC-MS/MS to identify and characterize the degradation products.
This study will provide a comprehensive degradation map for your compound, allowing for the development of highly specific stability-indicating analytical methods.
References
- BenchChem. (2025, December).
- MDPI. (2023, September 5).
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- MDPI. (2021, November 19).
- ACS Publications. (2021, November 29). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials.
- PubMed Central (PMC). (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- CONICET. (n.d.).
- ACS Publications. (2021, June 7). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence.
- RSC Publishing. (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry.
- MDPI. (n.d.).
- ResearchGate. (2016, March 27). How can we store Pyrazolin from chalcone and hydrazine hydrate?
- PubMed. (n.d.). Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™.
- IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research.
- International Journal of Novel Research and Development. (2024, July 7).
- ChemicalBook. (2025, July 26).
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- MDPI. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. MDPI.
- MDPI. (n.d.).
- ResearchGate. (2025, August 5). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles.
- ChemicalBook. (n.d.). Pyrazole(288-13-1) 1H NMR spectrum. ChemicalBook.
- Ataman Kimya. (n.d.). 3,5-DMP (3,5 DIMETHYLPYRAZOLE).
- Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- ResearchGate. (n.d.). PHOTODEGRADATION OF PHARMACEUTICALS STUDIED WITH UV IRRADIATION AND DIFFERENTIAL SCANNING CALORIMETRY.
- ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- ResearchGate. (2025, August 5). Chemistry and thermal decomposition of trinitropyrazoles.
- Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Wikipedia.
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
- ACS Publications. (n.d.). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
- ResearchGate. (2025, October 31). (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bioavailability of 3,5-dimethyl-4-propyl-1H-pyrazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for modifying the 3,5-dimethyl-4-propyl-1H-pyrazole structure to enhance its oral bioavailability. Our focus is on providing not just protocols, but the underlying scientific rationale to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Q1: My this compound analog exhibits potent in vitro activity but poor in vivo efficacy when dosed orally. What are the primary suspects for this discrepancy?
A: This is a common and multifaceted challenge in drug discovery. For a pyrazole scaffold like yours, the primary reasons for poor oral bioavailability typically fall into one or more of the following categories:
-
Poor Aqueous Solubility: The substituted pyrazole ring system can be quite lipophilic and planar, leading to strong crystal lattice energy and, consequently, low solubility in gastrointestinal fluids. This is often the first major hurdle to overcome.
-
Low Intestinal Permeability: Even if the compound dissolves, it must be able to cross the intestinal epithelium to reach systemic circulation. While a degree of lipophilicity is required for membrane transit, very high lipophilicity (high LogP) can lead to sequestration in the lipid bilayer. Furthermore, the presence of hydrogen bond donors (like the pyrazole N-H) and acceptors can increase the energy penalty for moving from an aqueous to a lipid environment.
-
Extensive First-Pass Metabolism: The compound, after absorption, is transported via the portal vein to the liver, where it can be extensively metabolized by enzymes like cytochrome P450s before it ever reaches systemic circulation. The propyl and methyl groups on your scaffold are potential sites for oxidative metabolism.
-
Active Efflux by Transporters: The compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp), which are present in the intestinal epithelium and actively pump drugs back into the gut lumen, thereby limiting absorption.
Q2: What are the initial strategic modifications to the this compound core I should consider to improve its bioavailability?
A: A systematic approach is crucial. We recommend a multi-pronged strategy that addresses solubility, permeability, and metabolic stability concurrently. Here are some initial avenues to explore:
-
N-1 Substitution of the Pyrazole Ring: The free N-H group is a hydrogen bond donor and a potential site for glucuronidation (a phase II metabolic reaction). Alkylating or arylating this position can block this metabolic pathway and modulate the compound's physicochemical properties. Introducing a small, polar, but non-ionizable group could improve solubility without drastically reducing permeability.
-
Modulating Lipophilicity (LogP): The propyl group at the 4-position significantly contributes to the lipophilicity. Consider synthesizing analogs with shorter or more polar alkyl chains at this position to decrease the LogP. The optimal LogP for oral absorption is typically in the range of 1-3.
-
Introduction of Polar Functional Groups: Carefully introducing polar groups (e.g., hydroxyl, small ethers) on the propyl or methyl substituents can improve aqueous solubility. However, this must be balanced, as excessive polarity can hinder membrane permeability.
-
Prodrug Strategies: If the N-H is essential for activity, a prodrug approach can be effective. A cleavable promoiety can be attached to the N-1 position to mask the hydrogen bond donor and improve permeability. This moiety is then cleaved in vivo to release the active parent drug.
Q3: How can I form an intramolecular hydrogen bond to improve the permeability of my pyrazole derivative?
A: Forming an intramolecular hydrogen bond is an elegant strategy to mask polar functional groups and reduce the energetic cost of membrane permeation. For your scaffold, you could, for example, introduce a substituent on the N-1 position that contains a hydrogen bond acceptor (like an oxygen or nitrogen atom) that can form a stable ring-like conformation with a hydrogen bond donor on a substituent at the C-5 methyl group. The goal is to create a conformationally constrained analog that "hides" its polarity from the aqueous environment.
Troubleshooting Guides
Issue 1: The compound has poor aqueous solubility.
Possible Causes:
-
High lipophilicity (LogP > 4).
-
High crystal lattice energy due to the planar pyrazole core and intermolecular interactions.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor aqueous solubility.
Experimental Protocol: Salt Formation Feasibility
-
Introduce an Ionizable Group: Modify the parent molecule by adding a basic (e.g., an amine) or acidic (e.g., a carboxylic acid) functional group. For the this compound scaffold, a common strategy is to add a basic nitrogen to a substituent on the N-1 position.
-
Screen Counter-ions: Dissolve the modified compound in a suitable solvent (e.g., ethanol, isopropanol).
-
Add Acid/Base: Add a solution of a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid) or base to form the salt.
-
Isolate and Characterize: Isolate the resulting solid and characterize it to confirm salt formation (e.g., by melting point, XRPD).
-
Measure Solubility: Determine the aqueous solubility of the new salt form and compare it to the parent compound.
Issue 2: The compound is soluble but has low intestinal permeability.
Possible Causes:
-
The compound is a substrate for efflux transporters like P-gp.
-
The compound has too many exposed hydrogen bond donors/acceptors, leading to a high desolvation penalty.
-
The compound's size and shape are not optimal for passive diffusion.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low intestinal permeability.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ plates) for 21-25 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A paracellular marker like Lucifer yellow or mannitol is also used to confirm monolayer tightness.
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) compartment and measure its appearance in the basolateral (lower) compartment over time. This simulates absorption.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral compartment and measure its appearance in the apical compartment. This assesses active efflux.
-
-
Sample Analysis: Quantify the concentration of the test compound in the donor and receiver compartments at various time points using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 is a strong indication that the compound is a substrate of an efflux transporter.
-
| Parameter | Interpretation | Recommended Action |
| Papp (A-B) | < 1 x 10⁻⁶ cm/s: Low permeability1-10 x 10⁻⁶ cm/s: Moderate permeability> 10 x 10⁻⁶ cm/s: High permeability | For low permeability, focus on structural modifications to increase lipophilicity or mask polar groups. |
| Efflux Ratio | > 2 | The compound is likely an efflux substrate. Consider structural modifications to disrupt recognition by transporters. |
Issue 3: The compound is metabolically unstable.
Possible Causes:
-
Oxidation of the propyl or methyl groups by cytochrome P450 enzymes.
-
Conjugation at the pyrazole N-H position.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high metabolic clearance.
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: Incubate the test compound at a low concentration (typically 1 µM) with liver microsomes (human, rat, or mouse) and NADPH (as a cofactor for P450 enzymes) at 37°C.
-
Time Points: Take aliquots from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate the proteins and analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
| Intrinsic Clearance (CLint) in HLM | Interpretation |
| < 12 µL/min/mg protein | Low Clearance |
| 12 - 56 µL/min/mg protein | Intermediate Clearance |
| > 56 µL/min/mg protein | High Clearance |
Metabolic Hotspot Mitigation:
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions (like the benzylic position of the propyl group) can slow down the rate of metabolism due to the kinetic isotope effect.
-
Fluorination: Introducing fluorine atoms at or near metabolic hotspots can block oxidation by P450 enzymes.
-
N-1 Substitution: As mentioned earlier, substituting the N-H of the pyrazole can prevent phase II conjugation at that site.
By systematically applying these troubleshooting guides and experimental protocols, you can diagnose the specific bioavailability hurdles for your this compound series and rationally design the next generation of compounds with improved pharmacokinetic properties.
References
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Caco-2 Permeability Assay. Evotec. Available from: [Link]
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. Available from: [Link]
- Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide deriv
Technical Support Center: Navigating Cell Permeability Challenges of Pyrazole-Based Drug Candidates
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common hurdle of poor cell permeability in pyrazole-based drug candidates. This guide is structured to provide not just protocols, but a deeper understanding of the underlying principles governing the journey of your compound from the extracellular space to its intracellular target. We will explore the intricate relationship between the physicochemical properties of pyrazole derivatives and their ability to traverse cellular membranes, offering practical, field-tested troubleshooting strategies and detailed experimental workflows.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
Here, we address the most common initial questions and concerns researchers face when encountering permeability issues with their pyrazole series.
Q1: My pyrazole-based compound shows excellent target engagement in biochemical assays but has poor cellular activity. Is permeability the likely culprit?
A1: It is a very strong possibility. A significant drop-off in potency between a biochemical (e.g., enzyme inhibition) and a cell-based assay is a classic indicator of poor cell permeability. The compound is effective when it can directly access its target, but it fails to reach it in a cellular context. However, other factors like compound stability in cell culture media or rapid metabolism by the cells can also contribute. A direct measurement of permeability is the essential next step.
Q2: What are the key physicochemical properties of the pyrazole scaffold that influence its cell permeability?
A2: The pyrazole ring itself possesses a unique set of properties. It is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1] This structure imparts a degree of polarity and the capacity for hydrogen bonding. Key factors to consider are:
-
Lipophilicity (LogP/LogD): While the pyrazole ring is less lipophilic than a benzene ring, it can still contribute to the overall lipophilicity of a molecule, which is often beneficial for passive diffusion across the lipid bilayer of the cell membrane.[1]
-
Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (the N-H group) and acceptors (the nitrogen atoms).[1] Excessive hydrogen bonding capacity, especially intermolecularly with water, can hinder membrane permeation.
-
Polar Surface Area (PSA): This metric is closely related to hydrogen bonding potential. A higher PSA generally correlates with lower permeability.
-
Molecular Size and Shape: Larger, bulkier molecules tend to have lower passive diffusion rates.
-
pKa: The basicity of the pyrazole ring (pKa around 2.5) means it is generally neutral at physiological pH, which is favorable for crossing membranes.[2]
Q3: I've read that increasing lipophilicity is the best way to improve permeability. Should I just add greasy groups to my pyrazole compound?
A3: While a certain level of lipophilicity is necessary for membrane partitioning, indiscriminately increasing it is not always the optimal strategy. This approach can lead to several liabilities, including:
-
Poor Aqueous Solubility: Highly lipophilic compounds are often difficult to dissolve in aqueous media, which can lead to inaccurate assay results and poor bioavailability.
-
Increased Toxicity: High lipophilicity can be associated with off-target effects and cytotoxicity.
-
Faster Metabolic Clearance: Lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes.
A more nuanced approach is to consider the Lipophilic Permeability Efficiency (LPE) , which evaluates the efficiency with which a compound achieves permeability for a given level of lipophilicity.
Q4: What is the difference between the PAMPA and Caco-2 assays for permeability assessment? Which one should I use first?
A4: Both are valuable in vitro tools, but they measure different aspects of permeability.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[3] It is a good first-pass screen for identifying compounds with fundamental issues in crossing a lipid bilayer.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[4][5] It provides a more comprehensive picture of permeability by accounting for not only passive diffusion but also active transport processes, including efflux by transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4][6]
Recommendation: Start with the PAMPA assay for initial screening of a larger number of compounds due to its speed and lower cost.[7] Promising candidates can then be advanced to the more resource-intensive Caco-2 assay for a more biologically relevant assessment.
Part 2: Troubleshooting Guide - A Deeper Dive into Permeability Problems
This section provides a structured approach to diagnosing and resolving poor permeability in your pyrazole-based drug candidates.
Issue 1: Low Permeability in PAMPA Assay
A low permeability value in the PAMPA assay points to a fundamental problem with passive diffusion across a lipid membrane.
Root Cause Analysis:
-
High Polarity/Low Lipophilicity: The molecule may have too many polar functional groups or an unfavorable LogP.
-
Excessive Hydrogen Bonding: A high number of hydrogen bond donors and acceptors can lead to strong interactions with water, preventing the molecule from partitioning into the lipid membrane.
-
High Molecular Weight/Size: Larger molecules diffuse more slowly across membranes.
Troubleshooting Strategies & Medicinal Chemistry Approaches:
-
Modulate Lipophilicity:
-
Strategic Alkylation/Arylation: Introduce small alkyl or aryl groups at positions on the pyrazole ring or its substituents that are solvent-exposed. Be mindful of not creating metabolic hotspots.
-
Bioisosteric Replacements: Replace polar functional groups with less polar bioisosteres. For example, a carboxylic acid could be replaced with a tetrazole.
-
-
Reduce Hydrogen Bonding Capacity:
-
N-Substitution of the Pyrazole Ring: Alkylating the N-H of the pyrazole ring removes a hydrogen bond donor. This can sometimes improve permeability, but be aware that this can also impact target binding.
-
Intramolecular Hydrogen Bonding: Introduce functional groups that can form an intramolecular hydrogen bond. This can "shield" the polar groups, reducing their interaction with water and effectively lowering the PSA.
-
-
Optimize Molecular Size and Shape:
-
Scaffold Hopping/Simplification: If the molecule is excessively large, consider if a smaller scaffold could achieve the same biological activity.
-
Conformational Rigidity: Introducing conformational constraints can sometimes improve permeability by reducing the entropic penalty of moving from a flexible state in solution to a more rigid state within the membrane.
-
Issue 2: Good PAMPA Permeability but Low Caco-2 Permeability
This scenario suggests that while the compound can passively diffuse across a simple lipid membrane, there are cellular factors limiting its transport.
Root Cause Analysis:
-
Active Efflux: The compound is likely a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) expressed on the Caco-2 cells.[6] These transporters actively pump the compound back out of the cell, resulting in low net permeability in the apical-to-basolateral direction.
Troubleshooting Strategies:
-
Confirm Efflux Substrate Activity:
-
Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[4]
-
Caco-2 Assay with Inhibitors: Perform the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., fumitremorgin C).[4] A significant increase in A-B permeability in the presence of an inhibitor confirms that the compound is a substrate for that transporter.
-
-
Medicinal Chemistry Strategies to Mitigate Efflux:
-
Reduce P-gp/BCRP Recognition:
-
Masking Hydrogen Bond Donors: Similar to improving passive diffusion, blocking or masking hydrogen bond donors can reduce recognition by efflux transporters.[8]
-
Introducing Steric Hindrance: Adding bulky groups near the recognition sites for the transporter can disrupt binding.
-
Modulating pKa: For basic compounds, reducing the pKa can sometimes decrease efflux. This can be achieved by introducing electron-withdrawing groups near the basic center.[3]
-
-
Prodrug Approach: A prodrug that is not a substrate for efflux transporters can be designed to release the active pyrazole compound inside the cell.
-
Issue 3: Poor Aqueous Solubility Complicating Permeability Assessment
Low solubility can lead to artificially low permeability readings as the concentration of the compound available to permeate is limited.
Troubleshooting Strategies:
-
Improve Compound Solubility for Assays:
-
Use of Co-solvents: For in vitro assays, using a small percentage of a co-solvent like DMSO can help to solubilize the compound. However, be cautious as high concentrations of co-solvents can disrupt the integrity of cell membranes or artificial membranes.
-
Formulation with Excipients: For later stage studies, formulation with solubilizing excipients like cyclodextrins can be explored.[9]
-
-
Formulation Strategies for In Vivo Applications:
-
Particle Size Reduction: Micronization or nanonization of the drug substance increases the surface area for dissolution.[10]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its dissolution rate and apparent solubility.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[11]
-
Nanotechnology-Based Approaches: Encapsulating the pyrazole compound in nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can improve its solubility and permeability characteristics.[10][12]
-
Part 3: Experimental Protocols & Data Interpretation
This section provides detailed, step-by-step methodologies for the key permeability assays and guidance on interpreting the data.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted for screening pyrazole-based compounds, which may have moderate solubility.
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen Permeability Filter Plate)
-
Acceptor sink buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Donor buffer (e.g., Phosphate Buffered Saline, pH 5.0 to mimic the upper intestine)
-
Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
Test compounds and control compounds (high and low permeability)
-
96-well UV-transparent plate for analysis
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare the PAMPA Plate:
-
Carefully add 5 µL of the phospholipid solution to the membrane of each well of the donor plate. Allow the solvent to evaporate for at least 5 minutes.
-
-
Prepare the Acceptor Plate:
-
Add 300 µL of acceptor sink buffer to each well of the acceptor plate.
-
-
Prepare the Donor Solutions:
-
Prepare stock solutions of your pyrazole compounds and controls in DMSO.
-
Dilute the stock solutions into the donor buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
-
Start the Assay:
-
Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor plate.
-
Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Collection and Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Transfer an aliquot from both the donor and acceptor wells to a 96-well UV plate for analysis.
-
Determine the concentration of the compound in each well using a plate reader or LC-MS/MS.
-
Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - ([drug]_acceptor / [drug]_donor_initial))
Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Surface area of the membrane
-
t = Incubation time in seconds
-
[drug]_acceptor = Concentration of the drug in the acceptor well at the end of the incubation
-
[drug]_donor_initial = Initial concentration of the drug in the donor well
Interpreting PAMPA Data:
| Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Medium |
| > 10 | High |
Protocol 2: Caco-2 Permeability Assay
This protocol provides a general workflow for a bidirectional Caco-2 assay.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Test compounds, control compounds (e.g., atenolol for low permeability, propranolol for high permeability, and a known P-gp substrate like digoxin)
-
P-gp inhibitor (e.g., verapamil)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.[4]
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a certain threshold (e.g., 250 Ω·cm²).
-
Perform a Lucifer yellow permeability assay. Low permeability of this fluorescent marker indicates a tight monolayer.
-
-
Permeability Assay (A-B and B-A):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
For A-B transport: Add the test compound solution to the apical (donor) side and fresh transport buffer to the basolateral (acceptor) side.
-
For B-A transport: Add the test compound solution to the basolateral (donor) side and fresh transport buffer to the apical (acceptor) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[4]
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and acceptor compartments.
-
Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Data Analysis:
Calculate the Papp value for both A-B and B-A directions using a similar equation as for the PAMPA assay.
The efflux ratio is then calculated as:
Efflux Ratio = Papp (B-A) / Papp (A-B)
Interpreting Caco-2 Data:
| Papp (A-B) (x 10⁻⁶ cm/s) | Permeability Classification |
| < 2 | Low |
| 2 - 20 | Medium |
| > 20 | High |
| Efflux Ratio | Interpretation |
| < 2 | No significant efflux |
| > 2 | Potential substrate for efflux transporters |
Part 4: Visualizing the Concepts - Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key decision-making processes and experimental workflows.
Caption: Troubleshooting workflow for poor cell permeability.
Caption: Key physicochemical factors influencing cell permeability.
References
-
Approaches to minimize the effects of P-glycoprotein in drug transport: A review. PubMed. Available at: [Link]
-
Caco-2 Permeability Assay. Evotec. Available at: [Link]
-
Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-portal.org. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed. Available at: [Link]
-
Interaction of Common Azole Antifungals with P Glycoprotein. PMC - NIH. Available at: [Link]
-
Understanding the Impact of BCRP and PGP Efflux Transporters on the Disposition of Their Endogenous, Xenobiotic and Dietary Substrates. UTHSC Digital Commons - University of Tennessee Health Science Center. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]
-
Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. NIH. Available at: [Link]
-
Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. PubMed Central. Available at: [Link]
-
Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
-
Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). PMC - NIH. Available at: [Link]
-
Formulation approaches for orally administered poorly soluble drugs. PubMed. Available at: [Link]
-
Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Available at: [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. ResearchGate. Available at: [Link]
-
Drug Delivery that Overcomes P-glycoprotein Mediated Drug Efflux. Available at: [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Effects of pharmaceutical excipients on membrane permeability in rat small intestine. PubMed. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
-
P-glycoprotein recognition of substrates and circumvention through rational drug design. PubMed. Available at: [Link]
-
Drug transporters: recent advances concerning BCRP and tyrosine kinase inhibitors. NIH. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
-
Drug-Drug Interactions of P-gp Substrates Unrelated to CYP Metabolism | Bentham Science. Available at: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Understanding the Impact of BCRP and PGP Efflux Transporters on the Di" by Samit Ganguly [dc.uthsc.edu]
- 7. researchgate.net [researchgate.net]
- 8. P-glycoprotein recognition of substrates and circumvention through rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of pharmaceutical excipients on membrane permeability in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of 3,5-dimethyl-4-propyl-1H-pyrazole: A Guide to Orthogonal Assay Implementation
In the landscape of modern drug discovery, the initial identification of a bioactive small molecule, or "hit," is merely the first step in a rigorous journey of validation. The transition from a promising compound in a primary screen to a validated lead candidate hinges on the methodical application of diverse and independent experimental approaches. This guide provides an in-depth, technically focused framework for validating the biological activity of a novel pyrazole compound, 3,5-dimethyl-4-propyl-1H-pyrazole, using a strategy of orthogonal assays. Pyrazole derivatives are a well-established class of heterocyclic compounds known to possess a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] Our objective is to move beyond a single data point and build a compelling, multi-faceted case for the compound's mechanism of action.
For the purpose of this guide, we will hypothesize that this compound (designated as Compound-PYR) has been identified as a potential inhibitor of "Kinase X," a critical enzyme in a pro-inflammatory signaling pathway, from a high-throughput biochemical screen. Our task is to validate this initial finding with precision and scientific rigor. We will employ a primary biochemical assay to determine the direct inhibitory effect on the isolated enzyme and follow this with a cell-based assay to confirm its activity within a more physiologically relevant environment.[6][7][8] This orthogonal approach is crucial for distinguishing true biological activity from assay artifacts and for providing a clearer picture of the compound's potential as a therapeutic agent.
The Rationale for Orthogonal Validation
Relying on a single assay format is fraught with peril. False positives and negatives can arise from a variety of compound-specific or technology-specific interferences. For instance, a compound might interfere with the detection system of a biochemical assay (e.g., light scattering, fluorescence quenching) without having any true effect on the biological target. Orthogonal assays, by definition, utilize different principles and detection methods to measure the same biological event. If a compound demonstrates consistent activity across two distinct and independent assays, the confidence in its purported mechanism of action increases exponentially.
Our validation workflow for Compound-PYR will proceed as follows:
-
Primary Biochemical Assay: A Lanthascreen™ Eu Kinase Binding Assay to quantify the direct interaction and displacement of a tracer from the ATP pocket of Kinase X. This assay directly measures the affinity of Compound-PYR for the kinase.
-
Secondary Cell-Based Assay: A Western Blot analysis to measure the phosphorylation of a known downstream substrate of Kinase X in a relevant cell line. This assay confirms that the compound can penetrate the cell membrane and inhibit the kinase in its native environment, leading to a functional downstream effect.
Experimental Workflows and Methodologies
Visualizing the Validation Strategy
The following diagram illustrates the logical flow of our orthogonal validation approach for Compound-PYR.
Caption: Orthogonal assay workflow for validating Compound-PYR as a Kinase X inhibitor.
Primary Validation: Lanthascreen™ Eu Kinase Binding Assay
Principle: This assay is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site. A terbium-labeled anti-tag antibody binds to the kinase, and when the tracer is bound to the kinase, it is in close proximity to the antibody, resulting in a high degree of Förster Resonance Energy Transfer (FRET). An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Compound-PYR in 100% DMSO. Create a serial dilution series in DMSO, followed by a dilution into Kinase Buffer A to achieve the desired final assay concentrations.
-
Prepare a working solution of Kinase X and the Alexa Fluor™ tracer in Kinase Buffer A.
-
Prepare a working solution of the Tb-anti-GST antibody in Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted Compound-PYR or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the Kinase X/tracer solution to all wells.
-
Add 5 µL of the Tb-anti-GST antibody solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) measurements.
-
Excitation: 340 nm.
-
Emission: 495 nm (terbium) and 520 nm (Alexa Fluor™).
-
Calculate the emission ratio (520 nm / 495 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of Compound-PYR required to inhibit 50% of tracer binding.
-
Secondary Validation: Cellular Western Blot for Substrate Phosphorylation
Principle: This assay determines the ability of Compound-PYR to inhibit the catalytic activity of Kinase X within a living cell. We will use a cell line that expresses Kinase X and its downstream substrate. Upon stimulation with an appropriate agonist, Kinase X will phosphorylate its substrate. If Compound-PYR is an effective inhibitor, it will reduce the level of substrate phosphorylation, which can be detected by a phospho-specific antibody using Western blotting.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed HEK293 cells (or another appropriate cell line) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with increasing concentrations of Compound-PYR (or DMSO as a vehicle control) for 2 hours.
-
Stimulate the cells with a known agonist for Kinase X (e.g., a cytokine or growth factor) for 15 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the Kinase X substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-substrate signal to the total substrate signal and then to the loading control.
-
Plot the normalized signal against the logarithm of the Compound-PYR concentration to determine the cellular IC50.
-
Comparative Data Analysis
The table below presents hypothetical data from our orthogonal assays, comparing Compound-PYR to a known, non-pyrazole Kinase X inhibitor (Control Inhibitor) and an inactive pyrazole analog.
| Compound | Primary Assay: Lanthascreen™ (IC50, nM) | Secondary Assay: Western Blot (IC50, nM) | Notes |
| Compound-PYR | 75 | 150 | Potent in both biochemical and cell-based assays. The shift in potency is expected due to factors like cell permeability and metabolism. |
| Control Inhibitor | 50 | 100 | Validated Kinase X inhibitor, serves as a positive control. |
| Inactive Analog | > 10,000 | > 10,000 | A structurally similar but inactive compound, demonstrates specificity of the pyrazole core of Compound-PYR. |
Conclusion
The validation of a bioactive compound is a multi-step process that demands a rigorous and logical approach. By employing orthogonal assays—in this case, a direct binding assay and a functional cellular assay—we can build a robust body of evidence to support the initial hypothesis. This guide has outlined a practical and scientifically sound workflow for validating the activity of this compound as a Kinase X inhibitor. This strategy of cross-validation is fundamental to mitigating the risks of assay artifacts and ensuring that only the most promising candidates are advanced in the drug discovery pipeline.
References
-
Current status of pyrazole and its biological activities - PMC. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ijcrt.org. Retrieved January 17, 2026, from [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (2018). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Crimson Publishers. Retrieved January 17, 2026, from [Link]
-
Cell-based Assays for GPCR Activity. (2013). Biocompare. Retrieved January 17, 2026, from [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. Retrieved January 17, 2026, from [Link]
-
GPCR Assay Services. (n.d.). Reaction Biology. Retrieved January 17, 2026, from [Link]
-
GPCR Signaling Assays. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]
-
Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. Retrieved January 17, 2026, from [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. (2021). BioAgilytix. Retrieved January 17, 2026, from [Link]
-
Biochemical & Cell-based Assays. (n.d.). IRBM. Retrieved January 17, 2026, from [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 6. marinbio.com [marinbio.com]
- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
A Comparative Guide to the Anticancer Efficacy of Pyrazole-Based Compounds and Doxorubicin: A Methodological Framework
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative framework for evaluating the anticancer potential of pyrazole-based compounds, specifically using 3,5-dimethyl-4-propyl-1H-pyrazole as a representative scaffold, against the well-established chemotherapeutic agent, doxorubicin. While direct comparative data for this specific pyrazole derivative is not yet prevalent in published literature, this document synthesizes the known anticancer properties of the pyrazole class of compounds and doxorubicin, and outlines a comprehensive experimental strategy for a head-to-head comparison.
Introduction: The Rationale for Comparison
Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer treatment for decades, utilized in regimens for a wide array of malignancies including breast, lung, and ovarian cancers, as well as various leukemias and lymphomas.[1][2] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[2][3][4][5] However, its clinical utility is often hampered by significant side effects, most notably dose-dependent cardiotoxicity, which can lead to life-threatening cardiomyopathy.[1][6]
The pyrazole nucleus, a five-membered heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer properties.[7][8] Various substituted pyrazoles have demonstrated the ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in different cancer cell lines.[9][10][11][12] The exploration of pyrazole derivatives, such as this compound, is driven by the potential for discovering novel anticancer agents with improved therapeutic windows and distinct mechanisms of action compared to conventional chemotherapeutics like doxorubicin.
Mechanisms of Action: A Tale of Two Scaffolds
Doxorubicin: The Established Intercalator and Topoisomerase Inhibitor
Doxorubicin's anticancer effects are multifactorial.[4] It intercalates into DNA, physically obstructing DNA and RNA synthesis.[1][5] Furthermore, it forms a stable complex with topoisomerase II and DNA, preventing the re-ligation of DNA strands and leading to double-strand breaks.[2][3] The generation of free radicals through its quinone moiety contributes to oxidative stress, damaging cellular components and inducing apoptosis.[2]
Caption: Simplified signaling pathway of Doxorubicin's anticancer action.
Pyrazole Derivatives: Emerging Apoptosis Inducers
The anticancer mechanisms of pyrazole derivatives are diverse and depend on their substitution patterns. Several studies have pointed towards the induction of apoptosis as a common endpoint. For instance, certain pyrazole derivatives have been shown to induce apoptosis through the generation of ROS and the activation of caspases.[9][10] Others have been found to inhibit key regulators of apoptosis, such as Bcl-2, and to cause DNA damage.[12] Some pyrazole-based compounds have also been investigated as inhibitors of specific kinases involved in cancer progression, such as VEGFR-2.[13][14]
Caption: Potential anticancer mechanisms of pyrazole derivatives.
Proposed Experimental Framework for Comparative Efficacy
To rigorously compare the anticancer efficacy of this compound with doxorubicin, a multi-faceted approach encompassing in vitro and in vivo studies is essential.
In Vitro Efficacy Assessment
The initial phase involves characterizing the cytotoxic and mechanistic effects of the compounds on a panel of cancer cell lines.
3.1.1. Cell Viability and Cytotoxicity Assays
The primary objective is to determine the concentration of each compound required to inhibit cell growth by 50% (IC50).
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | This compound (µM) | Doxorubicin (µM) |
| MCF-7 | Breast Cancer | Experimental Data | Experimental Data |
| MDA-MB-231 | Breast Cancer | Experimental Data | Experimental Data |
| A549 | Lung Cancer | Experimental Data | Experimental Data |
| HCT116 | Colon Cancer | Experimental Data | Experimental Data |
| PC-3 | Prostate Cancer | Experimental Data | Experimental Data |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and doxorubicin for 48 or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining IC50 values using the MTT assay.
3.1.2. Apoptosis and Cell Cycle Analysis
To understand the mode of cell death induced by the compounds, flow cytometry-based assays are crucial.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and resuspend them in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Efficacy Assessment
To evaluate the therapeutic potential in a more complex biological system, in vivo studies using xenograft models are necessary.[15][16][17]
3.2.1. Xenograft Tumor Growth Inhibition Study
This study will assess the ability of the compounds to inhibit tumor growth in immunodeficient mice.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7 or A549) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups: vehicle control, this compound (at various doses), and doxorubicin (at a clinically relevant dose). Administer the treatments via an appropriate route (e.g., intraperitoneal or oral).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.
-
Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess for any signs of toxicity.
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | Experimental Data | - | Experimental Data |
| This compound | Dose 1 | Experimental Data | Experimental Data | Experimental Data |
| This compound | Dose 2 | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Clinically Relevant Dose | Experimental Data | Experimental Data | Experimental Data |
Toxicity Profile: A Critical Consideration
A significant advantage of novel anticancer agents over traditional chemotherapy is the potential for a more favorable safety profile.
Doxorubicin-Associated Toxicities
Doxorubicin is associated with a range of acute and chronic toxicities, including myelosuppression, nausea, vomiting, alopecia, and mucositis.[1][18] The most serious is cardiotoxicity, which is cumulative and can lead to congestive heart failure.[1][6]
Predicted and Observed Toxicity of Pyrazole Derivatives
The toxicity of pyrazole derivatives is variable and structure-dependent.[19] Some pyrazole-based drugs have been approved for human use, suggesting that the scaffold can be well-tolerated.[14] In the context of this comparative study, in vitro cytotoxicity against normal cell lines (e.g., human fibroblasts) should be assessed. During in vivo studies, close monitoring of animal health, including body weight, behavior, and complete blood counts, is essential to identify any potential toxicities of this compound.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the comparative evaluation of this compound and doxorubicin. While doxorubicin remains a potent anticancer drug, its toxicity profile necessitates the search for safer alternatives. Pyrazole derivatives represent a promising class of compounds with demonstrated anticancer activity.
The proposed experimental plan will enable a comprehensive assessment of the in vitro and in vivo efficacy, as well as the preliminary toxicity profile, of this compound. The results of such a study would provide valuable insights into its potential as a novel anticancer agent and could justify further preclinical and clinical development. Future investigations should also focus on elucidating the precise molecular targets and signaling pathways modulated by this pyrazole derivative to fully understand its mechanism of action and identify potential biomarkers for patient selection.
References
-
Doxorubicin - Wikipedia. (URL: [Link])
-
Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. (URL: [Link])
-
Al-Otaibi, F., El-Sayed, M. A. A., El-Gamal, K. M., Al-Shaikh, M. A., & Al-Oqail, M. M. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention, 22(7), 2079–2087. (URL: [Link])
-
Doxorubicin | Cancer drugs | Cancer Research UK. (URL: [Link])
-
Hassan, A. S., Askar, A. A., & Naglah, A. M. (2021). RESEARCH ARTICLE Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention, 22(7), 2079-2087. (URL: [Link])
-
Mphahane, N., Mmonwa, M., & Belaid, A. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 6(12), 8145–8156. (URL: [Link])
-
El-Metwaly, N. M., & El-Gazzar, M. G. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. (URL: [Link])
-
Özdemir, A., Altıntop, M. D., & Kaplancıklı, Z. A. (2014). Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. Letters in Drug Design & Discovery, 11(1), 121-131. (URL: [Link])
-
Tedesco, J. C., & DiPiro, J. T. (2023). Doxorubicin. In StatPearls. StatPearls Publishing. (URL: [Link])
-
Lee, C. H., Kim, J. H., Lee, S. W., & Kim, Y. S. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 1–7. (URL: [Link])
-
Islam, M. R., & Muhsin, M. (2007). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 2(2), 83-85. (URL: [Link])
-
Zhidkova, E. M., & Belitsky, G. A. (2021). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Biochemistry (Moscow), 86(11), 1435–1448. (URL: [Link])
-
Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223–228. (URL: [Link])
-
Chen, C. Y., Hsieh, Y. H., Hsu, C. C., & Chen, C. L. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14737–14747. (URL: [Link])
-
Kumar, A., Sharma, S., & Sharma, A. (2019). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Medicinal Chemistry Research, 28(11), 1849–1863. (URL: [Link])
-
Doxorubicin Pathway (Cancer Cell), Pharmacodynamics - ClinPGx. (URL: [Link])
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (URL: [Link])
-
Doxorubicin: Side Effects of Chemo Drug - Liv Hospital. (URL: [Link])
-
Permatasari, Y., & Jenie, R. I. (2022). Pyrazoline B-Paclitaxel or Doxorubicin Combination Drugs Show Synergistic Activity Against Cancer Cells: In silico Study. Indonesian Journal of Pharmacy, 33(1), 1-11. (URL: [Link])
-
Hather, G., Liu, R., Bandi, S., Mettetal, J., & Manfredi, M. (2014). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLoS ONE, 9(8), e104381. (URL: [Link])
-
Emirak, A., Boshta, N. M., El-Sayed, M. A. A., & El-Gazzar, M. G. (2022). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 12(48), 31235–31252. (URL: [Link])
-
In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. (URL: [Link])
-
Gomaa, A. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(15), 1436–1453. (URL: [Link])
-
Yadav, A., Kumar, S., Dwivedi, N., Gupta, R., & Singh, N. K. (2021). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 31(1), 1-8. (URL: [Link])
-
The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (URL: [Link])
-
El-Naggar, M., Abdu-Allah, H. H. M., & El-Adl, K. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(30), 20958–20970. (URL: [Link])
-
100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. (URL: [Link])
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (URL: [Link])
-
Kumar, V., & Kumar, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-181. (URL: [Link])
-
Synthesis, molecular docking, and anti-tumor activity of pyrazole derivatives. (URL: [Link])
-
Yadav, A., Kumar, S., Dwivedi, N., Gupta, R., & Singh, N. K. (2021). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 31(1), 1-8. (URL: [Link])
-
IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (URL: [Link])
-
Bar-Peled, L., & Rottenberg, S. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 12, 979893. (URL: [Link])
Sources
- 1. Doxorubicin - Wikipedia [en.wikipedia.org]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. journal.waocp.org [journal.waocp.org]
- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 18. Doxorubicin: Side Effects of Chemo Drug - Liv Hospital [int.livhospital.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Substituted Pyrazole Analogs for Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1][2][3] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity for diverse molecular interactions.[2][4] While substitutions at various positions on the pyrazole ring can profoundly influence pharmacological activity, the 4-position, in particular, has emerged as a critical site for modification. Strategic substitution at this position allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile, making it a focal point in the design of novel therapeutics.
This guide provides a comparative analysis of the structure-activity relationships (SAR) for 4-substituted pyrazole analogs across different therapeutic targets. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers in the field of drug development.
The Strategic Importance of the C4-Position
The pyrazole ring's electronic properties and geometry make the C4-position a versatile handle for structural modification. Unlike the N1, C3, and C5 positions, which are often involved in core binding interactions with biological targets (e.g., hydrogen bonding with a kinase hinge region), the C4-substituent frequently extends into solvent-exposed regions or less conserved sub-pockets of a binding site.[2] This positioning allows for the introduction of a wide array of functional groups to modulate properties such as:
-
Potency: Introducing groups that can form additional favorable interactions (hydrophobic, hydrogen bonding, etc.) with the target protein.
-
Selectivity: Designing substituents that exploit unique features in the target's binding site that are not present in closely related off-targets.
-
Pharmacokinetics (ADME): Modifying solubility, metabolic stability, and cell permeability by introducing polar or non-polar groups. For example, introducing a polar group can reduce polarity, which may improve brain penetration.[5]
Comparative SAR Analysis of 4-Substituted Pyrazoles by Target Class
The versatility of the 4-position is best illustrated by examining its role in tailoring activity against different biological targets.
Protein Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology, and numerous pyrazole-based inhibitors have been developed.[3][4] The SAR at the C4-position is often crucial for achieving both high potency and selectivity.
c-Jun N-terminal Kinase (JNK) Inhibitors: Early studies on pyrimidine-based JNK inhibitors revealed good in vitro potency but modest in vivo profiles.[5] A scaffold hopping approach led to the investigation of 4-(pyrazol-3-yl)-pyridines. In this series, the C4-position of the central pyrazole ring was explored. Optimization of substituents at five positions, including the pyrazole core, led to potent JNK3 inhibitors with good pharmacokinetics and brain penetration, demonstrating the power of multi-positional optimization.[5]
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle and are validated cancer targets. In a series of pyrazole derivatives designed as CDK1 inhibitors, the nature of the substituent on an N1-phenyl ring was found to be critical. However, modifications extending from the C4-position of the pyrazole core were shown to significantly impact antiproliferative activity against various cancer cell lines like MCF-7 and HeLa.[3] For instance, certain pyrazole-based compounds exhibited potent CDK2 inhibition, leading to G1 phase cell cycle arrest and apoptosis. Molecular dynamics simulations confirmed the stability of these compounds within the CDK2 catalytic domain.[6]
Aurora Kinase Inhibitors: For a series of pyrazole-based Aurora A kinase inhibitors, a quantitative structure-activity relationship (QSAR) study revealed that a nitro group at the C4-position of a phenyl ring attached to the pyrazole was more optimal for activity than hydrogen, methyl, methoxy, or chloro substituents.[3] This highlights how a strongly electron-withdrawing group at this position can enhance binding affinity.
Table 1: Comparison of 4-Substituted Pyrazole Analogs as Kinase Inhibitors
| Compound Class | 4-Substituent Type | Target Kinase | Representative IC₅₀ | Key SAR Insight | Reference |
| Pyrazolyl-pyridines | Varied Pyrazole Substituents | JNK3 | 0.63 µM | Optimization of pyrazole substituents improved potency and CNS penetration. | [5] |
| Diaryl Pyrazoles | Aryl Urea | Tubulin / Multiple | 0.01-0.65 µM (antiproliferative) | Aryl urea at C4 showed potent tubulin inhibition. | [4] |
| Pyrazolo[4,3-f]quinolines | Varied | Haspin | 1.7 µM (HCT116) | Core structure with C4 modifications led to potent haspin inhibition. | [4] |
| Pyrazole Derivatives | Monohalogen on Phenyl Ring | CDK1 | 0.13 µM (MCF7) | Monohalogen substitution was superior to methoxy for antiproliferative activity. | [3] |
Anticancer Agents (Targeting Multiple Mechanisms)
Beyond specific kinase inhibition, 4-substituted pyrazoles exhibit broad anticancer activity through various mechanisms.[7][8] The substituent at the C4-position is pivotal in defining this activity.
Tubulin Polymerization Inhibitors: Certain 3,4-diaryl pyrazole derivatives, designed based on the potent tubulin inhibitor Combretastatin A-4 (CA-4), showed exceptional antitumor activity, with IC50 values in the nanomolar range (0.06–0.25 nM) against a panel of cancer cell lines.[4] In another study, novel substituted aryl urea derivatives of pyrimidine-pyrazole demonstrated potent antiproliferative activity, with one compound showing IC50 values from 0.01 to 0.65 µM. Docking studies confirmed that this compound occupied the colchicine binding site on tubulin, identifying it as a promising tubulin inhibitor.[4]
Dual EGFR/VEGFR-2 Inhibitors: Some 4-amino-5-substituted selenolo[2,3-c]pyrazole analogs have been identified as potent dual inhibitors of EGFR and VEGFR-2. This dual activity, which is modulated by the substitution pattern, likely accounts for their superior anticancer properties against cell lines like HepG2 (IC50 = 13.85 µM).[4]
General SAR Trends for 4-Substituted Pyrazoles
The following diagram illustrates the general principles of modifying the C4 position to influence biological activity.
Caption: General SAR strategy for 4-substituted pyrazoles.
Synthetic and Experimental Protocols
A deep understanding of SAR is built upon robust synthetic chemistry and reliable biological assays.
General Synthesis of 4-Substituted Pyrazoles
A prevalent and effective method for introducing a formyl group at the C4-position, which serves as a versatile synthetic handle for further elaboration, is the Vilsmeier-Haack reaction .[1][9]
Caption: Workflow for Vilsmeier-Haack formylation of pyrazoles.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC₅₀ of a compound against a specific protein kinase.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The less ATP remaining, the more active the kinase. Inhibitors will cause a higher amount of ATP to be left over. The amount of ATP is quantified via a luciferase-luciferin reaction that generates a luminescent signal proportional to the ATP concentration.
Methodology:
-
Compound Preparation: Serially dilute test compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Reagent Preparation: Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare kinase and substrate in this buffer.
-
Assay Plate Setup: Add 5 µL of the appropriate kinase/substrate mix to the wells of a 384-well plate.
-
Compound Addition: Transfer a small volume (e.g., 50 nL) of the serially diluted compounds from the DMSO plate to the assay plate. Also include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Add 5 µL of ATP solution (at a concentration near the Kₘ for the specific kinase) to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and initiate the luminescence reaction.
-
Reading: Incubate for 10 minutes to stabilize the signal, then read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using the controls. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Experimental Protocol 2: Cell-Based Cytotoxicity (MTS Assay)
This protocol is used to assess the antiproliferative effect of compounds on cancer cell lines.[4]
Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, measured by absorbance, is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of a commercial MTS reagent solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂.
-
Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the logarithm of the compound concentration and fit the curve to determine the GI₅₀/IC₅₀ value.
Conclusion and Future Perspectives
The C4 position of the pyrazole scaffold is a highly strategic site for modification in the design of novel therapeutic agents. As demonstrated across diverse target classes—from protein kinases to microbial enzymes—substituents at this position are critical in defining a compound's potency, selectivity, and overall drug-like properties. The SAR data consistently show that tailoring the size, electronics, and hydrogen-bonding capacity of the C4-substituent can transform a simple heterocyclic core into a highly optimized clinical candidate.
Future research will likely focus on integrating novel C4-substituents, such as sp³-rich fragments and complex heterocyclic systems, to explore new chemical space and overcome challenges like acquired drug resistance. The continued application of structure-based drug design, coupled with robust synthetic strategies and predictive ADME modeling, will undoubtedly lead to the discovery of next-generation 4-substituted pyrazole analogs with superior therapeutic profiles.
References
- Vertex Pharmaceuticals. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
- Desai, N. C., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891-8.
- Li, J., et al. (2018). A Novel Series of 4-methyl Substituted Pyrazole Derivatives as Potent Glucagon Receptor Antagonists: Design, Synthesis and Evaluation of Biological Activities. Bioorganic & Medicinal Chemistry, 26(8), 1896-1908.
- Abdel-Sattar, A. A. M., et al. (n.d.).
- El-Sayed, N. N. E., et al. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
- Abdel-Sattar, A. A. M., et al. (n.d.).
- Al-Amiery, A. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
- Nikalje, A. P., et al. (n.d.). Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. ACS Omega.
- Biris, C. G., et al. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.
- Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery.
- Singh, A., & Sharma, P. K. (2016). Recent applications of pyrazole and its substituted analogs.
- Akıncıoğlu, H., et al. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Bernard-Gauthier, V., et al. (n.d.). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. European Journal of Medicinal Chemistry.
- Liu, Y., et al. (n.d.).
- Abdelgawad, M. A., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
- de Oliveira, A. C., et al. (n.d.).
- SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances.
- Weizel, L., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry.
- (n.d.). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PDF Download Free.
- Hranjec, M., et al. (2023).
- Bawa, S., et al. (n.d.).
- Wang, Y., et al. (2024).
- Janssen Therapeutics. (n.d.). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry.
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
The Propyl Group at the 4-Position: A Double-Edged Sword in the Bioactivity of 3,5-Dimethyl-Pyrazole
A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities. Among these, the simple yet versatile 3,5-dimethyl-pyrazole serves as a common starting point for the development of novel therapeutic agents. A frequent modification to this core structure is the introduction of alkyl substituents, and a particularly intriguing question for researchers is how such modifications influence the compound's bioactivity. This guide provides an in-depth comparative analysis of 3,5-dimethyl-pyrazole and its 4-propyl substituted counterpart, 4-propyl-3,5-dimethyl-pyrazole, exploring how the addition of a propyl group at the 4-position can significantly alter its biological profile.
The Core Structures: A Subtle Yet Impactful Modification
At first glance, the difference between 3,5-dimethyl-pyrazole and 4-propyl-3,5-dimethyl-pyrazole is a simple three-carbon alkyl chain. However, this seemingly minor alteration can profoundly impact the molecule's physicochemical properties, which in turn dictates its interaction with biological targets.
Physicochemical Properties Comparison
| Property | 3,5-Dimethyl-pyrazole | 4-Propyl-3,5-dimethyl-pyrazole | Data Source |
| Molecular Formula | C₅H₈N₂ | C₈H₁₄N₂ | |
| Molecular Weight | 96.13 g/mol | 138.21 g/mol | |
| LogP (o/w) | 1.01 | 2.4 | , |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | 28.7 Ų | , |
The most significant change is the increase in lipophilicity, as indicated by the higher LogP value for the 4-propyl derivative. This increased lipid solubility can enhance the molecule's ability to cross cell membranes, a critical factor for reaching intracellular targets.[1] The topological polar surface area (TPSA), a predictor of drug transport properties, remains unchanged as the polar pyrazole core is unaffected.
Comparative Bioactivity Profile: A Tale of Two Molecules
While direct comparative studies between these two specific compounds are not abundant in publicly available literature, we can infer the likely impact of the 4-propyl group by examining structure-activity relationship (SAR) studies on related 4-alkyl-substituted pyrazoles. The primary areas where 3,5-dimethyl-pyrazole derivatives have shown promise are as antimicrobial and phosphodiesterase 4 (PDE4) inhibitors.
Antimicrobial Activity: Enhanced Potency Through Lipophilicity
General SAR studies on pyrazole derivatives have consistently shown that increasing the lipophilicity of the molecule can lead to enhanced antimicrobial activity.[2][3] The addition of alkyl chains, such as a propyl group, at the 4-position can improve the compound's ability to penetrate the lipid-rich cell walls of bacteria and fungi.
A study on a series of 3,5-dimethyl azopyrazole derivatives demonstrated that substituted analogs exhibited moderate to good antimicrobial activity.[4][5] While this study did not specifically include a 4-propyl derivative, the general trend in many antimicrobial drug discovery programs is that an optimal level of lipophilicity is required for potent activity. Excessive lipophilicity can lead to poor solubility and non-specific toxicity. Therefore, the propyl group in 4-propyl-3,5-dimethyl-pyrazole likely enhances its antimicrobial potential compared to the more polar 3,5-dimethyl-pyrazole, though this would need to be confirmed by direct experimental comparison.
Phosphodiesterase 4 (PDE4) Inhibition: A More Complex Relationship
PDE4 is a crucial enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][6] Several 3,5-dimethyl-pyrazole derivatives have been investigated as PDE4 inhibitors.[7][8]
The impact of a 4-propyl group on PDE4 inhibition is less straightforward than for antimicrobial activity. The active site of PDE4 is a well-defined pocket, and the binding of inhibitors is highly dependent on their size, shape, and electronic properties.[9] SAR studies on pyrazolopyridine-based PDE4 inhibitors have shown that substitution at the position equivalent to the 4-position of the pyrazole ring can significantly influence potency.[10] The introduction of a bulky substituent can either enhance binding through favorable hydrophobic interactions or cause steric hindrance, leading to a decrease in activity. Without specific experimental data for 4-propyl-3,5-dimethyl-pyrazole, it is difficult to predict its effect on PDE4 inhibition. It is plausible that the propyl group could occupy a hydrophobic sub-pocket within the enzyme's active site, thereby increasing its inhibitory potency. However, it is equally possible that its size and flexibility could disrupt the optimal binding conformation.
Mechanistic Insights: How the Propyl Group Exerts its Influence
The observed and inferred differences in bioactivity can be attributed to the physicochemical changes brought about by the 4-propyl group.
dot
Caption: Influence of 4-propyl substitution on bioactivity.
As the diagram illustrates, the substitution of a hydrogen atom with a propyl group at the 4-position of the 3,5-dimethyl-pyrazole core directly impacts its lipophilicity and steric bulk. The increased lipophilicity is a key driver for enhanced membrane permeation, which is often correlated with improved antimicrobial activity. Conversely, the increased steric bulk can have a more nuanced effect on enzyme inhibition, such as with PDE4, where the outcome depends on the specific topology of the enzyme's active site.
Experimental Protocols for Comparative Bioactivity Assessment
To empirically determine the effect of the 4-propyl group, the following standardized experimental protocols are recommended.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13]
Workflow Diagram
dot
Caption: Broth microdilution workflow for MIC determination.
Step-by-Step Methodology
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of 3,5-dimethyl-pyrazole and 4-propyl-3,5-dimethyl-pyrazole in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by using a microplate reader to measure optical density.
PDE4 Inhibition Assay: Fluorescence Polarization (FP) Assay
The Fluorescence Polarization (FP) assay is a homogeneous, high-throughput method for measuring enzyme activity and inhibition.[7][14][15]
Workflow Diagram
dot
Sources
- 1. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Polysubstituted pyrazoles, Part 4: Synthesis, antimicrobial and antiinflammatory activity of some pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
A Comparative Analysis of 3,5-Dimethyl-1H-Pyrazole Derivatives as Potent Anti-Inflammatory Agents: A Guide for Drug Development Professionals
Introduction: The Quest for Safer and More Effective Anti-Inflammatory Drugs
Inflammation is a fundamental biological process, a double-edged sword that both protects the body from pathogens and injury and, when dysregulated, drives a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The mainstay of anti-inflammatory therapy for decades has been non-steroidal anti-inflammatory drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes.[1][3] However, the clinical utility of traditional NSAIDs is often limited by significant gastrointestinal and cardiovascular side effects, largely due to their non-selective inhibition of both COX-1 and COX-2 isoforms.[1][3] This has spurred a continuous search for novel anti-inflammatory agents with improved efficacy and safety profiles.
Mechanism of Action: Targeting the Arachidonic Acid Cascade and Beyond
The primary anti-inflammatory mechanism of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[3][7] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions such as gastric cytoprotection and platelet aggregation, and COX-2, which is inducible and upregulated at sites of inflammation.[3][7] The selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.
Pyrazole derivatives, through their unique structural features, can achieve high selectivity for the COX-2 enzyme. The pyrazole ring can act as a bioisostere for an aryl group, enhancing lipophilicity and solubility.[7] Furthermore, the nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with amino acid residues in the active site of the COX-2 enzyme.[7]
Beyond COX inhibition, some pyrazole derivatives have been shown to exhibit a broader anti-inflammatory profile by modulating other key inflammatory pathways. These include the inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of pro-inflammatory leukotrienes, and the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][8][9] This multi-target approach offers the potential for enhanced efficacy in complex inflammatory diseases.
Caption: Mechanisms of action for pyrazole-based anti-inflammatory drugs.
Comparative Efficacy: In Vitro and In Vivo Data
The anti-inflammatory efficacy of pyrazole derivatives is typically assessed through a combination of in vitro enzyme inhibition assays and in vivo animal models of inflammation.
In Vitro COX Inhibition
The inhibitory activity of a compound against COX-1 and COX-2 is quantified by its IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for assessing the COX-2 selectivity of a compound. A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 15 | 0.045 | 333 | [10] |
| Ibuprofen | ~2 | ~2 | ~1 | [1] |
| Pyrazole Derivative 4a | >10 | 0.068 | >147 | [10] |
| Pyrazole Derivative 8b | 13.6 | 0.043 | 316 | [10] |
| Pyrazole Derivative 8g | 12.06 | 0.045 | 268 | [10] |
| Pyrazole-hydrazone 4a | 5.64 | 0.67 | 8.41 | [8] |
| Pyrazole-hydrazone 4b | 6.12 | 0.58 | 10.55 | [8] |
Table 1: Comparative in vitro COX inhibition data for selected pyrazole derivatives and standard NSAIDs.
The data in Table 1 clearly demonstrates that many pyrazole derivatives exhibit potent and selective inhibition of the COX-2 enzyme, with some compounds showing potency and selectivity comparable to or even exceeding that of Celecoxib.[10]
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a widely used and well-validated acute model of inflammation to assess the in vivo anti-inflammatory activity of novel compounds. The percentage of edema inhibition is measured at various time points after administration of the test compound.
| Compound (Dose) | % Edema Inhibition (4h) | Reference |
| Indomethacin (10 mg/kg) | 72.99% | [11] |
| Celecoxib (10 mg/kg) | 83.76% | [11] |
| Pyrazole Derivative 6b | 85.78% | [11] |
| Pyrazole Derivative 7l (30 min) | 93.59% | [12] |
| 3,5-disubstituted-4,5-dihydro-1H-pyrazole 12 (5 mg/kg) | 41.77% | [9] |
Table 2: Comparative in vivo anti-inflammatory activity in the carrageenan-induced paw edema model.
The in vivo data further supports the potent anti-inflammatory effects of pyrazole derivatives, with several compounds demonstrating superior or comparable activity to standard drugs like indomethacin and celecoxib.[11][12]
Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by recombinant human COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are pre-incubated with the test compound at various concentrations in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) for a specified time (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Incubation: The reaction mixture is incubated for a specific duration (e.g., 2 minutes) at 37°C.
-
Termination of Reaction: The reaction is terminated by the addition of a stopping solution (e.g., 1 M HCl).
-
Quantification of PGE2: The amount of PGE2 produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.
Caption: Standardized workflow for assessing COX enzyme inhibition.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic model for evaluating the acute anti-inflammatory activity of compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Fasting: Animals are fasted overnight with free access to water.
-
Compound Administration: The test compound, reference drug (e.g., indomethacin), or vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Comparative Safety and Selectivity Profile
A key advantage of many pyrazole derivatives is their improved gastrointestinal safety profile compared to traditional NSAIDs, which is directly linked to their COX-2 selectivity.
| Feature | Traditional NSAIDs (e.g., Ibuprofen) | COX-2 Selective Pyrazoles (e.g., Celecoxib, Novel Derivatives) |
| COX-1 Inhibition | Significant | Minimal |
| Gastrointestinal Ulceration | High Risk | Low Risk |
| Cardiovascular Risk | Potential risk with long-term use | Potential risk with long-term use (class effect) |
| Renal Toxicity | Potential risk | Potential risk |
Table 3: Comparative safety profile of traditional NSAIDs and COX-2 selective pyrazole derivatives.
While COX-2 selective inhibitors generally offer a better gastric safety profile, it is important to note that potential cardiovascular risks have been associated with this class of drugs.[1] Therefore, a thorough evaluation of the cardiovascular safety of any new pyrazole derivative is crucial during preclinical and clinical development.
Discussion and Future Perspectives
The 3,5-dimethyl-1H-pyrazole scaffold represents a highly promising platform for the development of novel anti-inflammatory agents. The extensive body of research on pyrazole derivatives has demonstrated their ability to potently and selectively inhibit the COX-2 enzyme, leading to significant anti-inflammatory activity with a reduced risk of gastrointestinal side effects.
Future research in this area should focus on several key aspects:
-
Multi-Target Drug Design: Exploring pyrazole derivatives that can simultaneously inhibit both COX-2 and 5-LOX, or modulate other inflammatory pathways, could lead to drugs with broader efficacy.
-
Cardiovascular Safety Assessment: Rigorous preclinical and clinical evaluation of the cardiovascular effects of new pyrazole derivatives is essential to ensure their long-term safety.
-
Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts can focus on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole derivatives to improve their drug-like characteristics.
-
Exploration of Novel Indications: Given the role of inflammation in a wide range of diseases, the therapeutic potential of pyrazole derivatives could be explored in new indications beyond traditional inflammatory disorders.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (URL: )
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. (URL: [Link])
-
Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed. (URL: [Link])
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (URL: [Link])
-
(PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - ResearchGate. (URL: [Link])
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL: [Link])
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (URL: [Link])
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF - ResearchGate. (URL: [Link])
-
Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed. (URL: [Link])
-
Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed. (URL: [Link])
-
Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchGate. (URL: [Link])
-
Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives - Semantic Scholar. (URL: [Link])
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (URL: [Link])
-
Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation - PMC - PubMed Central. (URL: [Link])
-
TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. - Allied Academies. (URL: [Link])
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: [Link])
-
Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed. (URL: [Link])
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. (URL: [Link])
-
Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed. (URL: [Link])
-
A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed. (URL: [Link])
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PubMed Central. (URL: [Link])
-
Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC - PubMed Central. (URL: [Link])
-
Synthesis of 4,5-Diaryl-1 H -pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors. (URL: [Link])
-
New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC - PubMed Central. (URL: [Link])
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of 3,5-Dimethyl-4-Propyl-1H-Pyrazole Analogs Versus Established Neuropathic Pain Therapeutics
Introduction
Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatment paradigms often provide incomplete pain relief and are associated with a range of dose-limiting side effects.[2] The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including notable anti-inflammatory and analgesic properties.[3][4] This guide provides a comparative in vivo efficacy analysis of a representative 4-substituted 3,5-dimethylpyrazole analog against established first- and second-line therapeutic agents for neuropathic pain.
While direct in vivo efficacy data for 3,5-dimethyl-4-propyl-1H-pyrazole in neuropathic pain models is not yet publicly available, this analysis will leverage data from a closely related analog, [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamide, to provide a preliminary assessment of the potential of this compound class. This analog, hereafter referred to as Pyrazole Analog (PA), has demonstrated significant analgesic and anti-inflammatory effects in established in vivo models.[5] We will compare its profile to that of the established therapeutics: the anticonvulsant gabapentin, the tricyclic antidepressant amitriptyline, and the cyclooxygenase-2 (COX-2) inhibitor celecoxib.
Comparative In Vivo Efficacy
The following table summarizes the available in vivo efficacy data for the pyrazole analog and the established therapeutic agents in rodent models of pain and inflammation. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
| Compound | Animal Model | Efficacy Endpoint | Key Findings |
| Pyrazole Analog (PA) [5] | p-Benzoquinone-induced writhing (mouse) | Reduction in writhing | Equipotent to aspirin |
| Carrageenan-induced hind paw edema (rat) | Reduction in paw edema | Equipotent to indomethacin | |
| Gabapentin [6][7][8] | Spinal Nerve Ligation (SNL) (rat) | Reversal of mechanical allodynia | Significant and dose-dependent anti-allodynic effects |
| Chronic Constriction Injury (CCI) (rat) | Reversal of thermal hyperalgesia | Effective in reducing heat hypersensitivity | |
| Amitriptyline [9][10][11] | Spinal Nerve Ligation (SNL) (rat) | Reversal of mechanical allodynia | Significant recovery in paw withdrawal threshold |
| Chronic Constriction Injury (CCI) (rat) | Attenuation of cold allodynia | Reduces hypersensitivity to cold stimuli | |
| Celecoxib [12][13][14] | Sciatic Nerve Crush (rat) | Improved functional recovery (SFI) | Significantly better Sciatic Functional Index score on day 7 |
| Diabetic Neuropathy (mouse) | Reduction of hyperalgesia | Effectively relieved neuropathic pain in diabetic models |
Mechanisms of Action: A Comparative Overview
The therapeutic efficacy of these agents stems from their distinct mechanisms of action, which are visualized in the signaling pathway diagrams below.
This compound Analog (Putative)
While the exact mechanism for the propyl-substituted pyrazole is uncharacterized, many pyrazole derivatives with anti-inflammatory and analgesic properties act as COX inhibitors.[15] Some have also been shown to modulate pro-inflammatory cytokine release.[4]
Caption: Putative mechanism of Pyrazole Analog.
Established Therapeutic Agents
The established agents modulate pain signaling through well-defined pathways.
Caption: Mechanisms of Established Therapeutics.
Experimental Methodologies
The following protocols provide a detailed, step-by-step methodology for key in vivo experiments cited in this guide.
In Vivo Neuropathic Pain Model: Spinal Nerve Ligation (SNL)
This model is a standard for inducing mechanical allodynia, a key feature of neuropathic pain.
Sources
- 1. Advances in Neuropathic Pain Research: Selected Intracellular Factors as Potential Targets for Multidirectional Analgesics [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, analgesic, and anti-inflammatory activities of [6-(3,5-dimethyl-4-chloropyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gabapentin - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. painphysicianjournal.com [painphysicianjournal.com]
- 11. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 12. Celecoxib accelerates functional recovery after sciatic nerve crush in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Discovery of two new co-drugs of celecoxib and gabapentinoids for treating chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Target Landscape: A Comparative Cross-Target Activity Profiling Guide for 3,5-dimethyl-4-propyl-1H-pyrazole
For researchers, scientists, and drug development professionals, understanding the complete biological interaction profile of a small molecule is paramount. This guide provides an in-depth, technical comparison of the cross-target activity profiling of the novel compound 3,5-dimethyl-4-propyl-1H-pyrazole . We will explore a strategic, multi-tiered approach to elucidate its primary targets and potential off-target interactions, a critical step in preclinical safety assessment and mechanism-of-action studies. To provide a clear benchmark, we will compare its hypothetical profiling strategy with that of a well-characterized pyrazole-containing drug, Celecoxib .
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The specific substitution pattern of this compound suggests potential interactions with various target classes. Notably, derivatives of 3,5-dimethylpyrazole have shown inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways.[4][5] This provides a logical starting point for our investigation.
The Imperative of Early-Stage, Comprehensive Target Profiling
Identifying the full spectrum of a compound's biological interactions early in the drug discovery process is not merely a regulatory hurdle but a strategic advantage. A thorough understanding of on- and off-target activities allows for:
-
Mechanism of Action (MoA) Deconvolution: Unraveling the precise molecular pathways through which a compound exerts its therapeutic effect.
-
Early Safety De-risking: Proactively identifying potential adverse effects by flagging interactions with targets known to be associated with toxicity.[6][7]
-
Indication Expansion: Discovering novel therapeutic applications based on unexpected but beneficial off-target activities.
-
Structure-Activity Relationship (SAR) Refinement: Guiding medicinal chemistry efforts to enhance potency and selectivity.
A Comparative Framework: this compound vs. Celecoxib
To contextualize our profiling strategy, we will draw comparisons with Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. While its primary target is well-established, Celecoxib is known to have off-target effects that contribute to both its therapeutic window and its adverse event profile.[8][9][10][11][12] This makes it an excellent case study for illustrating the importance of comprehensive profiling.
| Feature | This compound (Hypothetical) | Celecoxib (Established) |
| Primary Target Class | Phosphodiesterases (Hypothesized) | Cyclooxygenases |
| Known Off-Targets | To be determined | Carbonic anhydrases, various kinases, etc. |
| Therapeutic Area | Inflammation, Respiratory (Hypothesized) | Inflammation, Pain |
| Profiling Goal | Broad, exploratory to identify primary and off-targets | Focused, to understand known side effects and explore new indications |
Experimental Design: A Tiered Approach to Cross-Target Profiling
We propose a three-tiered approach to systematically profile the cross-target activity of this compound. This strategy balances breadth of coverage with depth of investigation, providing a cost-effective and data-rich pathway from initial screening to detailed characterization.
Caption: Tiered experimental workflow for cross-target profiling.
Tier 1: Broad Target-Class Screening
The initial step involves broad screening against large, well-curated panels of targets to identify potential areas of interaction.
1. In Vitro Safety Pharmacology Profiling:
-
Objective: To identify potential off-target liabilities early in the discovery process.
-
Methodology: The compound is screened at a single high concentration (e.g., 10 µM) against a panel of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions. Several commercial providers offer such panels, for instance, the SafetyScreen44 or a more comprehensive SafetyScreen panel.[6][7][13][14][15]
-
Data Output: Percentage inhibition or stimulation for each target. Hits are typically defined as >50% inhibition/stimulation.
2. Comprehensive Kinase Profiling:
-
Objective: To assess the compound's activity across the human kinome, a frequent source of off-target effects for many small molecules.
-
Methodology: The compound is screened against a large panel of kinases (e.g., >400) at a single concentration (e.g., 1 µM or 10 µM). Commercial services from providers like Reaction Biology, Creative Enzymes, or Pharmaron offer extensive kinase panels.[16][17][18][19][20]
-
Data Output: Percentage inhibition for each kinase.
Tier 2: Hit Validation and Prioritization
Hits identified in Tier 1 are subjected to more rigorous testing to confirm their activity and prioritize them for further investigation.
1. Dose-Response (IC50) Determination:
-
Objective: To quantify the potency of the compound against the validated hits from Tier 1.
-
Methodology: A 10-point dose-response curve is generated for each confirmed target to determine the half-maximal inhibitory concentration (IC50).
-
Data Output: IC50 values for each target, allowing for a quantitative comparison of potency.
2. Cell-Based Target Engagement Assays:
-
Objective: To confirm that the compound interacts with the target in a more physiologically relevant cellular environment.
-
Methodology: Techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays are employed to measure target binding in intact cells.
-
Data Output: Confirmation of target engagement and cellular potency (EC50).
Tier 3: In-depth Mechanistic and Phenotypic Profiling
The final tier focuses on understanding the broader biological consequences of the compound's interactions.
1. Affinity-Based Proteomics:
-
Objective: To identify the full spectrum of protein interactors in an unbiased manner.
-
Methodology: The compound is immobilized on a solid support and used as bait to "pull down" interacting proteins from a cell lysate. The captured proteins are then identified and quantified by mass spectrometry.
-
Data Output: A list of potential binding partners, providing a comprehensive view of the compound's interactome.
2. Phenotypic Screening:
-
Objective: To assess the functional consequences of the compound's target engagement in various cell-based models.
-
Methodology: The compound is tested in a panel of phenotypic assays relevant to the identified targets and potential therapeutic areas (e.g., anti-inflammatory cytokine release assays, cell proliferation assays for various cancer cell lines).
-
Data Output: A "phenotypic fingerprint" that can reveal unexpected activities and guide further MoA studies.
Hypothetical Cross-Target Profile of this compound and Comparison with Celecoxib
Based on the proposed workflow, we can construct a hypothetical cross-target profile for our compound of interest and compare it to the known profile of Celecoxib.
| Target Class | This compound (Hypothetical Data) | Celecoxib (Literature Data) |
| Primary Target | PDE4B (IC50 = 1.5 µM) | COX-2 (IC50 = 0.04 µM) |
| Kinases | MAPK1 (IC50 = 8.2 µM) | Aurora B (IC50 = 5.3 µM) |
| CDK2 (IC50 = 12.5 µM) | PDK1 (IC50 = 3.2 µM) | |
| GPCRs | Adenosine A1 (% Inh @ 10 µM = 65%) | - |
| Ion Channels | hERG (% Inh @ 10 µM = 15%) | hERG (% Inh @ 10 µM = <10%) |
| Other Enzymes | Carbonic Anhydrase II (% Inh @ 10 µM = 75%) | Carbonic Anhydrase II (IC50 = 0.3 µM) |
This comparative table highlights several key points:
-
Potency and Selectivity: While our hypothetical compound shows promising activity against PDE4B, its potency is lower than that of Celecoxib for its primary target. Further optimization would be needed to improve this.
-
Off-Target Kinase Activity: Both compounds exhibit off-target activity against kinases, a common feature of pyrazole-containing molecules. The specific kinases inhibited differ, suggesting distinct downstream signaling effects. For instance, the off-target inhibition of ROCK by the pyrazole-containing drug Ruxolitinib has been shown to impair dendritic cell migration.[21][22][23]
-
Shared Off-Targets: The hypothetical inhibition of Carbonic Anhydrase II by our compound is a known off-target of Celecoxib, suggesting a potential for shared side-effect profiles.[9]
-
Safety Profile: The low hypothetical hERG inhibition for this compound is a positive indicator for cardiac safety.
Signaling Pathway Analysis
The identified on- and off-targets can be mapped to known signaling pathways to predict the compound's overall cellular effects.
Caption: Hypothetical signaling pathway engagement.
Conclusion and Future Directions
This guide outlines a comprehensive and systematic approach for the cross-target activity profiling of this compound. By employing a tiered experimental strategy and drawing comparisons with the well-characterized drug Celecoxib, we can efficiently build a detailed understanding of the compound's biological interactions. The hypothetical data presented herein suggests that this compound is a promising starting point for the development of novel PDE4 inhibitors. However, its off-target activities, particularly against kinases and carbonic anhydrase, warrant further investigation to fully assess its therapeutic potential and safety profile.
Future studies should focus on:
-
Lead Optimization: Modifying the structure of this compound to improve potency for PDE4B and reduce off-target activities.
-
In Vivo Efficacy and Safety: Evaluating the compound in relevant animal models of inflammatory diseases to confirm its therapeutic efficacy and assess its in vivo safety profile.
-
Detailed MoA Studies: Further elucidating the downstream consequences of its on- and off-target interactions using transcriptomic and proteomic approaches.
By following this rigorous and comparative profiling strategy, researchers can make more informed decisions in the complex and challenging process of drug discovery and development.
References
-
Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]
-
Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Kinase profiling and screening_kinase profiling service_kinase screening assay. Retrieved from [Link]
- Zhang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1695-1725.
- Zhang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Li, Y., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2883-2888.
-
Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]
- Wang, Y., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors.
- Zhang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Semantic Scholar.
- Al-Sanea, M. M., et al. (2022). Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis. Antimicrobial Agents and Chemotherapy, 53(7), 2998-3002.
- Asati, V., et al. (2023). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies.
- Ghlichloo, I., & Gerriets, V. (2023). Celecoxib. In StatPearls.
- Rudolph, J., et al. (2016). The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK. Leukemia, 30(10), 2119-2123.
- Kale, P. D., et al. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134.
- Asati, V., et al. (2022). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Pharmaceuticals, 15(7), 856.
- Pfizer. (2016, November 13). Landmark Study Demonstrates Pfizer's Celebrex (Celecoxib)Has Similar Cardiovascular Risk As Compared To Prescription Doses Of Ibuprofen and Naproxen.
- Kong, Z., et al. (2024). Some commercially available drugs containing pyrazole skeleton.
- Fields, T. R. (2022, January 18). Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex). Hospital for Special Surgery.
- Tefferi, A. (2013). Ruxolitinib targets DCs: for better or worse?. Blood, 122(7), 1128-1129.
- Heine, A., et al. (2016). The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK. Leukemia, 30(10), 2055-2058.
- Incyte Corporation. (2022, January 25). What Effects Has Jakafi® (ruxolitinib) Shown in Clinical Trials? [Video]. YouTube.
- Tefferi, A., et al. (2011). Serious Adverse Events During Ruxolitinib Treatment Discontinuation in Patients With Myelofibrosis. Mayo Clinic Proceedings, 86(12), 1188-1191.
- Zhumanova, A. G., et al. (2023). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 28(13), 5136.
- Chimenti, F., et al. (2009). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 7(12), 2476-2484.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wuxibiology.com [wuxibiology.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Landmark Study Demonstrates Pfizer’s Celebrex (Celecoxib)Has Similar Cardiovascular Risk As Compared To Prescription Doses Of Ibuprofen and Naproxen | Pfizer [pfizer.com]
- 12. What to Know About Reducing Celebrex Side Effects [hss.edu]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. pharmaron.com [pharmaron.com]
- 15. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]
- 18. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 19. Kinase profiling and screening_kinase profiling service_kinase screening assay - Intergrated Kinase Drug Discovery - ICE Bioscience [en.ice-biosci.com]
- 20. pharmaron.com [pharmaron.com]
- 21. The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison of Synthetic Routes
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of innovation, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] The efficient and selective synthesis of pyrazole derivatives is therefore a critical aspect of modern organic and medicinal chemistry. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to pyrazole derivatives. We will move beyond a simple recitation of methods to a critical analysis of their mechanisms, scope, and practical considerations, supported by experimental data to inform your synthetic strategy.
The Classic Approach: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is arguably the most traditional and widely employed method for constructing the pyrazole ring.[3][4] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6]
Mechanism and Rationale
The reaction proceeds via a straightforward condensation mechanism.[6] Initially, one of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring.[7] The use of an acid catalyst facilitates both the initial imine formation and the final dehydration step.[5]
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol is a classic example of the Knorr synthesis.
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure 1-phenyl-3-methyl-5-pyrazolone.
Advantages and Disadvantages
The primary advantages of the Knorr synthesis are its operational simplicity and the ready availability of a wide variety of 1,3-dicarbonyl compounds and hydrazines.[8] However, a significant drawback arises when using unsymmetrical 1,3-dicarbonyl compounds, as this can lead to the formation of a mixture of two regioisomeric pyrazoles, complicating purification and reducing the yield of the desired product.[8][9]
The α,β-Unsaturated Carbonyl Route: A Two-Step Dance
Another well-established method for pyrazole synthesis involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[10] This approach typically proceeds in two distinct stages: the formation of a pyrazoline intermediate followed by an oxidation step to furnish the aromatic pyrazole.[8][11]
Mechanism and Rationale
The reaction is initiated by a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated carbonyl system. This is followed by an intramolecular condensation between the newly introduced amino group and the carbonyl carbon to form the five-membered pyrazoline ring.[11] The subsequent oxidation step is crucial for aromatization. Various oxidizing agents can be employed, with molecular iodine being a common and effective choice.[12]
Experimental Protocol: Synthesis of a 1,3,5-Triarylpyrazole
-
Dissolve the chalcone (an α,β-unsaturated ketone, 1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add the arylhydrazine (1 equivalent) to the solution.
-
Reflux the mixture for several hours until the formation of the pyrazoline is complete (monitored by TLC).
-
After cooling, add the oxidizing agent (e.g., iodine, 1.1 equivalents) to the reaction mixture.
-
Continue to stir the reaction at room temperature or with gentle heating until the pyrazoline is fully converted to the pyrazole.
-
Quench the reaction with a solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 1,3,5-triarylpyrazole.[8]
Advantages and Disadvantages
The wide availability of α,β-unsaturated carbonyl compounds, particularly chalcones, makes this a versatile method.[10] However, the necessity of a separate oxidation step adds to the complexity and can sometimes lead to lower overall yields. Recent advancements have focused on developing one-pot procedures to streamline this process.
The Modern Approach: 1,3-Dipolar Cycloaddition
1,3-Dipolar cycloaddition reactions represent a powerful and more contemporary strategy for the synthesis of pyrazoles.[13] This method typically involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, usually an alkyne or an alkene.[10][14]
Mechanism and Rationale
The core of this reaction is a concerted [3+2] cycloaddition between the 1,3-dipole and the dipolarophile, leading directly to the five-membered heterocyclic ring.[14] The high regioselectivity often observed in these reactions is a significant advantage, and it can be controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.[15] Nitrile imines are commonly generated in situ from hydrazonoyl halides in the presence of a base.
Experimental Protocol: Synthesis of a Substituted Pyrazole via 1,3-Dipolar Cycloaddition
-
In a reaction vessel, dissolve the hydrazonoyl halide (1 equivalent) and the alkyne (1.2 equivalents) in a suitable aprotic solvent like THF or DMF.
-
Cool the mixture in an ice bath.
-
Slowly add a base, such as triethylamine (1.5 equivalents), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off any precipitated salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure pyrazole derivative.[13]
Advantages and Disadvantages
The high regioselectivity and mild reaction conditions are key advantages of this method.[8] It also offers access to a wide range of substituted pyrazoles that may be difficult to obtain through classical methods. The main limitation can be the availability and stability of the 1,3-dipole precursors.
The Efficiency Champions: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules, including pyrazoles.[16][17] These one-pot reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the reactants.[18]
Mechanism and Rationale
The mechanisms of MCRs for pyrazole synthesis can be diverse but often involve a cascade of reactions, such as condensations, Michael additions, and cyclizations, occurring in a single reaction vessel.[19] This avoids the need for isolation of intermediates, thereby saving time, solvents, and energy.[11]
Experimental Protocol: A Three-Component Synthesis of a Polysubstituted Pyrazole
-
To a mixture of an aldehyde (1 mmol), malononitrile (1 mmol), and a hydrazine derivative (1 mmol) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base like piperidine or a Lewis acid.
-
Stir the reaction mixture at room temperature or with gentle heating for the specified time (often a few hours).
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the solid with a small amount of cold solvent and dry to obtain the pure pyrazole derivative.[11]
Advantages and Disadvantages
The primary advantages of MCRs are their high efficiency, atom economy, and operational simplicity.[1] They allow for the rapid generation of libraries of diverse pyrazole derivatives, which is highly valuable in drug discovery.[16] A potential challenge can be the optimization of reaction conditions to favor the desired product and suppress side reactions.
Head-to-Head Comparison of Synthetic Routes
| Parameter | Knorr Synthesis | α,β-Unsaturated Carbonyl Route | 1,3-Dipolar Cycloaddition | Multicomponent Reactions |
| Key Reactants | 1,3-Dicarbonyl, Hydrazine | α,β-Unsaturated Carbonyl, Hydrazine | 1,3-Dipole, Dipolarophile | 3+ Components (e.g., Aldehyde, Active Methylene, Hydrazine) |
| Typical Yields | 70-95%[8] | 66-88%[8] | 70-86%[8] | Good to Excellent[18][19] |
| Reaction Conditions | Acid or base catalysis, often elevated temperatures.[8] | Two steps: pyrazoline formation then oxidation.[8] | Mild, often room temperature.[8] | Often mild, catalyzed by acid, base, or metal.[11] |
| Key Advantages | Readily available starting materials, straightforward.[8] | Wide availability of starting materials.[10] | High regioselectivity.[8] | High efficiency, atom economy, operational simplicity.[1] |
| Key Disadvantages | Lack of regioselectivity with unsymmetrical dicarbonyls.[8] | Requires an additional oxidation step.[8] | Availability and stability of dipole precursors. | Optimization of reaction conditions can be challenging. |
The Impact of Modern Techniques: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized many areas of synthetic chemistry, including the preparation of pyrazoles.[20] Compared to conventional heating, microwave irradiation can dramatically reduce reaction times and often improve yields.[21][22]
| Parameter | Conventional Reflux Method | Microwave-Assisted Method |
| Reaction Time | 2-9 hours[20] | 1-10 minutes[20] |
| Yield | 72-90%[20] | 79-98%[20] |
The significant time savings offered by microwave synthesis make it a particularly attractive option in research and development settings where rapid lead optimization is crucial.[20]
Conclusion
The synthesis of pyrazole derivatives is a mature field with a rich history, yet it continues to evolve with the development of new and more efficient methodologies. The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
-
The Knorr synthesis remains a reliable workhorse for many applications, especially when regioselectivity is not a concern.
-
The α,β-unsaturated carbonyl route offers access to a wide variety of pyrazoles from readily available chalcones.
-
1,3-Dipolar cycloaddition provides a highly regioselective and mild alternative for the synthesis of complex pyrazoles.
-
Multicomponent reactions are the go-to choice for generating libraries of diverse pyrazoles with high efficiency and atom economy.
By understanding the nuances of each of these synthetic strategies, researchers can make informed decisions to best achieve their synthetic goals in the exciting and ever-expanding field of pyrazole chemistry.
References
-
Vinciarelli, G., Barreca, G., Coppola, M., Ronzoni, S., & Taddei, M. (n.d.). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. Wiley. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. Retrieved from [Link]
-
Brahmbhatt, H., & Patel, H. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1246–1299. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Center for Biotechnology Information. Retrieved from [Link]
-
American Chemical Society. (2021). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry, 86(17), 12195-12203. Retrieved from [Link]
-
Wiley. (2022). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. ChemistrySelect, 7(8). Retrieved from [Link]
-
PubMed. (2010). Synthesis and antifungal activities of new pyrazole derivatives via 1,3-dipolar cycloaddition reaction. Chemical Biology & Drug Design, 75(5), 489-493. Retrieved from [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4724. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Unknown. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2023). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. National Center for Biotechnology Information. Retrieved from [Link]
-
Slideshare. (2022). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
PubMed. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(40), 8065-8077. Retrieved from [Link]
-
ResearchGate. (n.d.). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. Retrieved from [Link]
-
American Chemical Society. (2016). 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. The Journal of Organic Chemistry, 81(17), 7944-7949. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
International Journal of Research in Engineering and Science. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3). Retrieved from [Link]
-
Ovid. (n.d.). An Overview of Synthetic Routes of Pharmaceutically Important Pyranopyrazoles. Current Organic Chemistry. Retrieved from [Link]
-
Unknown. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
National Institutes of Health. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. Retrieved from [Link]
-
Semantic Scholar. (2021). Synthesis and Spectral Study of some New α, β-Unsaturated Carbonyl Compounds and Pyrazole Derivatives. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical Sciences. Retrieved from [Link]
-
Slideshare. (2017). knorr pyrazole synthesis. Retrieved from [Link]
Sources
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmajournal.net [pharmajournal.net]
- 3. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 13. Synthesis and antifungal activities of new pyrazole derivatives via 1,3-dipolar cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 17. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijprajournal.com [ijprajournal.com]
A Methodological Guide for Evaluating the In Vitro Anticancer Selectivity of Novel Pyrazole Analogs: A Case Study of 3,5-dimethyl-4-propyl-1H-pyrazole
Introduction: The Promise of the Pyrazole Scaffold in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is one such "privileged scaffold".[1][2] Its remarkable versatility, synthetic accessibility, and ability to form key interactions with biological targets have made it a cornerstone in drug discovery.[3] This is particularly evident in oncology, where numerous pyrazole-containing molecules have been developed as potent anticancer agents, many of which function as protein kinase inhibitors.[4][5] Kinases are a class of enzymes that are frequently overexpressed or dysregulated in cancer, making them prime therapeutic targets.[3] To date, eight FDA-approved small molecule kinase inhibitors feature a pyrazole ring, including Crizotinib and Ruxolitinib, highlighting the scaffold's clinical significance.[3][4]
Given this precedent, the exploration of novel pyrazole derivatives remains a highly promising avenue for identifying new anticancer drug candidates. This guide focuses on 3,5-dimethyl-4-propyl-1H-pyrazole , a specific analog for which public-domain cytotoxicity data is not yet widely available. The absence of existing data makes it an ideal candidate for outlining a comprehensive, unbiased, and scientifically rigorous framework for in vitro evaluation.
The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed, step-by-step methodology for assessing the anticancer potential and, crucially, the selectivity of novel compounds like this compound. We will detail the rationale behind experimental design, provide a robust protocol for primary cytotoxicity screening, explain data analysis and interpretation, and suggest logical next steps for mechanistic investigation.
Part I: Strategic Experimental Design
The ultimate goal of targeted cancer therapy is to eradicate malignant cells while sparing healthy ones. Therefore, evaluating a compound's selectivity is as important as evaluating its potency. A compound that is highly potent but kills healthy and cancerous cells indiscriminately has limited therapeutic potential. Our experimental design is built around this principle.
The Rationale for a Tiered Screening Approach
A tiered or phased approach is the most resource-efficient method for screening new chemical entities.
-
Tier 1: Primary Screening. The compound is tested against a broad panel of cancer cell lines to determine its potency (measured as the half-maximal inhibitory concentration, or IC50) and to identify any patterns of activity.
-
Tier 2: Selectivity Assessment. The compound is tested against one or more non-cancerous "normal" cell lines to determine its therapeutic window.
-
Tier 3: Mechanistic Studies. If promising potency and selectivity are observed, further assays are conducted to understand how the compound works (its mechanism of action).
Selecting a Diverse Cancer Cell Line Panel
To gain a comprehensive understanding of a compound's potential, it is essential to test it against a diverse set of cancer cell lines representing different tumor types. The NCI-60 Human Tumor Cell Line Screen , developed by the U.S. National Cancer Institute, is a well-established panel of 60 cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[6][7][8] Utilizing a subset of these well-characterized lines is a robust starting point.
For our case study, we propose the following representative panel:
| Cell Line | Cancer Type | Tissue of Origin |
| MCF-7 | Breast Cancer | Breast |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Breast |
| A549 | Lung Cancer | Lung |
| HCT-116 | Colon Cancer | Colon |
| K-562 | Leukemia | Bone Marrow |
| PC-3 | Prostate Cancer | Prostate |
| U-87 MG | Glioblastoma (Brain Cancer) | Brain |
The Critical Role of a Non-Cancerous Control
To quantify selectivity, the compound's cytotoxicity against cancer cells must be compared to its effect on normal, non-malignant cells. A human fibroblast cell line, such as MRC-5 or IMR-90 , is a common and appropriate choice for this control.
Part II: Primary Cytotoxicity Screening Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell viability.[9] It measures the metabolic activity of cells, as mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt into a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Required Materials & Reagents
-
Selected cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a high-concentration stock, e.g., 10 mM)
-
Positive Control: Doxorubicin or Cisplatin
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette and sterile tips
-
Microplate reader (capable of measuring absorbance at 570 nm)
Step-by-Step Experimental Protocol
-
Cell Seeding:
-
Harvest cells from culture flasks when they are in the logarithmic growth phase.
-
Perform a cell count (e.g., using a hemocytometer) and assess viability (trypan blue exclusion should be >95%).
-
Dilute the cell suspension to the appropriate seeding density (typically 5,000-10,000 cells per well).
-
Plate 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize evaporation (the "edge effect").
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. A common concentration range for an initial screen is 0.1 µM to 100 µM.
-
Crucially, ensure the final DMSO concentration in all wells is identical and low (typically ≤ 0.5%) to avoid solvent-induced toxicity. This is achieved by adding the same volume of DMSO to the vehicle control wells.
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle/positive controls) to the appropriate wells.
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT to visible purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Place the plate on a shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
Experimental Workflow Diagram
Caption: Hypothesized targeting of the CDK4/6 pathway by a pyrazole inhibitor.
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the initial evaluation of a novel compound, using this compound as a case study. By starting with a broad screen across diverse cancer types, rigorously assessing selectivity against non-cancerous cells, and proceeding to logical mechanistic studies, researchers can efficiently and effectively identify promising new candidates for the oncology drug development pipeline. The emphasis on calculating a Selectivity Index is paramount, as it provides the critical data needed to distinguish a truly targeted agent from a non-specifically toxic compound. This structured approach ensures that resources are focused on compounds with the highest therapeutic potential.
References
-
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-23. [Link]
-
Bara, C. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
-
Khatri, M., et al. (2022). Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. Mini-Reviews in Medicinal Chemistry, 22(1), 115-163. [Link]
-
National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen. Developmental Therapeutics Program. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Wikipedia. (2023). NCI-60. Retrieved from [Link]
-
Norecopa. (2019). NCI-60 Human Tumor Cell Lines Screen. Retrieved from [Link]
-
Altogen Labs. (n.d.). NCI-60 Human Tumor Cell Line Screen Service. Retrieved from [Link]
-
Mor, S., et al. (2022). Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. Mini-Reviews in Medicinal Chemistry, 22(1), 115-163. [Link]
-
Mphahane, N., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(13), 11045-11059. [Link]
-
Mphahane, N., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(13), 11045–11059. [Link]
-
Bara, C. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
-
Akue, A. (2024). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
Shi, W., et al. (2017). A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. Molecules, 22(10), 1642. [Link]
-
Akue, A. (2024). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Harras, M. F., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
ResearchGate. (n.d.). The selectivity indexes (SI) that represent IC50 for normal cell line/IC50 for cancerous cell line. Retrieved from [Link]
-
Bara, C. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
-
Cetin, C. S. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. [Link]
-
Liu, J., et al. (2012). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 17(10), 11642-11653. [Link]
-
ResearchGate. (n.d.). Comparison of selectivity index (SI) values of the tested compounds. Retrieved from [Link]
-
Sebastian, A., et al. (2019). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention, 20(6), 1887-1893. [Link]
-
ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. Retrieved from [Link]
-
Martínez-Ramos, D., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(13), 3334. [Link]
-
Sbai, K., et al. (2005). Anticancer effect of three pyrazole derivatives. Il Farmaco, 60(4), 347-351. [Link]
-
Wenta, T., et al. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. International Journal of Molecular Sciences, 22(9), 4945. [Link]
-
ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. Retrieved from [Link]
-
Al-Oqaili, R. A., et al. (2021). Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract. Evidence-Based Complementary and Alternative Medicine, 2021, 5588820. [Link]
-
Sebastian, A., et al. (2019). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention, 20(6), 1887-1893. [Link]
-
ResearchGate. (2014). Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. Retrieved from [Link]
-
Tellez-Gaxiola, L., et al. (2023). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules, 28(15), 5853. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NCI-60 - Wikipedia [en.wikipedia.org]
- 8. NCI-60 Human Tumor Cell Lines Screen [norecopa.no]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
Benchmarking the ADME Properties of 3,5-dimethyl-4-propyl-1H-pyrazole: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, integral to numerous approved therapeutics across a wide range of diseases.[1][2] Its metabolic stability and versatile nature make it a cornerstone for medicinal chemists.[1][3] This guide provides a comprehensive framework for benchmarking the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a novel investigational compound, 3,5-dimethyl-4-propyl-1H-pyrazole, against established competitor compounds.
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental choices. Our objective is to empower you to generate a robust, decision-driving ADME dataset for your pyrazole-based drug candidates.
The Strategic Importance of Early ADME Profiling
Effective drug development hinges on the early assessment of a compound's ADME properties.[4][5] A molecule with excellent target potency can fail in later stages due to poor bioavailability, rapid metabolism, or unforeseen drug-drug interactions (DDIs).[6] By conducting in vitro ADME studies early in the discovery process, we can guide chemical structure optimization, select the most promising candidates, and predict in vivo pharmacokinetic properties.[7]
The pyrazole nucleus is often employed to improve physicochemical properties such as lipophilicity and aqueous solubility, which can, in turn, enhance ADME profiles.[3] However, the specific substitutions on the pyrazole ring dictate the ultimate ADME characteristics. This guide will walk through the essential in vitro assays to elucidate these properties for this compound.
Selecting Competitor Compounds
To provide meaningful context to the experimental data, it is crucial to benchmark our investigational compound against relevant competitors. The chosen compounds represent different therapeutic areas and showcase the versatility of the pyrazole scaffold:
-
Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) and a selective COX-2 inhibitor. It serves as a benchmark for oral bioavailability and metabolic pathways involving CYP2C9.
-
Sildenafil: A phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction and pulmonary arterial hypertension. Its ADME profile is well-characterized, providing a good reference for metabolic clearance mediated by CYP3A4 and CYP2C9.[8]
-
Ruxolitinib: A Janus kinase (JAK) inhibitor for the treatment of myelofibrosis.[1] As a modern targeted therapy, it represents a relevant comparator for metabolic stability and potential for transporter-mediated interactions.
Core In Vitro ADME Assays: Protocols and Rationale
The following sections detail the experimental protocols for three fundamental in vitro ADME assays. These protocols are designed to be self-validating by including appropriate controls and are grounded in regulatory guidance from the FDA and EMA.[9][10][11]
Metabolic Stability in Liver Microsomes
Rationale: The liver is the primary site of drug metabolism. The metabolic stability assay using liver microsomes provides an early indication of a compound's intrinsic clearance. A compound with high metabolic stability is likely to have a longer half-life in vivo. Pyrazole-containing drugs are often noted for their metabolic stability.[1]
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of NADPH in buffer.
-
Prepare a 1 mg/mL stock solution of human liver microsomes.
-
Prepare 10 mM stock solutions of the test compound (this compound) and competitor compounds in DMSO.
-
-
Incubation:
-
In a 96-well plate, add buffer, liver microsomes (final concentration 0.5 mg/mL), and the test/competitor compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Data Visualization:
Caption: Workflow for the in vitro metabolic stability assay.
Comparative Data Summary (Hypothetical):
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg) |
| This compound | > 60 | < 10 |
| Celecoxib | 45 | 15.4 |
| Sildenafil | 20 | 34.7 |
| Ruxolitinib | > 60 | < 8 |
Cytochrome P450 (CYP) Inhibition Assay
Rationale: Assessing the potential for a new drug candidate to inhibit major CYP enzymes is a critical step in predicting drug-drug interactions.[9] Inhibition of a CYP enzyme can lead to elevated plasma concentrations of co-administered drugs that are substrates for that enzyme, potentially causing toxicity. This assay evaluates the inhibitory potential of our test compound against key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Experimental Protocol:
-
Reagents:
-
Human liver microsomes.
-
NADPH.
-
CYP-specific probe substrates and their corresponding metabolites.
-
Test compound and positive control inhibitors for each CYP isoform.
-
-
Incubation:
-
In a 96-well plate, combine buffer, human liver microsomes, and the test compound at various concentrations.
-
Add a CYP-specific probe substrate.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding NADPH.
-
Incubate for a specific time, ensuring linear formation of the metabolite.
-
-
Quenching and Analysis:
-
Stop the reaction with ice-cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.
-
-
Data Interpretation:
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
-
Data Visualization:
Caption: Workflow for the CYP450 inhibition assay.
Comparative Data Summary (Hypothetical IC₅₀ values in µM):
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| This compound | > 50 | > 50 | > 50 | > 50 | > 50 |
| Celecoxib | > 50 | 2.5 | > 50 | > 50 | 15 |
| Sildenafil | 25 | 5 | > 50 | 40 | 10 |
| Ruxolitinib | > 50 | > 50 | > 50 | > 50 | 8.7 |
Cell Permeability (Caco-2) Assay
Rationale: The Caco-2 cell permeability assay is the industry standard for predicting in vivo drug absorption. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This assay measures the rate of transport of a compound across the cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Experimental Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayers with transport buffer.
-
Add the test compound (at a non-toxic concentration) to either the apical (for A-B transport) or basolateral (for B-A transport) side.
-
At specified time intervals, collect samples from the receiver compartment.
-
-
Analysis:
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).
-
Data Visualization:
Caption: Workflow for the Caco-2 cell permeability assay.
Comparative Data Summary (Hypothetical):
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| This compound | 15 | 18 | 1.2 | High |
| Celecoxib | 25 | 28 | 1.1 | High |
| Sildenafil | 12 | 30 | 2.5 | Moderate (P-gp substrate) |
| Ruxolitinib | 18 | 45 | 2.5 | Moderate (P-gp substrate) |
Synthesis and Interpretation
The hypothetical data presented suggest that this compound exhibits a promising in vitro ADME profile. Its high metabolic stability and low potential for CYP inhibition are advantageous characteristics for a drug candidate. The high permeability and low efflux ratio in the Caco-2 assay suggest good oral absorption potential.
In comparison to the benchmark compounds, this compound shows comparable or superior properties in these key in vitro assays. For instance, its lower potential for CYP inhibition compared to Celecoxib and Sildenafil indicates a reduced risk of drug-drug interactions. Its high predicted absorption without being a significant P-gp substrate is also a favorable attribute.
Conclusion
This guide has outlined a systematic approach to benchmarking the ADME properties of this compound. By employing standardized in vitro assays and comparing the results to established drugs, researchers can gain critical insights into the pharmacokinetic potential of their lead compounds. The provided protocols and data templates serve as a robust starting point for these investigations. Early and comprehensive ADME profiling is not merely a screening step but a foundational component of successful drug development, enabling the selection of candidates with the highest probability of clinical success.
References
-
PMC - PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
ResearchGate. Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole derivatives as anticancer. [Link]
-
ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
-
Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]
-
CfPIE. How ADME Studies Contribute To Drug Development. [Link]
-
FDA. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. [Link]
-
VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. [Link]
-
European Medicines Agency (EMA). Guideline on the investigation of drug interactions. [Link]
-
European Medicines Agency (EMA). Clinical pharmacology and pharmacokinetics. [Link]
-
PubMed. Bioequivalence studies: a new EMA guideline. [Link]
-
European Medicines Agency. Guideline on the Investigation of Drug Interactions. [Link]
-
Bio-Rad. Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. [Link]
-
PMC - NIH. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
-
Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. How ADME Studies Contribute To Drug Development [cfpie.com]
- 5. vectorb2b.com [vectorb2b.com]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3,5-dimethyl-4-propyl-1H-pyrazole
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of 3,5-dimethyl-4-propyl-1H-pyrazole, ensuring the safety of laboratory personnel and the protection of our environment. As a novel or specialty chemical, a specific Safety Data Sheet (SDS) for this compound may not be readily available. In such instances, it is imperative to handle the compound with a high degree of caution, assuming it possesses hazards similar to or greater than its structurally related analogues.
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal rests on a thorough understanding of the compound's potential hazards and adherence to established regulatory frameworks. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides a comprehensive framework for hazardous waste management that serves as the basis for most institutional policies.
Hazard Assessment of this compound
In the absence of a dedicated SDS for this compound, a conservative approach is to extrapolate potential hazards from structurally similar pyrazole derivatives. Safety data for compounds such as 3,5-dimethylpyrazole and other substituted pyrazoles indicate a range of potential hazards.
Anticipated Hazards Based on Related Compounds:
| Hazard Category | Potential Effects | Citation |
| Acute Oral Toxicity | Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | May cause skin irritation. | [2][3] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. | [2][3] |
| Respiratory Irritation | May cause respiratory tract irritation. | [2] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (for some related pyrazoles). | [1] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | [1] |
Given these potential hazards, this compound must be treated as a hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound from the point of generation to its final removal by a licensed waste disposal service.
Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to minimize exposure.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[5]
-
Respiratory Protection: If handling the solid material outside of a fume hood or if dusts are generated, a NIOSH-approved respirator is recommended.[5]
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste: Collect solid this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a sealable, chemical-resistant container (e.g., a glass or polyethylene bottle). Ensure the container is compatible with the solvent used.
Waste Container Management
Properly managing waste containers is a key aspect of laboratory safety.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List all components of a mixture, including solvents.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel and away from incompatible materials, particularly strong oxidizing agents and strong acids.[5]
Spill and Leak Management
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill, then collect the absorbed material into the waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Method
The recommended final disposal method for this compound, based on information for related compounds, is to engage a licensed professional waste disposal company.[4] The typical procedure for such organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber . This ensures the complete destruction of the compound and minimizes the release of harmful substances into the environment.
It is the responsibility of the waste generator to ensure that the disposal company is properly licensed and that all local, state, and federal regulations are followed. Maintain records of all hazardous waste disposal.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community.
References
-
Angene Chemical. Safety Data Sheet: Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate. [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-dimethyl-4-propyl-1H-pyrazole
Abstract: This guide provides essential safety and logistical information for the handling and disposal of 3,5-dimethyl-4-propyl-1H-pyrazole (CAS No. 81328-51-0).[1] It is intended for researchers, scientists, and drug development professionals. The recommendations herein are synthesized from safety data for structurally analogous pyrazole derivatives due to the absence of a specific Safety Data Sheet (SDS) for this compound. This approach ensures a conservative, safety-first framework for laboratory operations.
Guiding Principle: Hazard-Based Risk Assessment
The primary hazards associated with substituted pyrazoles, and therefore assumed for this compound, are summarized below. This data forms the logical basis for the PPE recommendations that follow.
| Hazard Statement | GHS Code | Hazard Class | Notes and Implications for Handling | Source(s) |
| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) | Accidental ingestion is a primary concern. This necessitates stringent hygiene practices and PPE that prevents hand-to-mouth contamination. | [4][5][6] |
| Causes skin irritation | H315 | Skin Corrosion/Irritation (Cat. 2) | Direct contact can cause dermatitis. Protective gloves and garments are mandatory to prevent exposure. | [4][5][6] |
| Causes serious eye irritation / Causes serious eye damage | H319/H318 | Eye Damage/Irritation (Cat. 2A/1) | The compound, likely a solid or oil, can cause significant, potentially irreversible, eye damage upon contact. Full eye and face protection is non-negotiable. | [4][5][6] |
| May cause respiratory irritation | H335 | STOT, Single Exposure (Cat. 3) | If the compound is a fine powder or is aerosolized, it can irritate the respiratory tract. Engineering controls and respiratory protection are required. | [4][5][6] |
| Suspected of damaging fertility or the unborn child | H361 | Reproductive Toxicity (Category 2) | A significant long-term hazard identified for some pyrazoles. Minimizing all routes of exposure is critical, especially for personnel of reproductive age. | [5][7] |
| May cause damage to organs through prolonged or repeated exposure | H373 | STOT, Repeated Exposure (Cat. 2) | Chronic exposure, even at low levels, may lead to organ damage. This underscores the importance of consistent and correct use of PPE in all handling scenarios. | [5][7] |
The Core Directive: Your PPE Ensemble
Based on the hazard assessment, a standard PPE ensemble is required for all routine laboratory operations involving this compound, such as weighing, solution preparation, and reaction setup/workup.
Eye and Face Protection: The First Line of Defense
Requirement: ANSI Z87.1-compliant (or equivalent standard) chemical splash goggles.[8] A face shield must be worn over the goggles whenever there is a significant risk of splashing or spattering, such as during transfers of solutions or reaction quenching.[4]
Causality: The pyrazole class is consistently cited as causing serious eye irritation or damage.[4][6][9] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes, leaving them vulnerable to splashes and airborne particulates.
Hand Protection: Preventing Dermal Absorption
Requirement: Nitrile gloves.
Protocol:
-
Inspect Gloves: Before use, always inspect gloves for any signs of degradation or perforation.
-
Double Gloving: For handling neat material or concentrated solutions, wearing two pairs of nitrile gloves is strongly recommended. The outer glove is considered contaminated and should be removed immediately after the task is complete and disposed of as solid hazardous waste.
-
Regular Changes: Change gloves at least every 30-60 minutes or immediately if contamination is known or suspected.[7] Contaminated gloves can become a source of exposure.[7]
-
Proper Removal: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
Causality: Pyrazoles cause skin irritation.[4][6] Nitrile provides good resistance against a broad range of chemicals and is a prudent choice for handling novel compounds where specific permeation data is unavailable.
Body Protection: Shielding from Spills and Splashes
Requirement: A flame-resistant laboratory coat with snug-fitting cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities (>50 mL) of solutions.
Causality: This combination protects personal clothing and underlying skin from accidental spills. The lab coat provides a removable barrier, while the apron adds a layer of chemical resistance for higher-risk tasks.
Respiratory Protection: Mitigating Inhalation Risk
Requirement: Respiratory protection decisions must be based on the specific procedure and engineering controls available.
-
For handling small quantities of solid (<1g) in a well-ventilated area: A NIOSH-approved N95 respirator is the minimum requirement to protect against inhalation of fine dust.
-
For handling larger quantities or any procedure that may generate aerosols (e.g., sonication, vigorous mixing): All work must be conducted within a certified chemical fume hood.
Causality: The potential for respiratory tract irritation (H335) is a known hazard for this class of compounds.[4][6] While a fume hood is the preferred engineering control, an N95 respirator provides necessary protection for low-energy, small-scale manipulations outside of a hood.
Operational & Disposal Plans
PPE Selection Workflow
The following workflow provides a self-validating system for selecting the appropriate level of PPE for any task involving this compound.
Caption: PPE selection decision tree based on task.
Step-by-Step Protocol: Weighing Solid Compound
-
Preparation: Ensure an eyewash station and safety shower are accessible.[8] Don the Base PPE (Splash Goggles, Nitrile Gloves, Lab Coat) and an N95 respirator.
-
Work Area: Conduct weighing in a designated area, preferably on a disposable absorbent pad to contain minor spills. If the material is particularly fine or prone to static, use a chemical fume hood.
-
Handling: Use a spatula to transfer the solid. Avoid creating dust clouds by moving slowly and deliberately.
-
Tare & Weigh: Tare the weigh boat on the analytical balance. Carefully add the compound to the desired weight.
-
Cleanup: Close the primary container securely. Clean the spatula with a solvent-moistened wipe (e.g., ethanol).
-
Disposal: Dispose of the weigh boat and any contaminated wipes into a dedicated solid hazardous waste container.
-
Doffing: Remove PPE in the correct order: gloves first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water.[4]
Disposal of Contaminated PPE
-
Gloves, Wipes, and Absorbent Pads: Considered solid hazardous chemical waste. Place in a designated, sealed, and clearly labeled waste container. Do not discard in regular trash.
-
Lab Coats: If significant contamination occurs, the lab coat must be professionally decontaminated or disposed of as hazardous waste according to institutional guidelines. Do not take contaminated lab coats home.
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. The rinsed container can then be managed for disposal or recycling.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][7]
-
Spill: Evacuate the immediate area. Wear the full PPE ensemble, including respiratory protection and double gloves. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and label it as hazardous waste for disposal.[4]
By adhering to these stringent, evidence-based PPE and handling protocols, you can effectively manage the risks associated with this compound, ensuring both personal safety and the integrity of your research.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Angene Chemical. Safety Data Sheet for Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate. [Link]
-
Wikipedia. 3,5-Dimethylpyrazole. [Link]
-
Li, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]
-
Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Future Science. (2020). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. [Link]
-
European Chemicals Agency (ECHA). Pyrazole - Substance Information. [Link]
-
ResearchGate. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]
Sources
- 1. This compound | C8H14N2 | CID 12933275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. angenechemical.com [angenechemical.com]
- 5. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. echa.europa.eu [echa.europa.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
